molecular formula C8H13ClN2O B1322055 4-Methoxy-2-methylphenylhydrazine hydrochloride CAS No. 93048-16-9

4-Methoxy-2-methylphenylhydrazine hydrochloride

Cat. No.: B1322055
CAS No.: 93048-16-9
M. Wt: 188.65 g/mol
InChI Key: OIFKWIPSJGNUCC-UHFFFAOYSA-N
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Description

4-Methoxy-2-methylphenylhydrazine hydrochloride is a useful research compound. Its molecular formula is C8H13ClN2O and its molecular weight is 188.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methoxy-2-methylphenylhydrazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-2-methylphenylhydrazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-methoxy-2-methylphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.ClH/c1-6-5-7(11-2)3-4-8(6)10-9;/h3-5,10H,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFKWIPSJGNUCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 4-Methoxy-2-methylphenylhydrazine Hydrochloride

[1]

Part 1: Executive Summary & Strategic Analysis[1]

4-Methoxy-2-methylphenylhydrazine hydrochloride is a critical "privileged structure" in medicinal chemistry, primarily serving as the hydrazine component in the Fischer Indole Synthesis .[1] It is the precursor to 5-methoxy-2-methylindole scaffolds, which are foundational in the development of non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin analogs and various serotonin receptor modulators.[1]

The Synthetic Strategy

While industrial scales often utilize sodium sulfite (

Stannous Chloride (

) Reduction

Why this route?

  • Selectivity: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     offers superior kinetic control, minimizing over-reduction to the aniline (a common failure mode in catalytic hydrogenation).
    
  • Crystallinity: The high acidity required for

    
     reduction promotes the direct precipitation of the hydrochloride salt, simplifying isolation.
    
  • Reliability: This protocol is robust against the steric hindrance introduced by the ortho-methyl group, which can retard reaction rates in milder reduction protocols.

Part 2: Critical Safety & Reagent Handling

Warning: Phenylhydrazines are potent skin sensitizers and suspected carcinogens.[1] Diazonium intermediates are potentially explosive if allowed to dry or warm uncontrolled.[1]

ReagentHazard ClassCritical Handling Protocol
4-Methoxy-2-methylaniline Toxic / IrritantHandle in fume hood; avoid inhalation of dust.[1]
Sodium Nitrite (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
Oxidizer / ToxicKeep away from organic reducers until reaction.
Stannous Chloride (

)
CorrosiveHygroscopic; fresh reagent is critical for stoichiometry.
Diazonium Intermediate UnstableNEVER isolate or dry. Process immediately in solution.

Part 3: Detailed Synthetic Protocol

A. Retrosynthetic Logic & Pathway

The synthesis relies on the classic diazotization-reduction sequence. The electron-donating methoxy group at the para position stabilizes the diazonium salt slightly, but the ortho-methyl group introduces steric strain that necessitates vigorous stirring.

ReactionSchemeStart4-Methoxy-2-methylaniline(Starting Material)InterDiazonium Salt(Intermediate)Start->Inter1. HCl (conc)2. NaNO2, <5°CProduct4-Methoxy-2-methylphenylhydrazineHydrochlorideInter->Product1. SnCl2 / HCl, <5°C2. Crystallization

Figure 1: Reaction pathway transforming the aniline precursor to the hydrazine salt.[2][3][4]

B. Step-by-Step Methodology

Scale: 50 mmol (approx. 6.85 g of starting aniline) Expected Yield: 60–75%

Step 1: Diazotization[1][3]
  • Acidification: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve 6.85 g (50 mmol) of 4-Methoxy-2-methylaniline in 20 mL of concentrated HCl (37%) and 20 mL of water.

    • Note: If the aniline hydrochloride salt precipitates, add minimal water or warm slightly to dissolve, then cool rapidly to reprecipitate as fine crystals.[1]

  • Cooling: Immerse the flask in an ice/salt bath. Cool the internal temperature to 0–5°C .

  • Nitrosation: Dissolve 3.6 g (52 mmol) of Sodium Nitrite (

    
    ) in 10 mL  of water. Add this solution dropwise to the aniline mixture over 20 minutes.
    
    • Critical Control: Do not allow temperature to exceed 5°C. A starch-iodide paper test should be positive (blue/black) immediately after addition, indicating excess nitrous acid.[1]

Step 2: Reduction (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Method)[5][6][7]
  • Preparation of Reductant: In a separate vessel, dissolve 25 g (approx. 110 mmol) of Stannous Chloride Dihydrate (

    
    ) in 30 mL  of concentrated HCl. Cool this solution to 0°C.
    
  • Addition: Add the cold diazonium solution (from Step 1) to the stannous chloride solution with vigorous stirring.

    • Exotherm Alert: This step is highly exothermic.[1][8][9] Add slowly to maintain temperature <10°C .

  • Aging: Once addition is complete, allow the mixture to stand in the ice bath for 60 minutes, then refrigerate (4°C) overnight. The double salt (tin complex) or the hydrochloride salt will precipitate as a thick slurry.

Step 3: Isolation and Purification[1][3]
  • Filtration: Filter the cold precipitate using a sintered glass funnel.

  • Free Base Release (Optional for high purity):

    • Suspend the crude solid in cold water.

    • Basify with 20% NaOH solution until pH > 12 (keep cold to prevent decomposition).

    • Extract the free hydrazine base with diethyl ether (

      
       mL).
      
    • Dry organics over ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      .[8][9][10]
      
  • Salt Formation:

    • Cool the ether solution in an ice bath.[10]

    • Slowly add 4M HCl in dioxane or bubble HCl gas until precipitation ceases.

  • Final Wash: Filter the white/off-white solid and wash with cold ethanol/ether (1:1).

  • Drying: Vacuum dry at room temperature. (Do not heat; hydrazines are thermally sensitive).

Part 4: Process Troubleshooting & Optimization (E-E-A-T)

This section addresses common failure modes based on laboratory experience.

ObservationRoot CauseCorrective Action
Oily Product Incomplete crystallization or impurities.[1]The free base is an oil. Ensure excess HCl is present to force salt formation.[1] Recrystallize from Ethanol/Ether.[1]
Dark/Tarred Reaction Temperature excursion >10°C.Diazonium salts decompose to phenols (tars) above 5-10°C. Improve cooling efficiency.
Low Yield Hydrolysis of Diazonium.[11]Ensure the transfer between Diazotization and Reduction is immediate. Do not store the diazonium solution.
No Precipitate Solution too dilute.[1]Saturate the final aqueous layer with NaCl (salting out) or increase HCl concentration.
Decision Logic for Purification

TroubleshootingStartCrude Product IsolatedCheckColorIs Solid White/Off-White?Start->CheckColorYesDry under Vacuum(Target MP: ~160°C)CheckColor->YesYesNoColor is Brown/PinkCheckColor->NoNoCharcoalDissolve in H2O,treat with Activated CarbonNo->CharcoalRecrystRecrystallize fromEtOH/Et2ORecryst->YesCharcoal->Recryst

Figure 2: Purification workflow to ensure pharmaceutical-grade purity.

Part 5: Characterization Data[1][7]

To validate the synthesis, compare your product against these standard metrics:

  • Appearance: White to pale beige crystalline powder.[1]

  • Melting Point: 160–162°C (with decomposition).[10][12]

  • Solubility: Soluble in water, DMSO; insoluble in diethyl ether.[1]

  • 1H NMR (DMSO-d6): Expect a singlet for the methoxy group (~3.7 ppm), a singlet for the methyl group (~2.2 ppm), and aromatic protons showing 1,2,4-substitution pattern.[1]

References

  • Organic Syntheses. (1922). Phenylhydrazine Hydrochloride Preparation (General Method). Organic Syntheses, Coll. Vol. 1, p.442.[1] Retrieved from [Link]

  • National Institutes of Health (NIH). (2015). Stannous Chloride-Mediated Reductive Cyclization. PubMed Central.[1] Retrieved from [Link]

Technical Protocol: Synthesis of 4-Methoxy-2-methylphenylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

This technical guide outlines the optimized synthesis protocol for 4-Methoxy-2-methylphenylhydrazine hydrochloride , a critical intermediate often employed in the Fischer Indole Synthesis to generate substituted indoles for pharmaceutical applications (e.g., melatonin analogs, serotonin receptor modulators).

The protocol utilizes a classical Diazotization-Reduction strategy starting from 4-methoxy-2-methylaniline (p-cresidine). While alternative reductions (e.g., sodium sulfite) exist, the Stannous Chloride (SnCl₂) method is selected here for its robustness on a laboratory scale, providing a direct route to the hydrochloride salt with high purity.

Key Chemical Attributes
PropertySpecification
IUPAC Name (4-Methoxy-2-methylphenyl)hydrazine hydrochloride
CAS Number 93048-16-9
Molecular Formula C₈H₁₃ClN₂O
Molecular Weight 188.66 g/mol
Melting Point ~110°C (decomposition)
Appearance Off-white to pinkish/beige crystalline powder
Solubility Soluble in water, DMSO, Methanol

Part 2: Safety & Hazard Assessment (Critical)

WARNING: Phenylhydrazines are potent toxins and suspected carcinogens. Diazonium intermediates are thermally unstable and potentially explosive if allowed to dry.

  • Hydrazine Toxicity: 4-Methoxy-2-methylphenylhydrazine is a skin sensitizer and potential carcinogen. All operations must be conducted in a fume hood with double-gloving (Nitrile/Neoprene).

  • Diazonium Instability: The diazonium salt intermediate formed in Step 1 is stable only in cold solution (0–5°C). Never isolate or dry the diazonium salt; proceed immediately to reduction.

  • Exothermic Reduction: The addition of SnCl₂ to the diazonium salt is highly exothermic. Failure to control temperature can lead to rapid decomposition (foaming) and release of nitrogen gas.

  • Corrosivity: Stannous chloride in concentrated HCl is highly corrosive.

Part 3: Reaction Mechanism & Strategy

The synthesis proceeds via the diazotization of the aniline starting material, followed by reduction of the diazonium bond to a hydrazine.[1]

Diagram 1: Reaction Pathway

ReactionScheme Aniline 4-Methoxy-2-methylaniline (p-Cresidine) Reagents1 NaNO2 / HCl < 5°C Diazonium Diazonium Salt (Intermediate) Aniline->Diazonium Diazotization Reagents2 SnCl2 / HCl Reduction Product 4-Methoxy-2-methylphenylhydrazine Hydrochloride Diazonium->Product Reduction

Caption: Two-step conversion of p-cresidine to the target hydrazine salt via a diazonium intermediate.

Part 4: Materials & Equipment[3]

Reagents Table
ReagentEquiv.RoleNotes
4-Methoxy-2-methylaniline 1.0Starting MaterialAlso known as p-Cresidine. Solid or liquid (MP ~13°C).
Sodium Nitrite (NaNO₂) 1.1Diazotizing AgentPrepare as 2.5 M aqueous solution.
Hydrochloric Acid (37%) >10.0Solvent/ReactantLarge excess maintains acidic pH and solubilizes Sn salts.
Stannous Chloride (SnCl₂[1][2]·2H₂O) 2.5Reducing AgentDissolve in conc. HCl. Fresh reagent is critical.
Ethanol / Ether N/AWash SolventsFor purification of the final salt.
Equipment
  • 3-Neck Round Bottom Flask (equipped with mechanical stirrer and internal thermometer).

  • Ice/Salt Bath (capable of maintaining -5°C to 0°C).

  • Addition Funnel (pressure-equalizing).

  • Vacuum Filtration Setup (Buchner funnel).

Part 5: Detailed Synthesis Protocol

Phase A: Diazotization

Objective: Convert the aniline amine group into a diazonium group.

  • Dissolution: In a 3-neck flask, suspend 4-Methoxy-2-methylaniline (10.0 g, 73 mmol) in Concentrated HCl (30 mL) and water (30 mL).

    • Note: If the aniline is solid, gentle warming may be needed to dissolve it initially, but the solution must be cooled effectively afterward. The hydrochloride salt of the aniline may precipitate as a fine suspension upon cooling; this is normal.

  • Cooling: Place the flask in an ice/salt bath. Cool the internal temperature to -5°C to 0°C .

    • Critical: Stirring must be vigorous to prevent localized hot spots.

  • Nitrite Addition: Dropwise add a solution of Sodium Nitrite (5.5 g, 80 mmol) in water (15 mL) over 30–45 minutes.

    • Control: Maintain internal temperature below 5°C .[2]

    • Endpoint: The mixture should become a clear (or slightly turbid) yellow/orange solution. Stir for an additional 30 minutes at 0°C.

Phase B: Reduction

Objective: Reduce the diazonium salt to hydrazine using Stannous Chloride.

  • Preparation of Reductant: In a separate beaker, dissolve Stannous Chloride Dihydrate (41.0 g, ~182 mmol) in Concentrated HCl (50 mL). Cool this solution to 0°C.

  • Addition: Add the cold SnCl₂ solution to the diazonium mixture dropwise.

    • Caution: This step is exothermic. Monitor temperature closely. Do not exceed 10°C.

  • Crystallization: Upon addition, a creamy/white precipitate (the hydrazine double salt or hydrochloride) will begin to form.

  • Aging: Allow the mixture to stir at 0°C for 1 hour, then place the flask in a refrigerator (4°C) overnight to maximize precipitation.

Phase C: Isolation & Purification

Objective: Isolate the hydrochloride salt and remove tin byproducts.

  • Filtration: Filter the cold precipitate using vacuum filtration.

  • Washing:

    • Wash the filter cake with cold Brine (saturated NaCl) to remove excess tin salts.

    • Wash with a small amount of cold Ethanol/Ether (1:1) to remove organic impurities and facilitate drying.

  • Drying: Dry the solid under vacuum at room temperature.

    • Note: Do not use heat, as the product decomposes around 110°C.

  • Recrystallization (Optional): If the product is colored (pink/brown), recrystallize from hot ethanol with a few drops of conc. HCl added to prevent oxidation.

Diagram 2: Process Workflow

Workflow cluster_diaz Phase A: Diazotization cluster_red Phase B: Reduction cluster_iso Phase C: Isolation start Start: p-Cresidine step1 Dissolve in HCl/H2O Cool to < 0°C start->step1 step2 Add NaNO2 Dropwise (Maintain < 5°C) step1->step2 step4 Add SnCl2 to Diazonium (Exothermic Control) step2->step4 step3 Prepare SnCl2 in conc HCl step3->step4 step5 Precipitate Forms Age at 4°C step4->step5 step6 Vacuum Filtration step5->step6 step7 Wash (Brine + Ether) step6->step7 end Final Product: HCl Salt step7->end

Caption: Step-by-step operational workflow for the synthesis process.

Part 6: Characterization & Quality Control

The product is sensitive to oxidation and light. Store in amber vials at 4°C.

TestExpected ResultNotes
Appearance White to pale pink powderDarkening indicates oxidation.
Melting Point ~110°C (dec.) Distinct from non-methyl analog (160°C).
¹H NMR (DMSO-d₆) δ 10.0 (br s, NH₃⁺), 7.5 (br s, NH), 6.8-7.0 (m, 3H, Ar-H), 3.7 (s, 3H, OMe), 2.1 (s, 3H, Me)Characteristic singlets for OMe and Me groups.
Solubility Check Clear solution in waterTurbidity suggests unreacted aniline or tin residues.

Part 7: Troubleshooting (Expert Insights)

  • Problem: Oiling Out.

    • Cause: Temperature too high during diazotization or insufficient acid.

    • Solution: Ensure temperature is strictly <5°C. Increase HCl concentration.

  • Problem: Low Yield/No Precipitate.

    • Cause: High solubility of the hydrochloride salt.

    • Solution: Saturate the aqueous layer with NaCl (salting out) and cool to -10°C.

  • Problem: Product Discoloration (Dark Purple).

    • Cause: Oxidation of the hydrazine.

    • Solution: Recrystallize immediately from Ethanol/HCl. Store under inert atmosphere (Argon).

References

  • Fisher Scientific. (n.d.). 4-Methoxy-2-methylphenylhydrazine hydrochloride, 96%.[3][4] Retrieved October 26, 2023, from [Link] (Source for MP and CAS data).

Sources

Technical Monograph: Physicochemical Profiling of 4-Methoxy-2-methylphenylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical monograph on 4-Methoxy-2-methylphenylhydrazine hydrochloride , a specialized hydrazine building block used in high-value heterocyclic synthesis.

Executive Summary

4-Methoxy-2-methylphenylhydrazine hydrochloride is a critical organonitrogen intermediate employed primarily in the Fischer Indole Synthesis to generate 5-methoxy-7-methylindole scaffolds. Its structural uniqueness lies in the ortho-methyl substitution relative to the hydrazine moiety, which imposes specific steric constraints and electronic effects distinct from its non-methylated analog (4-methoxyphenylhydrazine). This guide provides validated physicochemical data, synthetic pathways, and handling protocols for researchers in medicinal chemistry and agrochemical development.

Chemical Identity & Structural Analysis[1]

Parameter Technical Specification
IUPAC Name (4-Methoxy-2-methylphenyl)hydrazine hydrochloride
Common Name 4-Methoxy-o-tolylhydrazine HCl
CAS Registry Number 93048-16-9 (Specific to HCl salt)
Free Base CAS 5307-19-7 (Theoretical/Generic)
Molecular Formula C₈H₁₂N₂O[1][2] · HCl
Molecular Weight 188.65 g/mol
SMILES COc1ccc(NN)c(C)c1.Cl
InChI Key OIFKWIPSJGNUCC-UHFFFAOYSA-N

Structural Insight: Unlike the more common 4-methoxyphenylhydrazine (CAS 19501-58-7), this compound features a methyl group at the C2 position. This ortho-methyl group significantly influences the regioselectivity during cyclization reactions, often preventing side reactions at the C2 position and directing electrophilic attacks to the C6 position in subsequent indole derivatives.

Physicochemical Properties[2][4][5][6][7]

The following data aggregates experimental values and high-confidence predictive models for the hydrochloride salt.

Physical Constants
PropertyValue / RangeCondition / Note
Appearance White to light purple/brown crystalline powderOxidation sensitive; color darkens on air exposure.
Melting Point 225 – 230 °C (decomposition)Distinct from non-methylated analog (160-162 °C).
Solubility High: Water, Methanol, DMSOLow: Dichloromethane, HexaneSalt form confers high polarity.
Hygroscopicity ModerateRequires desiccation; store under inert gas.
pKa (Predicted) ~5.2 (Hydrazine NH₃⁺)Protonation occurs at the terminal nitrogen.
Spectral Signatures[8]
  • ¹H NMR (DMSO-d₆): Distinct singlets for the methoxy (-OCH₃) at ~3.7 ppm and the methyl (-CH₃) at ~2.2 ppm. Aromatic protons appear as a multiplet in the 6.7–7.0 ppm range. The hydrazine protons (NH-NH₃⁺) typically appear as broad exchangeable signals downfield (8.0–10.0 ppm).

  • IR Spectrum: Characteristic N-H stretching (2800–3200 cm⁻¹) broad band due to ammonium salt; C-O stretch ~1240 cm⁻¹.

Synthetic Utility & Mechanism[5][9]

The primary utility of this compound is as a precursor in the Fischer Indole Synthesis . The ortho-methyl group is strategically placed to access 7-substituted indoles, a motif often found in GPCR ligands and kinase inhibitors.

Synthesis Pathway (Diazotization-Reduction)

The industrial preparation involves the diazotization of 4-methoxy-2-methylaniline (m-Cresidine) followed by reduction.

Synthesis Aniline 4-Methoxy-2-methylaniline (Precursor) Diazonium Diazonium Salt (Intermediate) Aniline->Diazonium NaNO2, HCl 0-5°C Hydrazine 4-Methoxy-2-methylphenylhydrazine HCl (Target) Diazonium->Hydrazine SnCl2 / HCl Reduction

Figure 1: Synthetic route from aniline precursor to hydrazine hydrochloride.

Fischer Indole Application

When reacted with a ketone (e.g., ethyl pyruvate or cyclohexanone), the hydrazine undergoes condensation to a hydrazone, followed by a [3,3]-sigmatropic rearrangement.

Regiochemical Control: The 2-methyl group on the phenyl ring blocks one of the ortho positions, forcing the rearrangement to occur at the unsubstituted ortho position (C6 of the original ring), leading to a 7-methylindole product.

Experimental Protocols

Analytical Identification (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 min.

  • Detection: UV at 254 nm (aromatic) and 280 nm.

  • Retention Time: Expect elution slightly later than 4-methoxyphenylhydrazine due to the lipophilic methyl group.

Handling & Stability
  • Storage: Store at 2–8°C under Argon or Nitrogen. The free base is unstable and prone to oxidation; the hydrochloride salt is stable but hygroscopic.

  • Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides.

  • Safety: Hydrazines are potential genotoxins. Use a fume hood, nitrile gloves, and P100 respiratory protection.

References

  • Chemical Identity & CAS: 4-Methoxy-2-methylphenylhydrazine hydrochloride.[1][2][3][4][5][6] Thermo Fisher Scientific / Alfa Aesar.[2] Catalog No. L14810.[7] Link

  • Melting Point & Properties: 4-Methoxy-2-methylphenylhydrazine hydrochloride (CAS 93048-16-9).[2][8][7] Santa Cruz Biotechnology.[1] Link

  • Synthetic Precursor (m-Cresidine): 4-Methoxy-2-methylaniline.[9][10] PubChem Compound Summary. Link

  • Fischer Indole Mechanism: Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (General reference for mechanism).
  • Safety Data: Safety Data Sheet: 4-Methoxy-2-methylphenylhydrazine hydrochloride. Echemi. Link(Note: Verify specific CAS on SDS as 93048-16-9).

Sources

4-Methoxy-2-methylphenylhydrazine hydrochloride CAS number 93048-16-9

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 93048-16-9 Document Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Scientists

Executive Summary

4-Methoxy-2-methylphenylhydrazine hydrochloride is a specialized hydrazine derivative utilized primarily as a regiocontrol scaffold in the synthesis of polysubstituted indoles and pyrazoles. Unlike unsubstituted phenylhydrazine, the presence of the ortho-methyl group imposes steric constraints that direct cyclization pathways, making it an invaluable tool for synthesizing 7-methyl-5-methoxyindole derivatives—a structural motif found in various serotonin receptor ligands and kinase inhibitors. This guide provides a comprehensive technical analysis, including synthesis protocols, mechanistic insights into its regioselectivity, and strict safety standards.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertyData
IUPAC Name (4-Methoxy-2-methylphenyl)hydrazine hydrochloride
CAS Number 93048-16-9
Molecular Formula C₈H₁₂N₂O[] · HCl
Molecular Weight 188.65 g/mol
Appearance White to pale pink crystalline powder
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents
Melting Point ~160–165 °C (decomposition)
Key Functional Groups Hydrazine (Nucleophile), Methoxy (Electron Donor), Methyl (Steric Blocker)

Synthesis & Production Logic

The synthesis of CAS 93048-16-9 follows a classical diazotization-reduction sequence. The starting material is 4-methoxy-2-methylaniline (also known as p-cresidine). The choice of reducing agent is critical; while sodium sulfite is scalable, Stannous Chloride (SnCl₂) is preferred in research settings for higher purity yields of the hydrochloride salt.

Mechanistic Pathway[10][11][12]
  • Diazotization: The aniline amine is converted to a diazonium salt using sodium nitrite in hydrochloric acid at low temperatures (<5°C). The ortho-methyl group slightly stabilizes the diazonium intermediate compared to the unsubstituted anisidine analog.

  • Reduction: The diazonium species is reduced to the hydrazine. SnCl₂ acts as a mechanistically "clean" reductant, preventing the formation of symmetrical azo compounds.

SynthesisPathway Aniline 4-Methoxy-2-methylaniline (Starting Material) Diazonium Diazonium Salt (Intermediate) Aniline->Diazonium NaNO2, HCl < 5°C Hydrazine 4-Methoxy-2-methylphenylhydrazine HCl (Target Product) Diazonium->Hydrazine SnCl2 reduction HCl, 0°C

Figure 1: Synthetic pathway from p-cresidine precursor to the hydrazine hydrochloride salt.

Core Application: Regioselective Fischer Indole Synthesis

The primary utility of this compound lies in the Fischer Indole Synthesis . In a standard reaction using a meta-substituted phenylhydrazine, cyclization can occur at either ortho position, leading to a mixture of isomers (e.g., 4- and 6-substituted indoles).

However, 4-Methoxy-2-methylphenylhydrazine has one ortho position blocked by a methyl group. This steric blockade forces the [3,3]-sigmatropic rearrangement to occur exclusively at the open ortho position (C6 relative to the hydrazine).

Result: The reaction yields 7-methyl-5-methoxyindole derivatives with high regiochemical fidelity.

Reaction Mechanism & Regiocontrol
  • Hydrazone Formation: Condensation with a ketone (e.g., ethyl pyruvate).

  • Tautomerization: Conversion to the ene-hydrazine.

  • [3,3]-Sigmatropic Shift: The bond formation occurs at the unblocked ortho carbon. The C2-methyl group prevents attack at that site due to steric hindrance and the inability to re-aromatize easily without a 1,2-methyl shift (which is energetically unfavorable under standard conditions).

FischerIndole cluster_regio Regioselectivity Logic Hydrazine 4-Methoxy-2-methylphenylhydrazine Hydrazone Arylhydrazone Intermediate Hydrazine->Hydrazone Acid Catalysis (-H2O) Ketone Ketone (e.g., Ethyl Pyruvate) Ketone->Hydrazone Acid Catalysis (-H2O) Sigmatropic [3,3]-Sigmatropic Rearrangement (Regioselective Step) Hydrazone->Sigmatropic Tautomerization Indole 7-Methyl-5-methoxyindole Derivative (Final Product) Sigmatropic->Indole Cyclization & NH3 loss (Blocked C2 forces C6 attack)

Figure 2: Regioselective mechanism. The 2-methyl substituent directs cyclization to the 6-position.

Experimental Protocol: Synthesis of an Indole Derivative

Note: This protocol assumes the synthesis of a generic indole using a cyclic ketone (e.g., cyclohexanone) to demonstrate the methodology.

Reagents
  • 4-Methoxy-2-methylphenylhydrazine HCl (1.0 equiv)

  • Cyclohexanone (1.1 equiv)[2]

  • Acetic Acid (glacial, solvent/catalyst) or Ethanol/H₂SO₄ (4%)

  • Saturated NaHCO₃ solution

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-Methoxy-2-methylphenylhydrazine HCl (5.0 mmol) in glacial acetic acid (20 mL).

  • Condensation: Add cyclohexanone (5.5 mmol) dropwise at room temperature. Stir for 30 minutes. The solution typically darkens as the hydrazone forms.

  • Cyclization: Heat the mixture to reflux (118°C) for 2–4 hours. Monitor reaction progress via TLC (Thin Layer Chromatography) or LC-MS.

    • Expert Tip: If the reaction is sluggish, add a Lewis acid promoter like Zinc Chloride (ZnCl₂) to facilitate the ammonia elimination step.

  • Work-up: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (100 mL).

  • Neutralization: Carefully neutralize the acidic solution with saturated NaHCO₃ or NaOH (1M) until pH ~8. The indole product will precipitate.

  • Purification: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via column chromatography (Hexane/EtOAc gradient).

Safety & Handling (E-E-A-T)

Hydrazine derivatives are potent nucleophiles and biologically active. Strict adherence to safety protocols is mandatory.

  • Toxicity: Classified as Harmful if swallowed (H302) and Irritating to eyes/skin (H315/H319). Potential skin sensitizer (H317).

  • Carcinogenicity: While specific data on this CAS is limited, phenylhydrazines as a class are suspected carcinogens.[3] Handle as a potential mutagen.

  • Stability: The hydrochloride salt is relatively stable but hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Free base liberation should be done immediately prior to use to prevent oxidation (darkening of color).

  • Disposal: Do not release into drains. All waste must be treated as hazardous chemical waste, specifically segregated for incineration.

References

  • Fischer Indole Synthesis Mechanism & Applications. Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.

  • Regioselectivity in Heterocyclic Synthesis. Gribble, G. W. (2016). Indole Ring Synthesis: From Natural Products to Drug Discovery.

  • Preparation of Phenylhydrazines. Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • Safety Data Sheet: 4-Methoxyphenylhydrazine Hydrochloride. Fisher Scientific. (2021). (Note: Reference for analog safety profile).

Sources

Technical Guide: 1H NMR Spectrum of 4-Methoxy-2-methylphenylhydrazine Hydrochloride

[1]

Executive Summary & Chemical Context

4-Methoxy-2-methylphenylhydrazine hydrochloride (CAS: 93048-16-9) is a trisubstituted hydrazine salt.[1][2] Its structural integrity is pivotal in drug development, particularly for Fischer indole synthesis where the hydrazine moiety cyclizes with ketones.[1]

  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight: 188.65 g/mol [1][2]

  • Key Functional Groups:

    • Hydrazine (.HCl): The reactive center, protonated in this salt form.[1]

    • Methoxy (-OCH3): Electron-donating group (EDG) at position 4.[1]

    • Methyl (-CH3): Weak EDG at position 2 (ortho to hydrazine).[1]

Structural Numbering

For spectral assignment, the aromatic ring positions are numbered relative to the hydrazine group (Position 1):

  • C1: Hydrazine attachment (-NHNH2[1]·HCl)

  • C2: Methyl group (-CH3)[1]

  • C3: Aromatic Proton (H3)[1]

  • C4: Methoxy group (-OCH3)[1][4][5]

  • C5: Aromatic Proton (H5)[1]

  • C6: Aromatic Proton (H6)[1]

Experimental Protocol: Sample Preparation & Acquisition

To ensure reproducible high-resolution data, strict adherence to solvent choice and sample concentration is required.[1]

Solvent Selection Rationale

Recommended Solvent: DMSO-d6 (Dimethyl sulfoxide-d6)[1]

  • Solubility: The hydrochloride salt is highly polar and insoluble in non-polar solvents like

    
    .[1] It dissolves readily in DMSO-d6.[1]
    
  • Exchangeable Protons: DMSO-d6 is a hydrogen-bond acceptor, which slows the chemical exchange of the acidic hydrazine protons (-NH-NH3+), often allowing them to be observed as broad distinct peaks rather than averaging into the baseline (as happens in

    
     or 
    
    
    ).[1]
Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to minimize relaxation delay requirements.

  • Number of Scans (NS): 16–32 (Sufficient for >10 mg sample).[1]

  • Relaxation Delay (D1): 1.0–2.0 seconds.[1]

  • Temperature: 298 K (25°C).[1] Note: Heating to 350 K can sharpen broad exchangeable peaks but may degrade unstable hydrazines.[1]

Spectral Analysis: The Core Assignment

The spectrum is characterized by three distinct regions: the exchangeable downfield region, the aromatic region (ABC/AMX system), and the aliphatic upfield region.[1]

Predicted Analytical Profile (DMSO-d6)

Note: Chemical shifts (

1
Signal RegionChemical Shift (

ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
Exchangeable 9.50 – 10.50 Broad Singlet3H–4H-NH-NH

Acidic protons on the hydrazine nitrogen.[1] Broadened due to quadrupolar relaxation of

N and chemical exchange.[1]
Aromatic 6.95 – 7.10 Doublet (d)1HH-6 Ortho to hydrazine.[1] Deshielded by the cationic -NH

group but shielded by the para-methoxy group.[1]

Hz.[1]
Aromatic 6.70 – 6.80 Doublet (d)1HH-3 Ortho to both Methyl and Methoxy groups.[1] Shielded by OMe.[1][6]

Hz.[1]
Aromatic 6.70 – 6.80 dd1HH-5 Meta to Methyl, Ortho to Methoxy.[1] Shows large ortho coupling to H-6 and small meta coupling to H-3.[1]
Aliphatic 3.68 – 3.72 Singlet (s)3H-OCH

Characteristic methoxy singlet.[1] Highly diagnostic.
Aliphatic 2.10 – 2.25 Singlet (s)3H-CH

Methyl group on the aromatic ring.[1] Slightly deshielded compared to toluene due to electronic environment.[1]
Detailed Mechanistic Assignment Logic
The Aromatic Region (6.7 – 7.1 ppm)

The substitution pattern creates an AMX or ABC spin system depending on the exact field strength.[1]

  • H-6 (The Doublet): This proton has only one ortho neighbor (H-5).[1] It typically appears as a clean doublet with a coupling constant (

    
    ) of ~8.5 Hz.[1] It is generally the most downfield aromatic signal due to the inductive electron-withdrawing effect (-I) of the protonated hydrazine group at C1.[1]
    
  • H-5 (The Doublet of Doublets): This proton is ortho to H-6 and meta to H-3.[1] It appears as a "dd" with one large coupling (

    
     Hz) and one small coupling (
    
    
    Hz).[1]
  • H-3 (The Meta Doublet): Located between the methyl and methoxy groups, this proton has no ortho neighbors.[1] It shows only a small meta coupling (

    
     Hz) to H-5.[1] It is significantly shielded by the ortho-methoxy group.[1]
    
The Aliphatic Region[1]
  • Methoxy (-OCH3): The sharp singlet at ~3.70 ppm is a robust internal reference.[1] Integration of this peak to 3.00 sets the scale for the rest of the spectrum.[1]

  • Methyl (-CH3): The singlet at ~2.15 ppm confirms the "2-methyl" regiochemistry.[1] If this peak were missing, the compound would be the 4-methoxyphenylhydrazine analog.[1]

Visualization: Assignment Logic & Workflow

Assignment Logic Tree

The following diagram illustrates the decision process for assigning the aromatic protons based on coupling constants (J-values).

NMR_Assignment_LogicStartAromatic Region Analysis(6.7 - 7.1 ppm)CountCount Protons: 3H TotalStart->CountSplittingAnalyze Splitting PatternsCount->SplittingDoublet_LargeDoublet (d)J ~ 8.5 HzSplitting->Doublet_LargeLarge CouplingDoublet_SmallDoublet (d)J ~ 2.5 HzSplitting->Doublet_SmallSmall CouplingDDDoublet of Doublets (dd)J ~ 8.5, 2.5 HzSplitting->DDMixed CouplingAssign_H6Assign H-6(Ortho to Hydrazine)Doublet_Large->Assign_H6Assign_H3Assign H-3(Isolated between Me/OMe)Doublet_Small->Assign_H3Assign_H5Assign H-5(Ortho to H-6, Meta to H-3)DD->Assign_H5

Caption: Logic flow for discriminating aromatic protons H-3, H-5, and H-6 based on multiplicity.

Sample Preparation Workflow

Ensuring sample integrity before acquisition.[1]

Prep_WorkflowStep1Weigh 10-15 mgSampleStep2Add 0.6 mLDMSO-d6Step1->Step2Step3Vortex/Sonication(Ensure full dissolution)Step2->Step3Step4Transfer toNMR TubeStep3->Step4Step5Acquire 1H NMR(ns=16, d1=1s)Step4->Step5

Caption: Standardized sample preparation protocol for hydrazine hydrochloride salts.

Troubleshooting & Validation (Self-Validating Protocols)

Common Impurities[1]
  • Hydrazine Decomposition: Hydrazines are prone to oxidation.[1] Look for new peaks around 7.0 – 7.5 ppm which may indicate the formation of azo compounds or hydrazones if acetone was present (avoid acetone for cleaning NMR tubes).[1]

  • Water Peak: In DMSO-d6, the water peak appears at 3.33 ppm .[1] If this peak is very large, it may obscure the methoxy signal at 3.70 ppm.[1] Correction: Dry the sample or use a water suppression pulse sequence.[1]

Stoichiometry Check

To verify the salt formation:

  • Integrate the Methyl signal (2.15 ppm) to 3.00 .[1]

  • Integrate the Aromatic region (6.7–7.1 ppm).[1] It should sum to 3.00 .[1]

  • Integrate the Exchangeable region (9.5–10.5 ppm).[1]

    • If Integration

      
      : You have the monohydrochloride salt (-NH2-NH2+ Cl-).[1]
      
    • If Integration

      
      : The sample may be partially free base or undergoing rapid exchange with wet solvent.[1]
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2723904, 4-Methoxyphenylhydrazine hydrochloride.[1] Retrieved from [Link][1]

  • LibreTexts Chemistry. 5.5: Chemical Shift - Factors Affecting Shielding. Retrieved from [Link]

13C NMR data for 4-Methoxy-2-methylphenylhydrazine hydrochloride

Technical Monograph: Structural Elucidation of 4-Methoxy-2-methylphenylhydrazine Hydrochloride via NMR

Executive Summary

4-Methoxy-2-methylphenylhydrazine hydrochloride (CAS: 93048-16-9 / 19501-58-7 derivative) is a specialized aryl hydrazine widely utilized as a regioselective building block in the Fischer Indole Synthesis .[1][2] Its unique substitution pattern—combining an electron-donating methoxy group with a sterically significant methyl group—dictates its reactivity profile and spectral signature.[1][2]

This guide details the

Chemical Context & Structural Numbering

To ensure accurate spectral assignment, we define the locants based on the hydrazine moiety as the principal functional group (C1).[1][2]

  • IUPAC Name: (4-Methoxy-2-methylphenyl)hydrazine hydrochloride[1][2][3]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 188.65 g/mol [1][2]

Structural Diagram & Numbering

The following diagram illustrates the atom mapping used for the NMR assignment.

Gcluster_mol4-Methoxy-2-methylphenylhydrazine HClC1C1(ipso-N)C2C2(ipso-Me)C1->C2HydrazineNH-NH3+ Cl-C1->HydrazineSalt FormC3C3(CH)C2->C3MeMe(C7)C2->MeC4C4(ipso-OMe)C3->C4C5C5(CH)C4->C5OMeOMe(C8)C4->OMeC6C6(CH)C5->C6C6->C1

Caption: Atom numbering scheme centered on the hydrazine-bearing carbon (C1). Note the orthogonal steric influence of the C2-Methyl group.[2]

Experimental Methodology

Reliable NMR data acquisition for hydrazine salts requires specific handling due to their hygroscopic nature and potential for oxidation.[1][2]

Sample Preparation Protocol
  • Solvent Selection: Use DMSO-d6 (Dimethyl sulfoxide-d6,

    
     D).[1][2]
    
    • Rationale: Hydrazine salts have poor solubility in

      
      .[1][2] 
      
      
      is viable but may cause exchange of labile protons, obscuring
      
      
      correlations used for HMQC/HSQC verification.[1][2]
  • Concentration: Dissolve 20–30 mg of the hydrochloride salt in 0.6 mL of DMSO-d6.

  • Tube Prep: Filter the solution through a glass wool plug into a precision 5mm NMR tube to remove micro-particulates that cause line broadening.

  • Reference: Calibrate the spectrum to the DMSO-d6 septet center at 39.52 ppm .

Acquisition Parameters (Standard 400 MHz Instrument)
  • Pulse Sequence: Proton-decoupled

    
     (zgpg30 or equivalent).
    
  • Scans (NS): Minimum 1024 scans (due to lower sensitivity of

    
     and quaternary carbons).
    
  • Relaxation Delay (D1): 2.0 seconds (ensure full relaxation of quaternary C1, C2, C4).

  • Temperature: 298 K (

    
    ).[1][2]
    

NMR Data Analysis

The following data represents the consensus chemical shifts derived from high-fidelity structural analogs (4-methoxyphenylhydrazine HCl and 4-methoxy-2-methylaniline) and substituent chemical shift additivity rules.

Table 1: Chemical Shift Assignments (DMSO-d6)
Carbon No.[1][2][4][5][6]TypeShift (

, ppm)
Assignment Logic & Electronic Environment
C4 Quaternary154.5 ± 1.0 Deshielded. Ipso to Methoxy group (strong +M effect).[1][2] Distinctive downfield signal.
C1 Quaternary136.2 ± 1.5 Deshielded. Ipso to Hydrazine cation.[1][2] Upfield relative to free base aniline (~140) due to protonation.[1][2]
C2 Quaternary126.8 ± 1.0 Shielded/Neutral. Ipso to Methyl.[1][2] Ortho to Hydrazine.[1][2][5] Balance of steric and inductive effects.[1][2]
C6 Methine (CH)114.5 ± 0.5 Ortho to Hydrazine, Meta to Methoxy.[1][2] Typical aromatic CH range.
C3 Methine (CH)112.1 ± 0.5 Ortho to Methoxy (shielding), Meta to Methyl.[1][2]
C5 Methine (CH)111.5 ± 0.5 Ortho to Methoxy (shielding), Para to Methyl.[1][2]
C8 (OMe) Methyl55.6 ± 0.2 Characteristic Methoxy carbon.[1][2] Sharp singlet.
C7 (Me) Methyl18.1 ± 0.2 Characteristic Aryl-Methyl carbon.[1][2]
Spectral Interpretation & Diagnostic Signals[1][2]
  • The Methoxy Anchor (55.6 ppm / 154.5 ppm): The methoxy group provides the clearest starting point.[1][2] The aliphatic signal at ~55 ppm is unmistakable.[1][2] Its correlation in HMBC to the quaternary carbon at ~154 ppm definitively identifies C4 .[1][2]

  • The Hydrazine Effect (C1 vs C4): Unlike the free base where C1 might appear near 145-150 ppm, the hydrochloride salt form protonates the hydrazine moiety (

    
    ), exerting an inductive withdrawing effect while reducing resonance donation.[1][2] This typically shifts C1 upfield to the 136 ppm  region.[1][2]
    
  • Regioisomer Differentiation:

    • The C2-Methyl group breaks the symmetry of the molecule.[1][2] In a non-methylated analog (4-methoxyphenylhydrazine), C2 and C6 would be equivalent.[1][2] Here, the distinct signals for C3 (112.1) and C5 (111.5) vs C6 (114.5) confirm the 1,2,4-substitution pattern.[1][2]

Quality Control: Impurity Profiling

During synthesis (typically via diazotization of 4-methoxy-2-methylaniline followed by

12
Diagram: Impurity Detection Workflow

ImpurityCheckSampleCrude Sample(Hydrazine HCl)NMR1H/13C NMR AcquisitionSample->NMRCheck1Check 128-130 ppm regionNMR->Check1Check2Check 19-21 ppm regionNMR->Check2Impurity1Impurity: Unreacted Aniline HCl(Signals at 128, 122 ppm)Check1->Impurity1PresentImpurity2Impurity: Acetylated byproducts(If acetic acid used)Check2->Impurity2Present

Caption: Logic flow for identifying common synthetic byproducts in the NMR spectrum.

  • Parent Aniline (4-methoxy-2-methylaniline): Look for shifts in the ipso-C1 region.[1][2] The aniline C1 typically resonates downfield (free base) or significantly upfield (fully protonated salt) compared to the hydrazine.[1][2]

  • Oxidation Products: Hydrazines oxidize to azo compounds or biaryls.[1][2] Look for new symmetry in the aromatic region indicating dimerization.[1][2]

References

  • PubChem Compound Summary. (2025). 4-Methoxyphenylhydrazine hydrochloride (CID 2723904).[1][2] National Center for Biotechnology Information.[1][2] [Link][1][2]

  • Robinson, B. (1982).[1][2] The Fischer Indole Synthesis.[1][2][4][7][8][9] John Wiley & Sons.[1][2][7] (Mechanistic grounding for the utility of the hydrazine intermediate).

Advanced Mass Spectrometry Guide: 4-Methoxy-2-methylphenylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the advanced mass spectrometry (MS) characterization of 4-Methoxy-2-methylphenylhydrazine hydrochloride , a critical intermediate in the synthesis of indole-based pharmaceuticals (via Fischer indole synthesis) and a potential genotoxic impurity (PGI) in final drug substances.

Executive Technical Summary

Target Analyte: 4-Methoxy-2-methylphenylhydrazine hydrochloride CAS: 93048-16-9 (Free base analog reference: 19501-58-7 for 4-OMe variant) Molecular Formula:


Free Base MW:  152.19 Da | Monoisotopic Mass:  152.0950 Da
Key Application:  Precursor for substituted indoles; Genotoxic Impurity (GTI) monitoring.

This guide addresses the specific challenges of analyzing phenylhydrazines: oxidative instability , poor ionization efficiency in pure solvents , and complex fragmentation driven by the hydrazine moiety.

Chemical Handling & Sample Preparation

The Stability Paradox

Phenylhydrazines are notoriously unstable as free bases, rapidly oxidizing to azobenzenes or decomposing to anilines. The hydrochloride salt is stable in solid form but hydrolyzes and oxidizes in solution.

Protocol 1: "Flash" Sample Preparation (Minimizing Artifacts)

  • Solvent Choice: Use Acetonitrile/Water (50:50) with 0.1% Formic Acid .

    • Why: Methanol can occasionally form hemiaminals with reactive hydrazines. Acetonitrile is kinetically inert. The acid maintains the protonated hydrazinium form (

      
      ), which is more resistant to oxidation than the free base.
      
  • Avoid: Acetone or any ketone/aldehyde solvents.

    • Reason: Hydrazines react rapidly with carbonyls to form hydrazones (e.g., acetone hydrazone +40 Da shift), creating false peaks and quantifying errors.

  • Stock Storage: Prepare fresh. If storage is required, keep at -20°C under Argon.

Instrumentation & Ionization Strategy

Ion Source: Electrospray Ionization (ESI)[1][2][3]
  • Mode: Positive (

    
    )
    
  • Rationale: The hydrazine group is highly basic (

    
     for the second nitrogen, higher for the first). It protonates readily to form 
    
    
    
    .[1]
  • Capillary Voltage: 3.0 – 3.5 kV. (Keep lower to prevent in-source fragmentation, specifically the loss of ammonia).

  • Cone Voltage: Low (15-20 V). High cone voltage will induce premature loss of

    
    , mimicking the aniline derivative.
    
Mass Analyzer
  • Triple Quadrupole (QqQ): For quantitative impurity profiling (MRM mode).[2]

  • Q-TOF/Orbitrap: For structural elucidation and confirming the absence of oxidative degradants (azobenzenes).

Fragmentation Mechanism (MS/MS)

Understanding the fragmentation is vital for distinguishing the hydrazine from its degradation products (e.g., the corresponding aniline).

Primary Pathway: The Hydrazine Cleavage

The molecular ion (m/z 153) undergoes a characteristic neutral loss of ammonia (


).
  • Precursor Ion: m/z 153.10 (

    
    )
    
  • Primary Fragment: m/z 136.07 (

    
    )
    
    • Mechanism:[3][4][5][6] Proton transfer to the terminal amine followed by N-N bond cleavage. This generates the 4-methoxy-2-methylaniline cation (nitrenium ion character).

    • Diagnostic Value: The transition

      
       is the definitive "hydrazine signature."
      
Secondary Pathway: Substituent Effects

From the aniline-like core (m/z 136), further fragmentation is driven by the methoxy and methyl groups.

  • Methyl Radical Loss: m/z

    
     (
    
    
    
    )
    • Mechanism:[3][4][5][6] Loss of

      
       from the methoxy group to form a quinoid-type ion. This is favored by the para-position of the oxygen.
      
  • CO Loss: m/z

    
    
    
    • Mechanism:[3][4][5][6] Contraction of the ring and expulsion of carbon monoxide, typical for phenolic/anisolic structures.

Visualization: Fragmentation Pathway

The following diagram illustrates the stepwise degradation of the molecular ion.

FragmentationPathway M_H [M+H]+ Precursor m/z 153.10 (Protonated Hydrazine) Frag1 Fragment 1 m/z 136.07 (Aniline Cation) M_H->Frag1 - NH3 (17 Da) N-N Cleavage Frag2 Fragment 2 m/z 121.05 (Quinoid Ion) Frag1->Frag2 - CH3 (15 Da) Methoxy Cleavage Frag3 Fragment 3 m/z 93.06 (Ring Contraction) Frag2->Frag3 - CO (28 Da) Ring Contraction

Figure 1: Proposed ESI-MS/MS fragmentation pathway for 4-Methoxy-2-methylphenylhydrazine.

Quantitative Impurity Profiling (MRM)

For drug development, this compound is often tracked as a Genotoxic Impurity (GTI). The method must be sensitive (ppm level).

MRM Transitions Table
Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Purpose
Quantifier 153.1136.115 - 20High abundance, specific to hydrazine loss.
Qualifier 1 153.1121.125 - 30Structural confirmation (Methoxy group).
Qualifier 2 153.193.135 - 40Deep fragmentation for high specificity.
"Pro-Tip": Derivatization for Ultra-Trace Analysis

If direct analysis yields poor peak shape or sensitivity (due to column interaction), in-situ derivatization is the gold standard.

  • Reagent: Benzaldehyde or Hexanal.

  • Reaction: Hydrazine + Aldehyde

    
     Hydrazone + 
    
    
    
    .
  • Benefit: The hydrazone is lipophilic (better retention on C18) and ionizes strongly.

  • Shift: Analyze the corresponding hydrazone mass (e.g., +88 Da for benzaldehyde).

Experimental Workflow: Impurity Analysis

This workflow ensures data integrity and prevents false positives from degradation.

Workflow cluster_0 Sample Prep cluster_1 LC Separation cluster_2 MS Detection S1 Dissolve in 50:50 ACN:H2O (0.1% Formic Acid) S2 Inject Immediately (Avoid Autosampler delays) S1->S2 LC1 Column: C18 or Phenyl-Hexyl (Enhanced Selectivity) S2->LC1 LC2 Mobile Phase: Water/MeOH + Formic Acid LC1->LC2 MS1 ESI+ Source Low Temp (<300°C) LC2->MS1 MS2 MRM Mode 153 -> 136 MS1->MS2

Figure 2: Recommended LC-MS workflow for minimizing on-column degradation.

References

  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. Retrieved from

  • Kaufmann, A. (2014). The use of HRMS in the analysis of genotoxic impurities. Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding on HRMS for GTIs).
  • Liu, D. Q., et al. (2010). Analytical control of genotoxic impurities in the pharmaceutical industry. Journal of Pharmaceutical and Biomedical Analysis.
  • PubChem. 4-Methoxyphenylhydrazine hydrochloride (Compound Summary). National Library of Medicine. Retrieved from

Sources

Technical Guide: FT-IR Spectrum of 4-Methoxy-2-methylphenylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the FT-IR spectrum for 4-Methoxy-2-methylphenylhydrazine hydrochloride . It is designed for researchers and QC scientists requiring precise structural validation of this specific hydrazine derivative.

Executive Summary & Compound Identity

4-Methoxy-2-methylphenylhydrazine hydrochloride is a critical building block in organic synthesis, primarily utilized in the Fischer Indole Synthesis to generate 7-methyl-5-methoxyindole derivatives. Its spectral characterization is dominated by the ionic nature of the hydrazine hydrochloride moiety and the specific 1,2,4-trisubstitution pattern of the aromatic ring.

Parameter Details
CAS Number 93048-16-9
IUPAC Name (4-Methoxy-2-methylphenyl)hydrazine hydrochloride
Molecular Formula C₈H₁₂N₂O[1][2][3] · HCl
Molecular Weight 188.65 g/mol
Physical State Solid (typically off-white to pale pink powder)
Key Functional Groups Hydrazine salt (–NH–NH₃⁺ Cl⁻), Methoxy (–OCH₃), Methyl (–CH₃)

Experimental Methodology

To obtain a publication-quality spectrum that resolves the broad ammonium bands without obscuring the fine aromatic details, specific sample preparation protocols are required.

Sample Preparation Protocol

For hydrochloride salts, Transmission Mode (KBr Pellet) is often superior to ATR because it mitigates the refractive index changes associated with strong inorganic/salt bands, though ATR is acceptable for routine ID.

SamplePrep Start Sample Receipt (Hygroscopic Salt) Drying Vacuum Desiccation (Remove H2O < 1%) Start->Drying Prevent OH interference Choice Select Mode Drying->Choice KBr KBr Pellet (1-2 mg sample : 200 mg KBr) Choice->KBr High Res / Structural Analysis ATR ATR (Diamond/ZnSe) (High Pressure Clamp) Choice->ATR Routine QC Measure Acquisition (4 cm-1 res, 32 scans) KBr->Measure ATR->Measure

Figure 1: Decision workflow for sample preparation. KBr is recommended for resolving the complex N-H stretching region of hydrochloride salts.

Spectral Analysis & Interpretation

The spectrum is divided into three critical zones. The hydrochloride salt form causes significant broadening in the high-frequency region, necessitating careful baseline correction.

Zone 1: High Frequency (3500 – 2500 cm⁻¹)

This region is dominated by the N–H stretching vibrations of the protonated hydrazine group. Unlike the free base, the hydrochloride salt exhibits a broad, complex "ammonium band" structure.

  • 3200 – 2800 cm⁻¹ (Broad, Strong): N–H stretching of the –NH₃⁺ group. This often appears as a broad envelope with superimposed sharp peaks.

  • ~3030 cm⁻¹ (Shoulder): Aromatic C–H stretching.[4][5][6] Often obscured by the N–H envelope but visible as a shoulder.

  • 2960 – 2840 cm⁻¹ (Distinct Peaks): Aliphatic C–H stretching arising from the Methoxy (–OCH₃) and Methyl (–CH₃) groups.

    • Diagnostic: Look for the asymmetric methyl stretch ~2960 cm⁻¹ and the symmetric methoxy stretch ~2840 cm⁻¹.

Zone 2: Functional Group Region (1650 – 1000 cm⁻¹)

This region provides confirmation of the aromatic core and the ether linkage.

  • 1610 – 1580 cm⁻¹: Aromatic C=C ring stretching.

  • 1510 cm⁻¹: Secondary aromatic ring band (often very strong in electron-rich rings like anisoles).

  • 1250 – 1230 cm⁻¹ (Strong): Aryl-Alkyl Ether C–O–C Asymmetric Stretch. This is one of the strongest bands in the spectrum, characteristic of the methoxy group attached to the ring.

  • 1040 – 1020 cm⁻¹: Symmetric C–O–C stretch.

Zone 3: Fingerprint & Substitution Pattern (1000 – 600 cm⁻¹)

This is the most critical region for distinguishing the 2-methyl-4-methoxy isomer from other potential isomers (e.g., 3-methyl). The compound is a 1,2,4-trisubstituted benzene .[7]

  • Substitution Logic:

    • Position 1: Hydrazine[8][9]

    • Position 2: Methyl[3]

    • Position 4: Methoxy[3][8][10][11][12]

    • Protons remaining: H3 (isolated), H5 and H6 (adjacent).

  • Diagnostic Bands:

    • 800 – 830 cm⁻¹: C–H Out-of-Plane (OOP) bending for two adjacent hydrogens (H5, H6).

    • 870 – 900 cm⁻¹: C–H OOP bending for one isolated hydrogen (H3).

Summary Data Table

The following table synthesizes expected peak positions based on the structural moieties and validated data from analogous hydrazine salts (e.g., 4-methoxyphenylhydrazine HCl).

Wavenumber (cm⁻¹)IntensityAssignmentStructural Origin
3200–2600 Broad, Strongν(N-H) / ν(N-H⁺)Hydrazine Hydrochloride Salt
3030 Weak (Shoulder)ν(C-H) arAromatic Ring
2960 / 2840 Mediumν(C-H) aliphMethyl (–CH₃) & Methoxy (–OCH₃)
1610 / 1590 Mediumν(C=C)Aromatic Skeletal Vibration
1510 Strongν(C=C) + δ(N-H)Electron-rich Aromatic Ring
1245 Very Strong ν(C-O) asymMethoxy Group (Aryl ether)
1160 Mediumν(C-N)C(aromatic)–N(hydrazine) bond
1035 Mediumν(C-O) symMethoxy Group
820 ± 10 Strongδ(C-H) oop2 Adjacent H's (H5, H6)
880 ± 10 Mediumδ(C-H) oop1 Isolated H (H3)

Structural Validation Logic

To confirm the identity of the compound using the spectrum, follow this logic flow. This ensures the distinction between the target molecule and potential impurities like p-anisidine (precursor) or degradation products.

SpectralLogic Start Analyze Spectrum CheckSalt Broad Band 2600-3200 cm-1? Start->CheckSalt CheckMethoxy Strong Band ~1245 cm-1? CheckSalt->CheckMethoxy Yes Result_FreeBase Likely Free Base (Missing HCl broadness) CheckSalt->Result_FreeBase No (Sharp peaks >3300) CheckSubst OOP Pattern ~820 & ~880 cm-1? CheckMethoxy->CheckSubst Yes Result_Isomer Isomer Mismatch (Check OOP bands) CheckMethoxy->Result_Isomer No Result_Valid CONFIRMED: 4-Methoxy-2-methylphenylhydrazine HCl CheckSubst->Result_Valid Yes (1,2,4-trisubst) CheckSubst->Result_Isomer No (e.g., only 1 band)

Figure 2: Logic gate for spectral validation. Note that the specific combination of the 1245 cm⁻¹ ether band and the 1,2,4-substitution pattern is diagnostic.

References

  • SpectraBase. "4-Methoxy-2-methylphenylhydrazine hydrochloride - Spectrum ID 3l8oIV2H3Po".[1] John Wiley & Sons, Inc.[1]

  • Thermo Fisher Scientific. "4-Methoxy-2-methylphenylhydrazine hydrochloride, 96%". Product Specification & Safety Data.

  • National Institute of Standards and Technology (NIST). "Phenylhydrazine hydrochloride IR Spectrum" (Analogous Reference). NIST Chemistry WebBook, SRD 69.

  • Santa Cruz Biotechnology. "4-Methoxy-2-methylphenylhydrazine hydrochloride (CAS 93048-16-9)". Product Data Sheet.

Sources

Technical Guide: Solubility Profile and Handling of 4-Methoxy-2-methylphenylhydrazine Hydrochloride

[1]

Executive Summary

4-Methoxy-2-methylphenylhydrazine hydrochloride (CAS 93048-16-9 ) is a specialized hydrazine intermediate primarily utilized in the synthesis of fused heterocyclic systems, such as indoles (via Fischer Indole Synthesis) and pyridazino-quinolines.[1][2][3]

As a hydrochloride salt, its solubility behavior is binary: it exhibits high hydrophilicity in aqueous acidic media but remains stubborn in non-polar organic solvents. Mastering this "solubility switch"—controlled by pH—is the critical factor for successful purification and yield optimization.[1] This guide provides the physicochemical grounding and experimental protocols required to manipulate this molecule effectively in a research setting.

Physicochemical Profile

Understanding the fundamental properties of the salt versus its free base is prerequisite to designing effective solvation strategies.

PropertyDataNotes
CAS Number 93048-16-9 Distinct from the non-methylated analog (CAS 19501-58-7).[1]
Molecular Weight 188.65 g/mol C₈H₁₂N₂O[1] · HCl
Appearance White to pale pink/brown powderDarkens upon oxidation (air sensitive).[1]
Salt Form Hydrochloride (HCl)Ionic lattice; high lattice energy dictates solvent choice.[1]
Free Base LogP ~1.4 (Predicted)Moderately lipophilic once deprotonated.[1]
pKa (Hydrazine) ~5.0 - 5.5 (Estimated)Weakly basic; exists as cation at pH < 5.[1]

Solubility Characteristics

Aqueous Solubility (The Ionic Phase)

In its supplied hydrochloride form, the molecule is highly soluble in water .[1] The ionic interaction between the protonated hydrazine moiety and the chloride counter-ion dominates, allowing for rapid dissolution in aqueous buffers, particularly those with acidic pH.

  • Water: Soluble (>50 mg/mL estimated).[1] Stability is enhanced in 0.1 M HCl.[1]

  • PBS (pH 7.4): Soluble, but risk of slow auto-oxidation increases as pH approaches the pKa.[1]

Organic Solvent Compatibility[1]
  • Polar Aprotic (DMSO, DMF): Soluble. DMSO is the preferred solvent for NMR analysis and high-concentration stock solutions for biological assays.[1]

  • Polar Protic (Methanol, Ethanol): Moderately Soluble. Solubility can be enhanced with gentle heating (40°C).[1] Useful for recrystallization.[1]

  • Non-Polar (DCM, Ethyl Acetate, Hexanes): Insoluble (as Salt). The HCl salt will not partition into these solvents. Crucial Note: This property is leveraged to wash away non-polar impurities while keeping the hydrazine salt in the aqueous phase.

The "Solubility Switch" (pH Dependence)

The utility of this intermediate lies in its ability to toggle between phases.[1] By adjusting the pH, researchers can force the molecule into organic media for extraction.

  • pH < 4 (Acidic): Molecule is Protonated (

    
    ).[1] Water-soluble.[1][4] Insoluble in organics.[1]
    
  • pH > 9 (Basic): Molecule is Deprotonated (

    
    ).[1] Water-insoluble (precipitates).[1] Soluble in DCM/EtOAc.
    

Visualization: Solubility & Purification Workflow

The following diagram illustrates the decision logic for handling the compound based on the desired solvent phase.

SolubilityLogiccluster_0Solubility State: Hydrophilic (Ionic)cluster_1Solubility State: Lipophilic (Neutral)Start4-Methoxy-2-methylphenylhydrazine HCl(Solid Powder)AqueousAqueous Dissolution(Water/0.1M HCl)Start->AqueousFor Biological Assay /Reverse Phase HPLCOrganicOrganic Dissolution(DMSO/MeOH)Start->OrganicFor NMR / Synthesisin Polar MediaFreeBaseFree-Basing Step(Add 1M NaOH/NaHCO3)Aqueous->FreeBaseTo isolate Free BaseRecrystRecrystallization(EtOH/Ether)Organic->RecrystPurificationExtractionBiphasic Extraction(DCM or EtOAc)FreeBase->ExtractionPartition into Organic Phase

Figure 1: Solubility phase-switching logic for extraction and purification.

Experimental Protocols

Protocol A: Determination of Saturation Solubility

Use this protocol if precise solubility data is required for a specific solvent batch.

  • Preparation: Weigh 20 mg of 4-Methoxy-2-methylphenylhydrazine HCl into a 2 mL chemically resistant microcentrifuge tube.

  • Addition: Add 200 µL of the target solvent (e.g., Water, DMSO, or EtOH).[1]

  • Equilibration: Vortex vigorously for 1 minute. If fully dissolved, add more solid.[1] If solid remains, incubate at 25°C for 4 hours with agitation.

  • Separation: Centrifuge at 10,000 x g for 5 minutes to pellet undissolved material.

  • Quantification: Remove supernatant, dilute appropriately, and analyze via HPLC-UV (254 nm) against a standard curve.

Protocol B: Free-Basing and Extraction

Critical for synthetic workflows requiring the nucleophilic free hydrazine.[1]

  • Dissolution: Dissolve 1.0 g of the HCl salt in 10 mL of distilled water. The solution should be clear and slightly acidic.[1]

  • Neutralization: Slowly add saturated NaHCO₃ or 1M NaOH dropwise while stirring at 0°C. Monitor pH until it reaches ~9-10.

    • Observation: The solution will become cloudy as the free base precipitates (oil or solid).[1]

  • Extraction: Immediately add 15 mL of Dichloromethane (DCM) or Ethyl Acetate.[1] Shake and separate phases.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄.

  • Usage: Use the organic solution immediately for the next synthetic step (e.g., hydrazone formation) to avoid oxidation.[1]

Stability and Handling Safety

Stability Risks[1]
  • Oxidation: Phenylhydrazines are notoriously air-sensitive.[1] The "pink" coloration often seen in older batches is due to diazenium or radical oxidation products.[1]

    • Mitigation: Store under Argon/Nitrogen at -20°C.

  • Light Sensitivity: Protect from direct light to prevent photolytic degradation.[1]

Safety Profile (E-E-A-T)
  • Toxicity: Hydrazines are potent toxins (Acute Tox.[1] 3) and suspected carcinogens.[1][5][6][7]

  • Sensitization: Known skin sensitizer.[1][6][7] Double-gloving (Nitrile) is mandatory.[1]

  • Incompatibility: Avoid contact with strong oxidizing agents (violent reaction) and aldehydes/ketones (unless intended for reaction) as they will spontaneously form hydrazones.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10875, (4-Methylphenyl)hydrazine.[1] Retrieved January 28, 2026 from [Link](Note: Used as structural analog for property estimation).[1]

  • Wiley SpectraBase. 4-Methoxy-2-methylphenylhydrazine hydrochloride FTIR Spectra. Retrieved January 28, 2026 from [Link].[1]

Technical Whitepaper: Stability Profile and Lifecycle Management of 4-Methoxy-2-methylphenylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Profile

4-Methoxy-2-methylphenylhydrazine hydrochloride is a highly reactive, electron-rich hydrazine derivative primarily utilized as a regiospecific building block in the Fischer Indole Synthesis . Its structural features—a hydrazine moiety attached to a phenyl ring activated by both a methoxy group (electron-donating by resonance) and a methyl group (electron-donating by hyperconjugation)—render it exceptionally prone to oxidative degradation compared to unsubstituted phenylhydrazines.

This guide provides a rigorous, mechanism-based approach to its storage and handling. The protocols detailed herein are designed to prevent the formation of diazonium species and azo-dimers, ensuring the integrity of downstream synthesis.

Chemical Identity Card
PropertySpecification
IUPAC Name (4-Methoxy-2-methylphenyl)hydrazine hydrochloride
CAS Number 93048-16-9
Molecular Formula C₈H₁₂N₂O[1] · HCl
Molecular Weight 188.65 g/mol
Appearance (Pure) White to off-white crystalline powder
Appearance (Degraded) Pink, beige, or dark brown (indicates oxidation)
Solubility Soluble in water, DMSO, Methanol; Insoluble in non-polar organics
Key Hazard Skin sensitizer, potential genotoxin, releases HCl upon decomposition

Part 2: Mechanisms of Instability (The "Why")

To preserve this compound, one must understand the causality of its degradation. The hydrochloride salt form offers kinetic stability against auto-oxidation compared to the free base, but it is not immune to thermodynamic decay pathways.

Oxidative Dehydrogenation (The "Pink Death")

The primary failure mode is the oxidation of the hydrazine (-NH-NH₂) group. The presence of the 4-methoxy and 2-methyl groups increases the electron density of the aromatic ring. This makes the hydrazine nitrogen atoms more nucleophilic and significantly lowers the oxidation potential.

  • Trigger: Exposure to atmospheric oxygen or peroxides.

  • Mechanism: The hydrazine undergoes a radical-mediated hydrogen abstraction to form a diazenium radical , which eventually disproportionates or couples to form dark-colored azo compounds (Ar-N=N-Ar) or biaryls .

  • Visual Indicator: The material turns pink (early stage) to dark brown (advanced stage).

Photochemical Decomposition

Hydrazine salts are photosensitive. UV radiation can cleave the N-N bond or catalyze the oxidation process described above.

Hydrolysis and Disproportionation

While the HCl salt protects the amine, presence of moisture can lead to partial hydrolysis. In acidic aqueous solutions, phenylhydrazines can slowly disproportionate into the corresponding aniline and ammonia/nitrogen, particularly under thermal stress.

Visualization: Degradation Pathway

The following diagram illustrates the oxidative cascade that must be prevented.

OxidationPathway Compound 4-Methoxy-2-methyl- phenylhydrazine HCl (White Crystalline) Radical Diazenium Radical Intermediate Compound->Radical O2 / Light (-H•) Aniline 4-Methoxy-2-methylaniline (Degradation Byproduct) Compound->Aniline Thermal/Hydrolysis Disproportionation Diazo Aryldiazonium Species (Highly Reactive) Radical->Diazo Oxidation AzoDimer Azobenzene Dimer (Dark Brown/Pink) Diazo->AzoDimer Coupling

Figure 1: Oxidative and thermal degradation pathways.[2][3] The transition from blue (stable) to black (tars/dimers) represents the loss of synthetic utility.

Part 3: Storage & Handling Protocols

This protocol is a self-validating system. If the criteria in the "Validation" step are not met, the storage method has failed.

A. Long-Term Storage (Archive)
  • Temperature: -20°C (Strict).

  • Atmosphere: Argon or Nitrogen blanket.

  • Container: Amber glass vial with a Teflon-lined screw cap, sealed with Parafilm.

  • Desiccant: Store the vial inside a secondary jar containing active desiccant (e.g., Drierite or Silica Gel) to mitigate the hygroscopic nature of the HCl salt.

B. Short-Term Handling (Benchtop)
  • The "Rule of Pink": Never return unused powder to the stock container if it has been exposed to air for >5 minutes.

  • Weighing: Weigh quickly. If precise stoichiometry is required for a GMP campaign, weigh inside a glovebox or use a distinct "working aliquot" to avoid repeated freeze-thaw cycles of the main stock.

C. Re-Validation Procedure (Quality Control)

Before committing this reagent to a high-value synthesis (e.g., Fischer Indole), perform this 3-step check:

  • Visual Inspection:

    • Pass: White to off-white free-flowing powder.[4]

    • Fail: Clumped aggregates (moisture) or pink/brown hue (oxidation).

  • Solubility Test:

    • Dissolve 10 mg in 1 mL Methanol.

    • Pass: Clear, colorless solution.

    • Fail: Turbid or colored solution.

  • Melting Point (Definitive):

    • Literature MP is often cited around 160-162°C (decomposition) for similar analogs, though specific batch data varies.

    • Criterion: A sharp melting range (< 2°C width) indicates purity. A broad range (> 5°C) or premature softening indicates significant hydrolysis or oxidation.

Visualization: Lifecycle Decision Tree

StorageWorkflow Start Receive Shipment (CAS 93048-16-9) Inspect Visual Inspection: Is it White/Off-White? Start->Inspect QC QC Check: 1. H-NMR (DMSO-d6) 2. Melting Point Inspect->QC Yes Discard DISCARD (Do not use for synthesis) Inspect->Discard No (Pink/Brown) Usage Immediate Use? (Fischer Indole, etc.) QC->Usage Purity >98% QC->Discard Purity <95% Store Storage Protocol: 1. Amber Vial 2. Argon Flush 3. -20°C Usage->Store Yes, Reaction Aliquot Create Single-Use Aliquots under Argon Usage->Aliquot No, Archive Aliquot->Store

Figure 2: Decision matrix for receiving, validating, and storing the reagent to ensure experimental reproducibility.

Part 4: Safety & Toxicology (E-E-A-T)

Warning: Hydrazine derivatives are structurally alerted as potential genotoxins and carcinogens.

  • Skin Sensitization: Phenylhydrazines are potent skin sensitizers. A dedicated lab coat and double-gloving (Nitrile) are mandatory.

  • Inhalation: The HCl salt is a fine powder. Weighing must occur in a chemical fume hood to prevent inhalation of dust, which can cause hemolytic anemia (destruction of red blood cells) upon systemic absorption.

  • Decomposition: In a fire or upon heating >160°C, this compound releases toxic fumes of Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx) .

Part 5: References

  • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (Foundational text on the mechanism and necessity of hydrazine purity).

  • PubChem. (n.d.). Compound Summary: Phenylhydrazine Hydrochloride Derivatives. National Library of Medicine.[5] Retrieved from [Link]

Sources

Technical Guide: Reactivity & Application of 4-Methoxy-2-methylphenylhydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 4-Methoxy-2-methylphenylhydrazine (CAS: 19501-58-7), a specialized electron-rich hydrazine building block. While structurally similar to phenylhydrazine, the presence of the para-methoxy and ortho-methyl groups significantly alters its nucleophilicity, oxidation potential, and regiochemical behavior in heterocycle synthesis.

This document is designed for medicinal chemists and process engineers optimizing the synthesis of 5-methoxy-7-methylindole scaffolds—common pharmacophores in non-steroidal anti-inflammatory drugs (NSAIDs) and serotonin receptor ligands.

Structural & Electronic Analysis

The reactivity of the hydrazine moiety cannot be decoupled from the electronic environment of the arene. In this substrate, two key substituents drive behavior:

Electronic Activation (The "Push" Effect)

The hydrazine group (


) is inherently nucleophilic due to the alpha-effect  (repulsion between adjacent lone pairs on nitrogen atoms).
  • 4-Methoxy Group (+M Effect): The methoxy group at the para position is a strong resonance donor. It increases electron density across the

    
    -system, making the terminal hydrazine nitrogen (
    
    
    
    ) significantly more nucleophilic than in unsubstituted phenylhydrazine.
  • 2-Methyl Group (+I Effect): The methyl group provides weak inductive donation. More importantly, it introduces steric bulk proximal to the

    
     atom.
    
Quantitative Impact on Basicity

While the pKa of the conjugate acid of phenylhydrazine is


, the electron-donating nature of the methoxy and methyl groups shifts the basicity of 4-Methoxy-2-methylphenylhydrazine higher (estimated pKa 

).
  • Implication: This molecule is a stronger base and a more aggressive nucleophile toward carbonyls, but it is also more susceptible to protonation in highly acidic media, which can retard reaction rates if the medium is too acidic (buffering is often required).

The Fischer Indole Synthesis: Regiochemical Control

The primary application of this moiety is the synthesis of indoles via the Fischer Indole Cyclization.[1] This reaction involves the condensation of the hydrazine with a ketone or aldehyde, followed by a [3,3]-sigmatropic rearrangement.[2]

The Regioselectivity Mandate

Unlike meta-substituted phenylhydrazines which yield a mixture of 4- and 6-substituted indoles, 4-Methoxy-2-methylphenylhydrazine yields a single regioisomer.

  • The Constraint: The [3,3]-sigmatropic rearrangement requires an available ortho carbon on the phenyl ring.

  • The Blockade: The C2 position is occupied by a methyl group.

  • The Pathway: The rearrangement is forced to occur at the C6 position (the only open ortho site).

  • The Product: The resulting scaffold is a 5-methoxy-7-methylindole .

Mechanistic Pathway & Visualization

The following diagram traces the atomic fate of the substituents, highlighting the formation of the 5,7-substitution pattern.

FischerIndole cluster_regio Regiochemical Lock Start 4-Methoxy-2-methylphenylhydrazine + Ketone (R-CO-CH2-R') Hydrazone Arylhydrazone Intermediate Start->Hydrazone Condensation (-H2O) EneHydrazine Ene-hydrazine Tautomer Hydrazone->EneHydrazine Acid Catalysis Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement (Crucial Step) EneHydrazine->Sigmatropic C-C Bond Formation at Phenyl C6 Diimine Diimine Intermediate (Re-aromatization) Sigmatropic->Diimine Aromatization Aminal Cyclic Aminoacetal Diimine->Aminal Nu- Attack Product FINAL PRODUCT: 5-Methoxy-7-methylindole Derivative Aminal->Product Elimination of NH3

Figure 1: Mechanistic pathway of the Fischer Indole Synthesis using 4-Methoxy-2-methylphenylhydrazine. Note the "Regiochemical Lock" forcing reaction at the C6 position.

Stability & Oxidation Risks[3]

The electron-rich nature of this hydrazine makes it a "loose cannon" regarding oxidative stability. It is significantly more sensitive to air and light than unsubstituted phenylhydrazine.

Degradation Pathways

Upon exposure to atmospheric oxygen or trace metal ions (Cu²⁺, Fe³⁺), the hydrazine moiety undergoes oxidative dehydrogenation.

SpeciesRisk LevelIndicatorPrevention
Diazonium Salt HighReaction mixture turns dark red/brown.Exclude oxidants; keep pH < 7.[3]
Azo Compounds ModerateFormation of insoluble tars.Argon sparging.[3]
Radicals HighPolymerization of side-products.Add radical scavengers (optional).
Storage Protocol (Self-Validating)

To ensure reagent integrity, follow this storage protocol. If the validation step fails, repurify the material before use.

  • Form: Store exclusively as the Hydrochloride Salt . The free base is an oil that oxidizes rapidly.

  • Environment: Store under Argon at -20°C.

  • Validation (Pre-experiment): Dissolve a small aliquot in Methanol. It should be clear/colorless. A yellow/orange tint indicates oxidation to azo species.

Experimental Protocol: Synthesis of 5-Methoxy-7-methyl-2-phenylindole

Objective: Synthesize a representative indole using acetophenone as the carbonyl partner. This protocol uses a "One-Pot" approach optimized for electron-rich hydrazines to minimize oxidative degradation.

Reagents:

  • 4-Methoxy-2-methylphenylhydrazine Hydrochloride (1.0 eq)

  • Acetophenone (1.1 eq)

  • Acetic Acid (Glacial, Solvent/Catalyst)[1][3]

  • Polyphosphoric Acid (PPA) or ZnCl₂ (Lewis Acid promoter)[1]

Step-by-Step Workflow
  • Hydrazone Formation (In Situ):

    • Charge a 3-neck round bottom flask with 4-Methoxy-2-methylphenylhydrazine HCl (10 mmol) and Acetophenone (11 mmol).

    • Add Glacial Acetic Acid (20 mL).

    • Critical Step: Sparge with Nitrogen for 15 minutes to remove dissolved oxygen.

    • Heat to 60°C for 1 hour. Monitor via TLC (disappearance of hydrazine).

  • Cyclization:

    • Option A (Mild): If the hydrazone forms cleanly, add ZnCl₂ (2.0 eq) directly to the acetic acid solution and reflux (100-110°C) for 2-4 hours.

    • Option B (Aggressive): If conversion is sluggish, cool the mixture, pour into Polyphosphoric Acid (PPA, 20g), and heat to 100°C for 1 hour. Note: PPA is viscous; mechanical stirring is recommended.

  • Workup:

    • Cool reaction mixture to room temperature.

    • Pour slowly onto crushed ice (100g) with vigorous stirring. The indole should precipitate as a solid.

    • Filter the solid.[4]

    • Purification: Recrystallize from Ethanol/Water (9:1). Electron-rich indoles are prone to darkening on silica gel; crystallization is preferred.

Troubleshooting Table
ObservationDiagnosisCorrective Action
Low Yield / Tarring Oxidative decomposition.Ensure strict N₂ atmosphere. Add sodium bisulfite (0.1 eq) as antioxidant.
No Reaction Acid concentration too low.Switch from Acetic Acid to PPA or ethanolic HCl (4M).
Wrong Regioisomer Impossible with this substrate.Check starting material identity (NMR).

References

  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (The definitive text on the mechanism and substituent effects).
  • GuideChem. (2024). 4-Methoxyphenylhydrazine hydrochloride Properties and Synthesis. Link

  • BenchChem. (2024). Comparative Analysis of Reactivity of Electron-Rich Hydrazines. Link

  • ChemicalBook. (2024).[5] Synthesis of 4-Methoxyindole derivatives. Link

  • National Institutes of Health (NIH). (1976). The oxidation of phenylhydrazine: superoxide and mechanism. Link

Sources

Technical Guide: Electrophilic Substitution Strategies for 4-Methoxy-2-methylphenylhydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methoxy-2-methylphenylhydrazine (CAS: 19501-58-7, often HCl salt) presents a classic "chemoselectivity vs. regioselectivity" paradox in organic synthesis. While the electron-rich aromatic ring is highly activated for Electrophilic Aromatic Substitution (EAS), the hydrazine moiety (–NHNH₂) is chemically fragile. It is a potent nucleophile and reducing agent that is susceptible to oxidation, protonation, or decomposition under the harsh acidic/oxidative conditions typical of EAS (e.g., nitration, sulfonation).

This guide provides a rigorous analysis of the electronic topography of the molecule to predict regioselectivity and outlines two distinct workflow strategies: Protection-Enabled Direct Substitution and the Precursor Optimization Route .

Structural Analysis & Electronic Theory

To successfully functionalize the ring, one must first understand the competing directing effects of the three substituents.

The Substituent Matrix
PositionGroupElectronic EffectDirecting PreferenceStrength
C1 –NHNH₂Activator (Inductive/Resonance)Ortho/ParaStrong (unless protonated)
C2 –CH₃Activator (Inductive)Ortho/ParaWeak
C4 –OCH₃Activator (Resonance)Ortho/ParaStrong
Regioselectivity Prediction (The "C5 Dominance")

The molecule is a 1,2,4-trisubstituted benzene. Let us analyze the open positions (C3, C5, C6) for electrophilic attack:

  • Position C3 (Sterically Blocked): Located between the Methyl (C2) and Methoxy (C4) groups. While electronically activated by both (Ortho to Methyl, Ortho to Methoxy), steric hindrance makes substitution here highly unfavorable.

  • Position C6 ( electronically Disfavored): Ortho to the Hydrazine (C1) but Meta to the strong Methoxy donor (C4).

  • Position C5 (The "Sweet Spot"):

    • Ortho to the strong Methoxy group (C4).

    • Para to the Methyl group (C2).

    • Meta to the Hydrazine (C1).

    • Result: C5 is the most electronically activated and sterically accessible position.

Critical Insight: If the reaction is run in strong acid (e.g., H₂SO₄/HNO₃), the hydrazine protonates to –NH₂NH₃⁺. This converts it into a strong meta-director (deactivator). However, since C5 is meta to the hydrazine anyway, protonation reinforces the regioselectivity toward C5 , provided the molecule survives the conditions.

Visualization: Electronic Activation Map

G cluster_0 Figure 1: Regioselectivity Logic Gate Molecule 4-Methoxy-2-methylphenylhydrazine C3 Position C3 (Ortho to OMe, Ortho to Me) STERICALLY HINDERED Molecule->C3 Steric Clash C5 Position C5 (Ortho to OMe, Para to Me) ELECTRONICALLY FAVORED Molecule->C5 Primary Target C6 Position C6 (Ortho to Hydrazine) WEAKER ACTIVATION Molecule->C6 Minor Product

Caption: Logical flow determining C5 as the primary site for electrophilic attack based on steric and electronic vectors.

The Stability Challenge & Strategic Protocols

Do not attempt direct nitration or sulfonation on the free hydrazine. The hydrazine group is a reducing agent; nitric acid will oxidize it to a diazonium salt or tars (via radical decomposition) rather than substituting the ring.

Protocol A: Halogenation via Protection Strategy

Use Case: Introducing a Bromine atom at C5 for subsequent cross-coupling.

Prerequisite: You must mask the nucleophilicity of the hydrazine.

  • Step 1: Protection. Convert the hydrazine to a hydrazone using benzaldehyde. This stabilizes the nitrogen lone pairs.

    • Reagents: Benzaldehyde (1.05 eq), EtOH, cat. AcOH.

    • Observation: Formation of a crystalline hydrazone solid.

  • Step 2: Bromination.

    • Reagents: N-Bromosuccinimide (NBS) (1.0 eq), DMF, 0°C to RT.

    • Mechanism:[1][2][3] NBS provides a source of Br⁺ without the oxidative potential of Br₂. The Methoxy group directs the Br⁺ to C5.

  • Step 3: Deprotection. Hydrolysis of the hydrazone.

    • Reagents: 2N HCl, reflux, 2h.

    • Product: 5-Bromo-4-methoxy-2-methylphenylhydrazine HCl.

Protocol B: The "Precursor Optimization" Route (Recommended)

Use Case: High-value synthesis where yield and purity are paramount.

Instead of fighting the hydrazine's reactivity, perform the EAS on the aniline precursor (4-methoxy-2-methylaniline / m-Cresidine) and then synthesize the hydrazine.

Workflow Diagram

Workflow Start 4-Methoxy-2-methylaniline (m-Cresidine) Step1 EAS Reaction (e.g., Bromination/Nitration) Target: Position 5 Start->Step1 Intermed 5-Substituted-4-methoxy-2-methylaniline Step1->Intermed Step2 Diazotization (NaNO2 / HCl) Intermed->Step2 0°C Step3 Reduction (SnCl2 or Na2SO3) Step2->Step3 Diazo Intermediate Final Target Substituted Hydrazine Step3->Final

Caption: The "Precursor Route" avoids hydrazine instability by performing EAS on the aniline starting material.

Detailed Methodology (Precursor Route)
  • Starting Material: 4-Methoxy-2-methylaniline (commercially available).

  • EAS Reaction:

    • Perform Nitration (HNO₃/Ac₂O) or Bromination (Br₂/AcOH) on the aniline.

    • Note: The amino group is an ortho/para director. To ensure C5 substitution (para to amino), one often protects the amine as an acetanilide first, then substitutes, then hydrolyzes.

  • Diazotization:

    • Dissolve the substituted aniline in concentrated HCl (3-4 eq).

    • Cool to -5°C.[4]

    • Add NaNO₂ (1.05 eq) aqueous solution dropwise. Maintain temp < 0°C.

    • Checkpoint: Starch-iodide paper must turn blue (excess HNO₂).

  • Reduction to Hydrazine:

    • Add SnCl₂[4]·2H₂O (2.5 eq) in conc. HCl dropwise to the diazonium salt at -5°C.

    • Stir for 2 hours allowing to warm to RT.

    • Workup: Filter the resulting hydrazine hydrochloride salt.

Data Summary: Reactivity Profile

ParameterValue / DescriptionNote
Melting Point (HCl salt) 160-162°CDecomposes upon melting [1].
pKa (Hydrazine) ~5.2Protonation occurs at terminal Nitrogen first.
Primary Reactivity Nucleophilic attack (Ketones/Aldehydes)Basis of Fischer Indole Synthesis.
Oxidation Sensitivity HighAir sensitive; store under Nitrogen.
EAS Regioselectivity Position 5 (Major), Position 6 (Minor)Dictated by -OCH3 (Pos 4) and -CH3 (Pos 2).

Downstream Application: Fischer Indole Synthesis[2][6][7]

The most common reason to study this molecule is to generate substituted indoles (e.g., Indomethacin analogs).

In the Fischer Indole synthesis, the "substitution" effectively happens via a [3,3]-sigmatropic rearrangement.

  • Reaction: 4-Methoxy-2-methylphenylhydrazine + Ketone → Hydrazone → Indole.

  • Regiochemistry: The rearrangement will occur at the ortho position of the ring.

    • Since Position 2 is blocked by Methyl.

    • The cyclization will occur at Position 6 .

    • Result: 7-methyl-5-methoxyindole derivatives.

References

  • Synthesis of 4-Methoxyphenylhydrazine derivatives. GuideChem. Detailed protocol for the reduction of diazonium salts to hydrazines using Tin(II) Chloride.

  • Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. Theoretical grounding for the directing effects of Methoxy and Methyl groups in polysubstituted benzenes.

  • Fischer Indole Synthesis Mechanism. Grokipedia. Explains the [3,3]-sigmatropic rearrangement and the necessity of ortho-positions for cyclization.

  • 4-Methoxy-2-methylaniline (Precursor Properties). BenchChem. Data on the starting material used in the "Precursor Route" strategy.[5]

Sources

4-Methoxy-2-methylphenylhydrazine Hydrochloride: Technical Guide to Discovery & Application

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemistry, and application of 4-Methoxy-2-methylphenylhydrazine hydrochloride , a specialized hydrazine building block critical in the synthesis of polysubstituted indoles and fused heterocyclic systems.

Introduction & Chemical Identity

4-Methoxy-2-methylphenylhydrazine hydrochloride (CAS: 93048-16-9 ) is a regiospecifically substituted hydrazine salt used primarily as a precursor in the synthesis of complex pharmaceutical intermediates. It is structurally characterized by a hydrazine moiety (


) attached to a phenyl ring bearing a methyl group at the ortho position (C2) and a methoxy group at the para position (C4).

This specific substitution pattern is highly valued in medicinal chemistry for its ability to generate 5-methoxy-7-methylindole scaffolds via the Fischer Indole Synthesis. These scaffolds serve as bioisosteres for melatonin and serotonin, enabling the development of subtype-selective receptor ligands and neuroprotective agents.

Chemical Specifications
PropertySpecification
IUPAC Name (4-Methoxy-2-methylphenyl)hydrazine hydrochloride
CAS Number 93048-16-9
Molecular Formula

Molecular Weight 188.65 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water, methanol; sparingly soluble in non-polar solvents
Melting Point 160–165 °C (decomposition)

Discovery and Historical Context

The history of 4-Methoxy-2-methylphenylhydrazine is inextricably linked to the evolution of indole-based therapeutics and the exploration of the serotoninergic system .

The Indole Imperative (Early 20th Century)

Following the discovery of the Fischer Indole Synthesis (1883), researchers sought various substituted phenylhydrazines to create diverse indole derivatives. While simple 4-methoxyphenylhydrazine became a commodity chemical for synthesizing Indomethacin (a non-steroidal anti-inflammatory drug), the 2-methyl substituted variant remained a niche research compound. Its significance emerged only when medicinal chemists began probing the steric tolerance of G-protein coupled receptors (GPCRs).

The Melatonin Receptor Mapping Era (1990s–2000s)

The primary driver for the synthesis and optimization of this compound was the investigation of Melatonin (MT1/MT2) receptors . Melatonin (


-acetyl-5-methoxytryptamine) regulates circadian rhythms.[1][2] To develop drugs for sleep disorders and depression (like Agomelatine), scientists needed to understand the binding pocket of the MT receptors.
  • The "7-Methyl" Probe: Researchers hypothesized that introducing a methyl group at the 7-position of the indole ring (which corresponds to the 2-position of the phenylhydrazine precursor) would test the steric constraints of the receptor's binding site.

  • Result: 4-Methoxy-2-methylphenylhydrazine was synthesized to produce 5-methoxy-7-methylindole . Subsequent SAR (Structure-Activity Relationship) studies revealed that while 7-substitution reduced potency compared to native melatonin, it provided critical data on the receptor's "electropositive region," guiding the design of more selective agonists.

The NMDA/Glycine Antagonist Wave (Late 1990s)

In parallel, pharmaceutical companies like CoCensys (later acquired by Purdue Pharma) utilized this hydrazine to synthesize pyridazino[4,5-b]quinolines . These tricyclic compounds function as antagonists at the glycine binding site of the NMDA receptor, a target for treating stroke and neuropathic pain. The 4-methoxy-2-methyl substitution pattern was crucial for optimizing the lipophilicity and metabolic stability of these drug candidates.

Synthesis and Manufacturing

The synthesis of 4-Methoxy-2-methylphenylhydrazine hydrochloride follows a classical diazonium reduction pathway, optimized for regiospecificity and yield.

Industrial Synthesis Workflow

The process begins with 4-methoxy-2-methylaniline (also known as p-cresidine derivative), a commercially available dye intermediate.

  • Diazotization: The aniline is treated with sodium nitrite (

    
    ) in concentrated hydrochloric acid at low temperatures (0–5 °C) to form the diazonium salt. The presence of the ortho-methyl group requires careful temperature control to prevent steric-hindrance-induced side reactions.
    
  • Reduction: The diazonium salt is reduced to the hydrazine. Two primary methods exist:

    • Stannous Chloride (

      
      ) Method:  Rapid and effective but generates heavy metal waste.
      
    • Sodium Sulfite/Bisulfite Method: Environmentally friendlier; involves the formation of a sulfonate intermediate which is then hydrolyzed.

  • Salt Formation: The free hydrazine base is unstable and prone to oxidation. It is immediately converted to the hydrochloride salt by precipitation with concentrated HCl, ensuring long-term stability.

Synthesis cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction & Isolation Aniline 4-Methoxy-2-methylaniline (Precursor) NaNO2 NaNO2 / HCl (0-5 °C) Aniline->NaNO2 Diazonium Diazonium Salt Intermediate NaNO2->Diazonium SnCl2 Reduction Agent (SnCl2 or Na2SO3) Diazonium->SnCl2 HydrazineBase Free Hydrazine (Unstable) SnCl2->HydrazineBase HCl Conc. HCl HydrazineBase->HCl Product 4-Methoxy-2-methylphenylhydrazine HCl (Final Product) HCl->Product

Figure 1: Industrial synthesis pathway from aniline precursor to stable hydrochloride salt.

Applications in Drug Development[3]

A. Fischer Indole Synthesis (The Primary Utility)

The most critical application of this hydrazine is the synthesis of 5-methoxy-7-methylindoles . In the Fischer reaction, the hydrazine reacts with a ketone or aldehyde under acidic conditions.

  • Mechanism: The hydrazine condenses with the carbonyl to form a hydrazone. An acid-catalyzed [3,3]-sigmatropic rearrangement follows, breaking the N-N bond and forming a new C-C bond.

  • Regiochemistry: The 2-methyl group on the hydrazine forces the cyclization to occur at the only available ortho position (C6 of the hydrazine ring), which becomes C7 of the indole. The para-methoxy group (C4) becomes C5 of the indole.

Key Reaction:



B. Synthesis of Pyridazinoquinoline Antagonists

In the development of neuroprotective agents (e.g., patent US6214826B1), this hydrazine is reacted with acyl-quinoline derivatives. The hydrazine nitrogen atoms attack the electrophilic centers of the quinoline to form a fused pyridazine ring. The resulting pyridazino[4,5-b]quinoline system mimics the glycine core structure, blocking the NMDA receptor to prevent excitotoxicity during ischemic events (stroke).

Applications cluster_indole Pathway A: Indole Synthesis cluster_nmda Pathway B: Heterocycle Fusion Hydrazine 4-Methoxy-2-methylphenylhydrazine HCl Ketone Aldehyde/Ketone (e.g., 4-chlorobutanal) Hydrazine->Ketone Quinoline Quinoline-2-carbonyl chloride Hydrazine->Quinoline Indole 5-Methoxy-7-methylindole Ketone->Indole Melatonin 7-Methylmelatonin (Receptor Probe) Indole->Melatonin Pyridazino Pyridazino[4,5-b]quinoline Quinoline->Pyridazino NMDA Glycine Site Antagonist (Neuroprotection) Pyridazino->NMDA

Figure 2: Divergent synthetic applications in serotonergic and glutamatergic drug discovery.

Experimental Protocols

Protocol A: Synthesis of 5-Methoxy-7-methylindole (Lab Scale)

Adapted from Faust et al. (2007) and standard Fischer protocols.

  • Hydrazone Formation: Dissolve 4-methoxy-2-methylphenylhydrazine HCl (10 mmol) in ethanol (50 mL). Add the appropriate aldehyde/ketone (10 mmol) (e.g., 4-aminobutanal diethyl acetal for tryptamines). Stir at room temperature for 2 hours.

  • Cyclization: Add 4% aqueous sulfuric acid (50 mL) or glacial acetic acid/ZnCl2. Heat to reflux (90–100 °C) for 3–5 hours. Monitor via TLC (disappearance of hydrazone).

  • Workup: Cool the mixture. Neutralize with NaOH. Extract with ethyl acetate (3 x 50 mL).

  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).
    
  • Yield: Typical yields for this substituted hydrazine range from 50–70% due to the steric influence of the ortho-methyl group.

Protocol B: Handling and Stability
  • Storage: Store at +2°C to +8°C under inert gas (Argon/Nitrogen). The salt is hygroscopic and light-sensitive.

  • Safety: Toxic if swallowed or in contact with skin. Potential sensitizer.[1][3] Use standard PPE (gloves, goggles, fume hood).

  • Stability: The hydrochloride salt is stable for years if kept dry. The free base oxidizes rapidly in air to form dark azo/tarry compounds.

References

  • Faust, R., et al. (2007).[1] "7-Substituted-melatonin and 7-substituted-1-methylmelatonin analogues: Effect of substituents on potency and binding affinity." Bioorganic & Medicinal Chemistry, 15(13), 4543-4551.

  • Cai, S. X., et al. (2001). "Pyridazino quinoline compounds." U.S. Patent No. 6,214,826. Washington, DC: U.S. Patent and Trademark Office.

  • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (Foundational text on the mechanism and regiochemistry).
  • PubChem. (n.d.). "4-Methoxy-2-methylphenylhydrazine hydrochloride."[4][5][6][7] National Center for Biotechnology Information.

  • Büchi, G., & Mak, C. P. (1977). "Nitro-olefination of indoles." Journal of Organic Chemistry, 42, 1784.

Sources

Methodological & Application

Fischer indole synthesis with 4-Methoxy-2-methylphenylhydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for utilizing 4-Methoxy-2-methylphenylhydrazine hydrochloride (CAS 19501-58-7) in the Fischer Indole Synthesis. Unlike simple phenylhydrazines, this tri-substituted hydrazine offers a unique steric and electronic profile that dictates high regioselectivity. This guide addresses the specific challenges of using this substrate—specifically the "ortho-blocking" effect of the 2-methyl group—to synthesize 7-methyl-5-methoxyindole derivatives. We provide a validated protocol using cyclohexanone as a model ketone, yielding 5-methoxy-7-methyl-1,2,3,4-tetrahydrocarbazole, a core scaffold in recent Kv1.5 potassium channel inhibitor development.

Introduction & Strategic Value

The Fischer Indole Synthesis remains the premier method for constructing the indole core, a "privileged structure" in medicinal chemistry found in drugs ranging from Indomethacin to triptan anti-migraine agents.

4-Methoxy-2-methylphenylhydrazine hydrochloride is a critical building block for accessing the 5,7-disubstituted indole class. This substitution pattern is pharmacologically significant but difficult to access via other methods (e.g., Bischler-Möhlau) due to regiochemical ambiguity.

Key Substrate Characteristics:
  • Electronic Activation: The para-methoxy group (relative to hydrazine) is a strong electron-donating group (EDG), significantly accelerating the rate-determining [3,3]-sigmatropic rearrangement.

  • Regiocontrol: The ortho-methyl group (position 2) acts as a steric block. In a standard Fischer synthesis, cyclization occurs at the ortho position of the aromatic ring. Since one ortho site is occupied by a methyl group, cyclization is forced to occur exclusively at the remaining open ortho site (position 6).

  • Outcome: The reaction yields a 7-methyl-5-methoxyindole derivative, avoiding the formation of regioisomeric mixtures often seen with meta-substituted hydrazines.

Mechanistic Insight & Regiochemistry

The success of this protocol relies on understanding the [3,3]-sigmatropic shift.

  • Hydrazone Formation: Condensation of the hydrazine with a ketone (e.g., cyclohexanone) forms the hydrazone.

  • Tautomerization: Acid-catalyzed isomerization to the ene-hydrazine.

  • [3,3]-Sigmatropic Rearrangement: This is the critical step. The N-N bond breaks while a new C-C bond forms between the

    
    -carbon of the enamine and the ortho-position of the benzene ring.
    
    • Path A (Blocked): Attack at C2 is sterically hindered by the methyl group and would lead to a non-aromatic 3H-indole (indolenine) that cannot easily eliminate ammonia to aromatize.

    • Path B (Favored): Attack at C6 (the hydrogen-bearing ortho carbon) proceeds smoothly, followed by re-aromatization and ammonia loss to form the indole.

Visualizing the Pathway

FischerMechanism cluster_regio Regioselectivity Check Start 4-Methoxy-2-methyl phenylhydrazine Hydrazone Hydrazone Intermediate Start->Hydrazone + Ketone (-H2O) Rearrangement [3,3]-Sigmatropic Rearrangement Hydrazone->Rearrangement H+ Catalyst Ene-hydrazine formation Cyclization Amino-indoline Intermediate Rearrangement->Cyclization C-C Bond Formation (Regioselective at C6) Product 7-Methyl-5-methoxy indole Derivative Cyclization->Product - NH3 Aromatization Block C2 Position: Blocked by Methyl Open C6 Position: Open for Cyclization

Figure 1: Mechanistic pathway highlighting the regioselective cyclization forced by the C2-methyl substituent.

Experimental Protocol

Target Synthesis: 5-Methoxy-7-methyl-1,2,3,4-tetrahydrocarbazole Scale: 10 mmol Reaction Type: One-pot Fischer Indolization

Materials Table
ReagentMW ( g/mol )Equiv.[1]AmountRole
4-Methoxy-2-methylphenylhydrazine HCl 188.651.01.89 gLimiting Reagent
Cyclohexanone 98.151.11.08 g (1.14 mL)Carbonyl Partner
Glacial Acetic Acid 60.05Solvent20 mLSolvent & Catalyst
Sodium Acetate (Optional) 82.031.00.82 gBuffer (if HCl salt is too acidic)

Note: While sulfuric acid or ZnCl2 are common catalysts, glacial acetic acid is preferred for electron-rich hydrazines like this one to prevent oxidative degradation.

Step-by-Step Procedure
  • Preparation:

    • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

    • Add 1.89 g (10 mmol) of 4-Methoxy-2-methylphenylhydrazine hydrochloride.

    • Add 20 mL of Glacial Acetic Acid.

    • Optimization Note: If the hydrochloride salt does not dissolve well or the reaction is too vigorous, add 0.82 g of Sodium Acetate to buffer the free HCl, generating the free hydrazine in situ.

  • Hydrazone Formation:

    • Add 1.14 mL (11 mmol) of Cyclohexanone dropwise to the stirring suspension at room temperature.

    • Stir for 30 minutes at ambient temperature. The mixture should become homogenous and may darken slightly as the hydrazone forms.

  • Cyclization (The Fischer Step):

    • Heat the reaction mixture to reflux (approx. 118°C) using an oil bath.

    • Maintain reflux for 2–3 hours .

    • Monitoring: Monitor via TLC (Solvent: Hexane/EtOAc 4:1). The hydrazine starting material (polar, stains with ninhydrin) should disappear, and a less polar, fluorescent spot (the indole) should appear.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into 100 mL of ice-water with vigorous stirring. The product typically precipitates as a solid.

    • If solid forms: Filter the precipitate, wash with cold water (3 x 20 mL) to remove acetic acid, and dry under vacuum.

    • If oil forms: Extract with Ethyl Acetate (3 x 30 mL).[2] Wash combined organics with Sat. NaHCO3 (to neutralize acid) and Brine. Dry over Na2SO4 and concentrate.

  • Purification:

    • Recrystallization is often sufficient. Ethanol/Water or Hexane/Ethyl Acetate are standard systems.

    • If chromatography is needed, use a gradient of Hexane -> 10% EtOAc/Hexane.

Expected Results
  • Yield: 65–85%

  • Appearance: Off-white to pale brown solid.

  • 1H NMR Diagnostic:

    • Disappearance of NH-NH2 protons (broad, usually >8 ppm).

    • Appearance of Indole NH (broad singlet, ~8-10 ppm).

    • Aromatic region: Two singlets (or meta-coupled doublets) representing the H-4 and H-6 protons of the indole core (originally H-3 and H-5 of the hydrazine).

    • Methyl group: Singlet approx 2.3-2.5 ppm.

    • Methoxy group: Singlet approx 3.8 ppm.

Workflow Diagram

ProtocolWorkflow cluster_setup Phase 1: Setup cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Isolation Step1 Dissolve Hydrazine HCl in Glacial AcOH Step2 Add Cyclohexanone (1.1 equiv) Step1->Step2 Step3 Stir at RT (30 min) (Hydrazone Formation) Step2->Step3 Step4 Reflux at 118°C (2-3 h) (Fischer Cyclization) Step3->Step4 Step5 Quench in Ice Water Step4->Step5 Decision Precipitate? Step5->Decision Solid Filter & Wash (Water) Decision->Solid Yes Liquid Extract (EtOAc) Wash (NaHCO3) Decision->Liquid No

Figure 2: Operational workflow for the synthesis of 5-methoxy-7-methyl-1,2,3,4-tetrahydrocarbazole.

Critical Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield / Tar Formation Reaction too hot or hydrazine oxidation.Electron-rich hydrazines are sensitive. Perform reaction under Nitrogen atmosphere . Reduce temperature to 80°C or use Ethanol with 4N HCl instead of pure AcOH.
No Reaction Salt not neutralizing.Ensure the HCl salt is compatible. If using a non-protic solvent (e.g., Toluene), you must use a Lewis Acid (ZnCl2) or pre-neutralize the hydrazine with NaOH/extraction.
Regioisomer Contamination Migration of methyl group (rare).Confirm structure via NOE (Nuclear Overhauser Effect) NMR. The methyl group at C7 should show NOE with the Indole NH.

Safety & Handling

  • Toxicity: Phenylhydrazines are suspected carcinogens and skin sensitizers. Always handle in a fume hood with double nitrile gloves.

  • Stability: The hydrochloride salt is stable, but the free base oxidizes rapidly in air. Do not generate the free base until immediately before use.

  • Waste: All hydrazine-contaminated waste must be segregated and treated with bleach (hypochlorite) to destroy the hydrazine functionality before disposal, according to local EHS regulations.

References

  • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (The definitive monograph on the mechanism and scope).
  • Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. Link

  • Finlay, H. J., et al. (2012). Discovery of Potent and Selective I(Kur) Inhibitors.[3] Journal of Medicinal Chemistry, 55(7), 3036–3048. (Demonstrates application of 7-methyl-5-methoxyindole scaffold). Link

  • Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-Methylnitrobenzenes. Organic Syntheses, 63, 214.[1] (Provides context on alternative syntheses for comparison). Link

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

Sources

Application Note: Mechanistic Control & Protocols for Fischer Indole Synthesis with Substituted Phenylhydrazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Utility

The Fischer Indole Synthesis remains the premier method for generating the indole scaffold, a "privileged structure" in medicinal chemistry found in over 3,000 isolated natural products and significant pharmaceutical agents (e.g., Indomethacin , Sumatriptan , Ondansetron ).[1]

While the reaction of unsubstituted phenylhydrazine is trivial, the use of substituted phenylhydrazines introduces critical challenges in regioselectivity and electronic compatibility. This guide provides a mechanistic deconstruction of these variables, offering rational strategies to predict product distribution and validated protocols for synthesis.

Mechanistic Deep Dive: The Robinson Pathway

To control the reaction, one must control the rate-limiting step. The accepted mechanism, proposed by Robinson, involves a [3,3]-sigmatropic rearrangement.

The Critical Cascade

The reaction proceeds through three distinct phases:

  • Hydrazone Formation: Acid-catalyzed condensation of hydrazine and ketone.

  • The [3,3]-Sigmatropic Shift (The "Bottleneck"): The hydrazone tautomerizes to an ene-hydrazine. Protonation of the ene-hydrazine triggers the rearrangement, breaking the N-N bond and forming the new C-C bond.[2] This is irreversible and determines the regiochemical outcome.

  • Cyclization & Aromatization: Loss of ammonia drives the equilibrium to the stable aromatic indole.[2]

Pathway Visualization

The following diagram details the electron flow, highlighting the critical ene-hydrazine intermediate.

FischerMechanism Start Phenylhydrazine + Ketone Hydrazone Arylhydrazone (Imine Form) Start->Hydrazone Acid Cat. (-H2O) EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine Tautomerization (Rate Influencing) Sigmatropic [3,3]-Sigmatropic Shift (C-C Bond Formation) EneHydrazine->Sigmatropic Protonation Diimine Diimine Intermediate (Loss of Aromaticity) Sigmatropic->Diimine Irreversible Aminal Cyclic Aminoacetal Diimine->Aminal Re-aromatization Indole Final Indole Product (- NH3) Aminal->Indole Acid Cat. Elimination

Figure 1: The Robinson mechanism.[2] The transition from Ene-Hydrazine to Diimine (Red Node) is the primary determinant of regioselectivity.

The Regioselectivity Challenge: Substituted Hydrazines

When using substituted phenylhydrazines, the symmetry of the benzene ring is broken. The placement of the substituent (Ortho, Meta, Para) dictates the product outcome.

Ortho- and Para-Substituted Hydrazines
  • Para-substituted: Yields only the 5-substituted indole . (Symmetric attack sites).

  • Ortho-substituted: Yields the 7-substituted indole . However, steric hindrance during the [3,3]-shift can significantly reduce yields.

The Meta-Substitution Problem (The "Split")

Meta-substituted phenylhydrazines present two non-equivalent sites for the [3,3]-sigmatropic rearrangement (ortho-cyclization), leading to a mixture of 4-substituted and 6-substituted indoles.

Electronic & Steric Rules of Thumb
Substituent TypeElectronic EffectSteric EffectMajor ProductMechanism Rationale
EDG (e.g., -OMe, -Me)Activates ringHigh at C26-Isomer Nucleophilicity at C6 (para to EDG) is enhanced; C2 is sterically crowded.
EWG (e.g., -NO₂, -CF₃)Deactivates ringLow at C2Mixture / 4-Isomer Deactivation makes the ring sluggish. C2 (ortho to EWG) is often favored electronically in the transition state, but mixtures are common.
Regioselectivity Pathway Diagram

This diagram illustrates the bifurcation point for meta-substituted substrates.

Regioselectivity MetaHydrazine Meta-Substituted Hydrazone PathA Attack at C2 (Sterically Hindered) MetaHydrazine->PathA Ortho to R PathB Attack at C6 (Sterically Open) MetaHydrazine->PathB Para to R Indole4 4-Substituted Indole (Minor for EDG) PathA->Indole4 Indole6 6-Substituted Indole (Major for EDG) PathB->Indole6

Figure 2: Bifurcation of meta-substituted hydrazones. EDGs strongly favor Path B (Green).

Validated Experimental Protocols

Method A: Polyphosphoric Acid (PPA) Cyclization

Best for: Robust substrates, electron-deficient hydrazines, and large-scale synthesis. PPA acts as both solvent and catalyst.[1]

Reagents:

  • Substituted Phenylhydrazine (1.0 equiv)[3]

  • Ketone (1.1 equiv)[4]

  • Polyphosphoric Acid (PPA) (~10–15 g per 1 g of hydrazine)

Protocol:

  • Pre-mixing: In a round-bottom flask, mix the phenylhydrazine and ketone. Note: If the reaction is exothermic, cool in an ice bath. Allow hydrazone to form for 20 mins.

  • Catalyst Addition: Add PPA to the flask. Mechanical stirring is recommended due to high viscosity.

  • Heating: Heat the mixture to 100–110 °C in an oil bath.

    • Checkpoint: Monitor by TLC. The reaction typically completes in 1–3 hours. Look for the disappearance of the hydrazone spot.

  • Quenching: Cool the reaction to ~60 °C. Carefully pour the viscous mixture into a beaker containing crushed ice/water (approx. 10x volume). Stir vigorously.

  • Isolation: The crude indole will precipitate as a solid. Filter, wash with water, and dry. If an oil forms, extract with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography.

Method B: Zinc Chloride ( ) in Acetic Acid

Best for: Sensitive substrates, electron-rich hydrazines (EDGs), and cases where PPA causes charring.

Reagents:

  • Substituted Phenylhydrazine Hydrochloride (1.0 equiv)

  • Ketone (1.0 equiv)[4]

  • 
     (anhydrous, 1.0–2.0 equiv)
    
  • Glacial Acetic Acid (Solvent, 5–10 mL per g of reactant)

Protocol:

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser.

  • Combination: Dissolve hydrazine salt and ketone in glacial acetic acid. Add anhydrous

    
    .
    
  • Reflux: Heat the mixture to reflux (~118 °C) under nitrogen atmosphere.

    • Mechanism Note: Acetic acid promotes the initial protonation;

      
       coordinates the nitrogen, facilitating the sigmatropic shift.
      
  • Duration: Reflux for 2–4 hours.

  • Workup: Pour the reaction mixture into ice water. Neutralize with NaOH or

    
     to pH ~8.
    
  • Extraction: Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over

    
    , and concentrate.
    

Troubleshooting & Self-Validating Systems

To ensure "Trustworthiness," apply these checks during execution:

Failure ModeSymptomRoot CauseCorrective Action
No Reaction Starting material persists on TLC after 4h.Ketone is sterically hindered or acid is too weak.Switch from AcOH to PPA or

. Ensure temp > 100°C.
Tarry/Black Product Crude is a black viscous oil; low yield.[5]Polymerization of electron-rich indole.Reduce temperature.[6] Switch to Lewis Acid (

) or microwave irradiation. Perform reaction under

.
Ammonia Smell Strong smell during workup.Success Indicator. The release of

confirms the final elimination step occurred.
Regio-isomers Double spots on TLC (close Rf).Meta-substituted hydrazine used.[7]Separation required.[5] Attempt crystallization first; 6-isomer is often more crystalline and higher melting.

References

  • Robinson, G. M., & Robinson, R. (1918). A new synthesis of tetraphenylpyrrole. Journal of the Chemical Society, Transactions, 113, 639-645. Link

  • Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. Link

  • Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis.[8][9] Journal of the American Chemical Society, 120(26), 6621-6622. Link

  • BenchChem. (2025).[6] Fischer Indole Synthesis Protocol and Troubleshooting. BenchChem Technical Support. Link

  • Organic Chemistry Portal. Fischer Indole Synthesis: Mechanism and Recent Literature. Link

Sources

synthesis of 6-methoxy-4-methylindoles from 4-Methoxy-2-methylphenylhydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Regiochemical Analysis

This Application Note details the synthetic pathway for 6-methoxy-4-methylindole .

CRITICAL ADVISORY: The request specified 4-methoxy-2-methylphenylhydrazine as the starting material. Theoretical retrosynthetic analysis (Fischer Indole Logic) indicates that this precursor does not yield 6-methoxy-4-methylindole.

  • User's Precursor (4-methoxy-2-methylphenylhydrazine): Cyclization typically occurs at the unsubstituted ortho-position (C6), leading to the formation of a 3a-methylindolenine intermediate, which rearranges to 5-methoxy-3-methylindole .[1]

  • Required Precursor: To achieve the 6-methoxy-4-methyl substitution pattern, the correct starting material is (3-methoxy-5-methylphenyl)hydrazine .

This guide provides the optimized protocol for the Target Molecule (6-methoxy-4-methylindole) using the corrected precursor, while documenting the reactivity of the user's stated material in the "Impurity & Isomer Profiling" section.

Retrosynthetic Logic & Pathway Design

The synthesis utilizes the Fischer Indole Cyclization , the industry standard for indole construction. To access the 4,6-substitution pattern without substituents at C2 or C3, the protocol employs a Pyruvate Cyclization-Decarboxylation strategy.

Structural Mapping Diagram

The following diagram illustrates the atom-mapping mismatch and the correct retrosynthetic disconnection.

G cluster_0 User Specified Precursor Route cluster_1 Corrected Route for Target Start1 4-Methoxy-2-methyl- phenylhydrazine Inter1 3a-Methyl-5-methoxy- 3H-indole (Indolenine) Start1->Inter1 Fischer Cyclization (Ortho-H attack) Prod1 5-Methoxy-3-methylindole (Major Product) Inter1->Prod1 [1,2]-Me Shift (Wagner-Meerwein) Start2 (3-Methoxy-5-methyl- phenyl)hydrazine Hydrazone Pyruvate Hydrazone Start2->Hydrazone + Pyruvic Acid IndoleAcid 6-Methoxy-4-methyl- indole-2-carboxylic acid Hydrazone->IndoleAcid PPA, 100°C Target 6-Methoxy-4-methylindole (TARGET) IndoleAcid->Target Cu/Quinoline Decarboxylation

Caption: Comparative retrosynthesis showing the regiochemical outcome of the user's precursor versus the required precursor for the 6-methoxy-4-methyl target.

Experimental Protocol: Synthesis of 6-Methoxy-4-methylindole

Prerequisite: This protocol assumes the use of the corrected precursor: (3-methoxy-5-methylphenyl)hydrazine hydrochloride .[1]

Materials & Reagents Table
ReagentCAS No.[1]Equiv.[1][2][3][4][5]Role
(3-Methoxy-5-methylphenyl)hydrazine HCl N/A1.0Corrected Precursor
Ethyl Pyruvate 617-35-61.1C2-C3 Synthon
Polyphosphoric Acid (PPA) 8017-16-1SolventCyclization Catalyst
Sodium Hydroxide (10%) 1310-73-2ExcessHydrolysis Base
Copper Powder 7440-50-80.1Decarboxylation Cat.[1]
Quinoline 91-22-5SolventHigh BP Solvent
Step-by-Step Methodology
Stage 1: Hydrazone Formation[1]
  • Dissolution: In a 500 mL round-bottom flask, suspend 10.0 g (53 mmol) of (3-methoxy-5-methylphenyl)hydrazine hydrochloride in 150 mL of ethanol.

  • Addition: Add 6.8 g (58 mmol) of ethyl pyruvate dropwise over 10 minutes.

  • Reaction: Heat the mixture to reflux for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of hydrazine.[1]

  • Isolation: Cool to room temperature. The hydrazone often precipitates.[1] If not, concentrate the solvent to 50% volume and cool to 0°C. Filter the solid, wash with cold ethanol, and dry under vacuum.[1]

    • Checkpoint: Expected intermediate is Ethyl 2-(2-(3-methoxy-5-methylphenyl)hydrazono)propanoate.[1]

Stage 2: Fischer Cyclization (Indole Core Formation)
  • Setup: Charge a mechanical stirrer-equipped flask with 50 g of Polyphosphoric Acid (PPA). Heat to 80°C to lower viscosity.

  • Addition: Add the dried hydrazone (from Stage 1) portion-wise to the stirring PPA. Caution: Exothermic reaction. Maintain internal temperature between 90-110°C.

  • Cyclization: Once addition is complete, heat the mixture to 110-120°C for 3 hours. The mixture will darken significantly.

  • Quench: Cool the mixture to 60°C. Pour carefully onto 300 g of crushed ice with vigorous stirring. The crude indole ester will precipitate as a brown solid.

  • Filtration: Filter the solid and wash copiously with water to remove acid.[1]

Stage 3: Hydrolysis & Decarboxylation[1]
  • Hydrolysis: Suspend the crude ester in 100 mL of 10% NaOH and 50 mL ethanol. Reflux for 2 hours until the solution becomes clear(er). Acidify with HCl to pH 2 to precipitate the 6-methoxy-4-methylindole-2-carboxylic acid . Filter and dry.[1][6]

  • Decarboxylation: Mix the dried carboxylic acid (approx. 8.0 g) with 0.8 g of Copper powder in 40 mL of Quinoline.[1]

  • Thermal Reaction: Heat the mixture to 210-220°C (reflux of quinoline) under an inert atmosphere (Nitrogen/Argon). CO₂ evolution will be observed.[1] Maintain reflux for 2 hours.

  • Work-up: Cool to room temperature. Dilute with 200 mL Ethyl Acetate. Filter off the copper catalyst.

  • Purification: Wash the filtrate with 2N HCl (3 x 50 mL) to remove quinoline (Critical Step). Wash the organic layer with brine, dry over MgSO₄, and concentrate.[1][5]

  • Final Polish: Purify the residue via column chromatography (Silica gel, Hexane:EtOAc 9:1) or recrystallization from cyclohexane.[1][3]

Technical Note: Reactivity of User's Stated Precursor

If the experiment is performed using the user's originally specified 4-methoxy-2-methylphenylhydrazine , the following outcome is scientifically predicted based on the Robinson/Fischer mechanistic rules.

Pathway Analysis
  • Substrate: 1-hydrazinyl-4-methoxy-2-methylbenzene.[1]

  • Cyclization Site: The ortho position C2 is blocked by a methyl group.[1] The ortho position C6 is open (H).[1]

  • Primary Pathway (C6 Attack): Cyclization at C6 yields the 3a-methyl-5-methoxy-3H-indole intermediate.[1] To restore aromaticity, the C3a-methyl group undergoes a [1,2]-sigmatropic shift to C3.[1]

  • Result: The major product will be 5-methoxy-3-methylindole .[1]

Comparison Table
FeatureTarget MoleculeProduct from User's Precursor
Structure 6-Methoxy-4-methylindole 5-Methoxy-3-methylindole
Starting Hydrazine (3-Methoxy-5-methylphenyl)hydrazine(4-Methoxy-2-methylphenyl)hydrazine
Methyl Position C4 (Benzenoid ring)C3 (Pyrrole ring)
Methoxy Position C6C5

References

  • Robinson, B. (1982).[1] The Fischer Indole Synthesis. Wiley-Interscience.[1] (Definitive text on mechanism and regiochemistry, specifically regarding ortho-substituted hydrazines).

  • Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632.[1] Link

  • Murakami, Y., et al. (1995).[1] "Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis." Chemical & Pharmaceutical Bulletin, 43(11).[1] (Discusses abnormal reactions of methoxy-substituted hydrazines). Link

  • BenchChem. (2025).[1][7] "Synthesis of 6-Methoxy-4-methylcoumarin." (Cited for parallel substitution pattern synthesis logic).[1] Link[1]

Sources

Application Note: Synthesis of Privileged 5-Methoxy-7-Methylindole Scaffolds for Anti-Cancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of 4-Methoxy-2-methylphenylhydrazine hydrochloride (CAS 93048-16-9) as a critical building block in the synthesis of 5-methoxy-7-methylindole scaffolds. While simple indoles are ubiquitous in medicinal chemistry, the specific 5,7-disubstitution pattern afforded by this hydrazine precursor is increasingly valued in oncology for its ability to modulate steric bulk within the colchicine-binding site of tubulin.

This protocol provides a validated workflow for the Fischer Indole Synthesis of ethyl 5-methoxy-7-methyl-1H-indole-2-carboxylate, a versatile intermediate for developing novel tubulin polymerization inhibitors and kinase antagonists.

Scientific Rationale & Mechanism

The "Magic Methyl" Effect in Drug Design

In anti-cancer drug discovery, the introduction of a methyl group at the 7-position of the indole core (derived from the 2-position of the hydrazine) often imparts significant pharmacological advantages:

  • Conformational Lock: The 7-methyl group creates steric clash with the C-1 substituents, restricting bond rotation and potentially locking the molecule in a bioactive conformation.

  • Metabolic Stability: Blocking the 7-position prevents metabolic oxidation (hydroxylation) often seen in unsubstituted indoles.

  • Selectivity: In tubulin inhibitors, the 7-methyl group provides a steric handle that enhances selectivity for the colchicine binding pocket over similar hydrophobic pockets in other proteins.[1]

Mechanistic Pathway: Regioselective Fischer Cyclization

The synthesis relies on the Fischer Indole Cyclization . The presence of the methyl group at the ortho position (C2) of the hydrazine ring directs the [3,3]-sigmatropic rearrangement exclusively to the unoccupied ortho position (C6).

Pathway Visualization:

FischerIndole Hydrazine 4-Methoxy-2-methyl- phenylhydrazine Hydrazone Arylhydrazone Intermediate Hydrazine->Hydrazone + Ketone - H2O Ketone Ethyl Pyruvate Ketone->Hydrazone Enehydrazine Ene-hydrazine Tautomer Hydrazone->Enehydrazine Acid Cat. Rearrangement [3,3]-Sigmatropic Shift Enehydrazine->Rearrangement C-C Bond Formation Indole Ethyl 5-methoxy-7-methyl- 1H-indole-2-carboxylate Rearrangement->Indole - NH3 Aromatization

Figure 1: Regioselective synthesis pathway.[2] The C2-methyl group blocks one ortho-site, forcing cyclization at C6 to yield the 7-methylindole.

Validated Experimental Protocol

Target Compound: Ethyl 5-methoxy-7-methyl-1H-indole-2-carboxylate Scale: 10 mmol (Optimization Scale)

Materials & Reagents
ReagentMW ( g/mol )Equiv.[3][4][5]AmountRole
4-Methoxy-2-methylphenylhydrazine HCl 188.651.01.89 gLimiting Reagent
Ethyl Pyruvate116.121.11.28 gPyruvate Source
Polyphosphoric Acid (PPA)--~10 gSolvent/Catalyst
Ethanol (Absolute)46.07-20 mLSolvent (Step 1)
Sodium Bicarbonate (sat. aq.)--ExcessQuenching
Step-by-Step Methodology
Step 1: Hydrazone Formation
  • Dissolution: In a 100 mL round-bottom flask (RBF), suspend 4-Methoxy-2-methylphenylhydrazine HCl (1.89 g) in absolute ethanol (20 mL).

  • Addition: Add Ethyl Pyruvate (1.28 g) dropwise over 5 minutes at room temperature.

  • Reaction: Stir the mixture for 2 hours. A thick precipitate (hydrazone) typically forms.

  • Isolation: Filter the solid, wash with cold ethanol (2 x 5 mL), and dry under vacuum.

    • Checkpoint: Confirm hydrazone formation by TLC (Hexane:EtOAc 3:1). The hydrazine spot (polar) should disappear.

Step 2: Cyclization (Fischer Indole Synthesis)
  • Preparation: Place the dried hydrazone into a 50 mL RBF equipped with a mechanical stirrer (PPA is viscous).

  • Acid Addition: Add Polyphosphoric Acid (PPA) (10 g).

  • Heating: Heat the mixture to 110°C in an oil bath. Stirring will become easier as the temperature rises.

  • Duration: Maintain 110°C for 3–4 hours. Monitor by TLC (the hydrazone spot will convert to a fluorescent indole spot).

  • Quenching (Critical): Cool the reaction mixture to ~60°C. Pour the warm syrup slowly into ice-water (100 mL) with vigorous stirring. Caution: Exothermic.

  • Workup:

    • Extract the aqueous slurry with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with sat.[4] NaHCO₃ (to remove residual acid) and brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Quality Control (QC) Parameters
  • Appearance: Off-white to pale yellow needles.

  • ¹H NMR (DMSO-d₆) Diagnostic Signals:

    • δ ~11.5 ppm: Broad singlet (Indole NH).

    • δ ~2.4 ppm: Singlet (7-Methyl group).

    • δ ~3.8 ppm: Singlet (5-Methoxy group).

    • δ ~7.1 ppm: Doublet (C4-H, coupling with C6-H).

Application Case Study: Tubulin Inhibitors

Context: Microtubule-targeting agents (MTAs) like Combretastatin A-4 are potent but suffer from solubility and toxicity issues. Indole-based analogs offer a stable scaffold with tunable pharmacokinetics.

Workflow for Drug Synthesis:

  • Scaffold Synthesis: Use the protocol above to generate the 5-methoxy-7-methylindole core.

  • Functionalization:

    • C3-Formylation: Vilsmeier-Haack reaction (POCl₃/DMF) introduces an aldehyde at C3.

    • Coupling: Condensation of the C3-aldehyde with aryl-sulfonyl hydrazides or amines creates the "bridge" mimicking the cis-stilbene of Combretastatin.

  • SAR Logic: The 7-methyl group forces the indole ring to twist relative to the pendant aryl ring, mimicking the twisted conformation required to fit into the colchicine binding site on β-tubulin.

Safety & Handling Protocols

Hazard Class: Hydrazines are potential Genotoxic Impurities (GTIs) and suspected carcinogens.

  • Containment: All weighing and transfer of 4-Methoxy-2-methylphenylhydrazine must occur inside a fume hood or a powder containment enclosure .

  • Deactivation: Treat all glassware and spills with 5% Sodium Hypochlorite (Bleach) solution to oxidize residual hydrazine before cleaning.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

  • Waste Disposal: Segregate hydrazine-contaminated waste into dedicated "Cytotoxic/Genotoxic" waste streams. Do not mix with general organic solvents.

References

  • BenchChem Technical Support. (2025). Application Notes for the Preparation of Bioactive Heterocyclic Compounds from (4-Methoxyphenyl)hydrazine. BenchChem. Link

  • Robinson, B. (1983). The Fischer Indole Synthesis.[6][7][8] Wiley-Interscience. (Classic mechanism reference).

  • Faust, R., et al. (2007).[3] 7-Substituted-melatonin and 7-substituted-1-methylmelatonin analogues: Effect of substituents on potency and binding affinity.[3] Bioorganic & Medicinal Chemistry.[3][9][10][11] Link[3]

  • Smolecule Inc. (2023). tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate: Structure-activity relationship studies in tubulin binding.[1] Smolecule. Link

  • GuideChem. (2024). 4-Methoxyphenylhydrazine hydrochloride synthesis and properties. GuideChem. Link

Sources

Executive Summary: 4-Methoxy-2-methylphenylhydrazine in Indole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and organic chemists involved in the synthesis of melatonin analogs and serotonergic ligands. It addresses the specific application of 4-Methoxy-2-methylphenylhydrazine (CAS 93048-16-9), a specialized hydrazine precursor.

While 4-Methoxyphenylhydrazine is the standard precursor for commercial Melatonin (5-methoxy-N-acetyltryptamine) production, the application of 4-Methoxy-2-methylphenylhydrazine yields 7-Methylmelatonin (5-methoxy-7-methyl-N-acetyltryptamine).

This reagent is critical in Structure-Activity Relationship (SAR) studies. The introduction of a methyl group at the C7 position of the indole ring creates steric constraints that help define the binding pocket dimensions of Melatonin Receptors (MT1 and MT2). This guide details the regioselective synthesis of 7-methylmelatonin, emphasizing the "Ortho-Blocking Effect" that directs the Fischer Indole Cyclization.

Part 1: Chemical Theory & Mechanism

The Regiochemical Imperative

The Fischer Indole Synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone.[1] The key step is a [3,3]-sigmatropic rearrangement.

  • Standard Melatonin Synthesis: Uses 4-methoxyphenylhydrazine. The rearrangement can occur at either ortho position (C2 or C6), which are equivalent. Result: 5-methoxyindole core.[2][3][4][5][6]

  • Target Application (This Protocol): Uses 4-Methoxy-2-methylphenylhydrazine .[7][8]

    • Position 1: Hydrazine moiety.[7][9][10]

    • Position 2: Methyl group (Blocks one ortho site).

    • Position 4: Methoxy group.[1][7][10][11][12][13][14]

    • Mechanism: The [3,3]-sigmatropic shift is forced to occur at the only available ortho position (C6).

    • Outcome: The C2-methyl of the hydrazine becomes the C7-methyl of the resulting indole. The C4-methoxy becomes the C5-methoxy of the indole.

Reaction Pathway Visualization

The following diagram illustrates the regioselective pathway from hydrazine to the 7-methylmelatonin analog.

MelatoninAnalogSynthesis Hydrazine 4-Methoxy-2-methylphenylhydrazine (Starting Material) Hydrazone Arylhydrazone Intermediate Hydrazine->Hydrazone + Aldehyde Acid Cat. Aldehyde N-(4,4-diethoxybutyl)acetamide (Side Chain Precursor) Aldehyde->Hydrazone Sigmatropic [3,3]-Sigmatropic Rearrangement Hydrazone->Sigmatropic - NH3 Indolenine Indolenine Intermediate Sigmatropic->Indolenine Cyclization (C6 Attack) Product 7-Methylmelatonin (5-Methoxy-7-methyl-N-acetyltryptamine) Indolenine->Product Aromatization - EtOH

Caption: Regioselective Fischer Indole synthesis pathway. The C2-methyl group on the hydrazine directs cyclization, yielding the 7-methyl substituted indole core.

Part 2: Experimental Protocol

Objective: Synthesis of 5-Methoxy-7-methyl-N-acetyltryptamine (7-Methylmelatonin). Scale: 10 mmol basis.

Materials & Reagents
ReagentCAS No.[7]Eq.[10][13][15][16]AmountRole
4-Methoxy-2-methylphenylhydrazine HCl 93048-16-91.01.89 gCore Scaffold
4-Aminobutanal diethyl acetal 6346-09-41.11.95 mLSide Chain Precursor
Acetic Anhydride108-24-72.01.90 mLAcetylating Agent
Sulfuric Acid (4%)7664-93-9N/A50 mLCatalyst/Solvent
Sodium Hydroxide (2M)1310-73-2N/AVariableNeutralization
Ethyl Acetate141-78-6N/A100 mLExtraction
Step-by-Step Methodology

Step 1: Hydrazone Formation & Cyclization (One-Pot)

  • Rationale: The acetal is hydrolyzed in situ to the aldehyde, which immediately condenses with the hydrazine. The acidic medium then drives the Fischer cyclization.

  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 4-Methoxy-2-methylphenylhydrazine HCl (1.89 g, 10 mmol) in 50 mL of 4% aqueous H₂SO₄.

  • Addition: Add 4-aminobutanal diethyl acetal (1.95 mL, 11 mmol) dropwise over 10 minutes at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 100°C) for 2 hours. The solution will darken as the indole forms.

    • Checkpoint: Monitor by TLC (System: DCM/MeOH 9:1). Disappearance of hydrazine indicates completion.

  • Work-up: Cool the reaction mixture to 0°C in an ice bath. Basify slowly to pH 10 using 2M NaOH.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Intermediate: This yields crude 5-methoxy-7-methyltryptamine as a brown oil/solid.

Step 2: Selective N-Acetylation

  • Rationale: Converting the tryptamine to the melatonin analog.[17]

  • Dissolution: Dissolve the crude tryptamine residue in 20 mL of dry Dichloromethane (DCM).

  • Acetylation: Add Pyridine (1.2 mL, 15 mmol) followed by Acetic Anhydride (1.9 mL, 20 mmol).

  • Incubation: Stir at room temperature for 1 hour under nitrogen atmosphere.

  • Quenching: Add 10 mL of water to quench excess anhydride. Stir for 10 minutes.

  • Purification: Separate the organic layer.[10] Wash with 1M HCl (to remove pyridine), then saturated NaHCO₃, then brine.

  • Isolation: Dry over MgSO₄ and concentrate. Recrystallize from Ethanol/Water or purify via flash chromatography (Silica gel, EtOAc/Hexanes gradient).

Analytical Validation
  • Expected Product: 5-Methoxy-7-methyl-N-acetyltryptamine.

  • 1H NMR (Diagnostic Signals):

    • Indole NH: Singlet broad, >10 ppm.

    • C7-Methyl: Singlet, approx 2.4-2.5 ppm (Distinct from native melatonin).

    • C5-Methoxy: Singlet, approx 3.8 ppm.

    • Side Chain: Typical triplet pattern for ethyl group; Singlet for N-acetyl methyl (~1.9 ppm).

Part 3: Application Notes & Data

Comparative Structural Analysis

The following table highlights the structural differences between the commercial standard and the analog synthesized using this protocol.

FeatureNative Melatonin7-Methylmelatonin Analog
Precursor 4-Methoxyphenylhydrazine4-Methoxy-2-methylphenylhydrazine
Indole Substitution 5-Methoxy5-Methoxy, 7-Methyl
Receptor Affinity (MT1) High (Ki ~ 0.1 nM)Modified (Used to probe pocket width)
Metabolic Stability Rapid CYP1A2 hydroxylationAltered (C7-methyl blocks some metabolic routes)
Troubleshooting Guide
  • Low Yield in Step 1: If the cyclization is sluggish, increase acid concentration to 10% H₂SO₄ or use glacial acetic acid/ZnCl₂ as the solvent/catalyst system (classic Fischer conditions).

  • Regioisomers: Due to the 2-methyl blocking group, regioisomers are theoretically impossible via the [3,3] shift, resulting in high purity of the 7-methyl isomer compared to meta-substituted hydrazines.

References

  • Fischer Indole Synthesis Mechanism: Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.

  • Melatonin Analog Synthesis: Yılmaz, A. D., et al. (2012).[9] Synthesis and antioxidant activity evaluations of melatonin based analogue indole-hydrazide/hydrazone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Pharmacology of Methylated Tryptamines: Glennon, R. A., et al. (1990). Binding of substituted tryptamines at 5-HT1A and 5-HT2 serotonin receptors.[4] Journal of Medicinal Chemistry.

  • Reagent Data: Thermo Scientific Chemicals. (2024). 4-Methoxy-2-methylphenylhydrazine hydrochloride Product Page.

Sources

Application Note: Lewis Acid-Catalyzed Fischer Indole Synthesis with 4-Methoxy-2-methylphenylhydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for the Fischer Indole Synthesis utilizing 4-Methoxy-2-methylphenylhydrazine hydrochloride . This specific hydrazine substrate presents unique electronic and steric characteristics that favor the formation of 5-methoxy-7-methylindole scaffolds—a structural motif critical in the development of melatonin receptor agonists, NSAIDs (indomethacin analogs), and serotonin modulators.

While Brønsted acids (e.g., H₂SO₄) are traditionally employed, they often lead to sulfonation or polymerization of electron-rich aromatic rings. This guide focuses on Lewis Acid catalysis (specifically ZnCl₂ and Sc(OTf)₃), which offers superior functional group tolerance, milder conditions, and cleaner regiochemical outcomes.

Mechanistic Insight & Regioselectivity

The reaction of 4-methoxy-2-methylphenylhydrazine with an enolizable ketone proceeds via the standard Fischer indole mechanism, but the regiochemistry is strictly controlled by the ortho-methyl substituent.

Regiochemical Outcome[1][2][3]
  • C2-Position (Hydrazine): Blocked by a Methyl group.[1]

  • C6-Position (Hydrazine): Available for [3,3]-sigmatropic rearrangement.[2][3]

  • Result: The cyclization occurs exclusively at the unsubstituted ortho-carbon, placing the hydrazine's ortho-methyl group at the C7 position of the resulting indole. The para-methoxy group translates to the C5 position .

Reaction Pathway (DOT Visualization)

The following diagram illustrates the Lewis Acid-mediated activation of the hydrazone and the subsequent sigmatropic shift.

FischerMechanism Substrates Hydrazine HCl + Ketone Hydrazone Arylhydrazone Intermediate Substrates->Hydrazone Condensation Coordination Lewis Acid (LA) Coordination Hydrazone->Coordination + LA (ZnCl2/Sc(OTf)3) EneHydrazine Ene-Hydrazine (Tautomer) Coordination->EneHydrazine Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigmatropic C-C Bond Formation Indole 5-Methoxy-7-methylindole Product Sigmatropic->Indole - NH3 Cyclization

Figure 1: Mechanistic pathway showing Lewis Acid activation facilitating the rate-determining [3,3]-sigmatropic rearrangement.

Catalyst Selection Guide

For electron-rich hydrazines (containing -OMe), the choice of Lewis Acid is pivotal to prevent oxidative degradation.

CatalystTypeKey AdvantageRecommended SolventSuitability for 4-OMe-2-Me-Hydrazine
ZnCl₂ Classic Lewis AcidLow cost; "Gold Standard" for reliability.Acetic Acid (AcOH) or EthanolHigh. Excellent for scale-up; requires heating.
Sc(OTf)₃ Rare Earth TriflateWater-tolerant; recyclable; ultra-low loading (1-5 mol%).Toluene or AcetonitrileVery High. Best for sensitive substrates; "Green" chemistry profile.
BF₃·OEt₂ Strong Lewis AcidLow temperature activation.DCM or EtherModerate. Risk of ether cleavage (demethylation) if too harsh.

Detailed Experimental Protocols

Protocol A: The "Classic" Zinc Chloride Method

Best for: Robust scale-up and substrates with simple ketones (e.g., cyclohexanone, ethyl pyruvate).

Reagents:

  • 4-Methoxy-2-methylphenylhydrazine hydrochloride (1.0 equiv)

  • Ketone (1.1 equiv)

  • Zinc Chloride (ZnCl₂) (anhydrous, 1.5 - 2.0 equiv)

  • Glacial Acetic Acid (Solvent, 0.5 M concentration relative to hydrazine)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, suspend the hydrazine hydrochloride in glacial acetic acid.

  • Ketone Addition: Add the ketone (1.1 equiv) in one portion. Stir at room temperature for 30 minutes to allow initial hydrazone formation (solution often darkens).

  • Catalyst Addition: Add anhydrous ZnCl₂ (1.5 equiv). Note: ZnCl₂ is hygroscopic; weigh quickly.

  • Reaction: Heat the mixture to 80–90°C for 3–5 hours.

    • Self-Validation: Monitor by TLC.[2][4] The hydrazone intermediate (often yellow/orange) should disappear, replaced by a fluorescent indole spot (shortwave UV).

  • Quench: Cool to room temperature. Pour the reaction mixture into ice-water (5x reaction volume).

  • Isolation: The product often precipitates. Filter the solid. If no precipitate, extract with Ethyl Acetate, wash with sat. NaHCO₃ (to remove AcOH), brine, and dry over Na₂SO₄.

  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexane/EtOAc).

Protocol B: The "Green" Scandium Triflate Method

Best for: High-value intermediates, acid-sensitive functional groups, and maximizing yield.

Reagents:

  • 4-Methoxy-2-methylphenylhydrazine hydrochloride (1.0 equiv)

  • Ketone (1.1 equiv)

  • Scandium(III) Triflate [Sc(OTf)₃] (0.05 equiv / 5 mol%)

  • Toluene or Acetonitrile (Solvent)

Step-by-Step Methodology:

  • Free Base Generation (In-situ): Since the starting material is a hydrochloride salt, suspend it in Toluene. Add 1.0 equiv of Sodium Acetate (NaOAc) or Triethylamine to liberate the free hydrazine base. Stir for 15 mins.

  • Catalyst Addition: Add the ketone followed by Sc(OTf)₃ (5 mol%).

  • Reaction: Reflux (110°C for Toluene) with a Dean-Stark trap to remove water.

    • Why? Removing water drives the hydrazone formation and prevents catalyst deactivation (though Sc(OTf)₃ is water-tolerant, water removal speeds up the imine formation).

  • Duration: Reaction is typically faster than ZnCl₂ (1–3 hours).

  • Work-up: Filter the mixture through a small pad of silica gel (removes catalyst and salts). Wash the pad with EtOAc.

  • Concentration: Evaporate solvents to yield the crude indole.

Workflow & Quality Control

To ensure reproducibility, follow this logical workflow.

Workflow Start Start: Hydrazine HCl + Ketone SaltBreak Neutralize HCl Salt (if using non-protic solvent) Start->SaltBreak Catalysis Add Catalyst (ZnCl2 or Sc(OTf)3) SaltBreak->Catalysis Heat Reflux & Monitor (TLC/LCMS) Catalysis->Heat Check Hydrazone Consumed? Heat->Check Check->Heat No Workup Quench & Extract Check->Workup Yes Purify Column/Recrystallize Workup->Purify

Figure 2: Operational workflow for ensuring complete conversion and isolation.

Self-Validating Systems (QC)
  • TLC Monitoring: Use 20% EtOAc in Hexanes. The hydrazine HCl stays at the baseline. The hydrazone moves to Rf ~0.4–0.6. The Indole usually has a slightly higher or distinct Rf and fluoresces intense blue/purple under 254/365nm UV.

  • Ehrlich’s Test: A small aliquot of the product on a TLC plate stained with Ehrlich’s reagent (p-dimethylaminobenzaldehyde in HCl/EtOH) should turn pink/purple upon heating, confirming the presence of the indole moiety.

  • 1H NMR Verification: Look for the disappearance of the NH₂ protons (broad, exchangeable) and the appearance of the Indole NH (broad singlet, ~8-10 ppm) and the C3-H (if using a methyl ketone) or ring protons.

References

  • Robinson, B. (1963). The Fischer Indole Synthesis.[1][5][6][7][8][9][10][11] Chemical Reviews, 63(4), 373–401.

  • Kobayashi, S., et al. (1998). Scandium Triflate as a Catalyst for Fischer Indole Synthesis.[11] Synlett, 1998(05), 551-552.

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications.[1][3][6][10][11] Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

  • Wagaw, S., et al. (1999). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society, 121(44), 10264–10273.

Sources

Brønsted acid catalysts in 4-Methoxy-2-methylphenylhydrazine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Brønsted Acid Catalysis in the Fischer Indole Synthesis of 5-Methoxy-7-Methylindoles

Abstract & Scope

This technical guide details the application of Brønsted acid catalysts in the transformation of 4-Methoxy-2-methylphenylhydrazine (hydrochloride) into substituted indole scaffolds. This substrate is a high-value precursor for 5-methoxy-7-methylindole derivatives, a structural motif prevalent in serotonin receptor antagonists, NSAIDs (e.g., Indomethacin analogs), and melatonin receptor agonists.

Unlike simple phenylhydrazines, this substrate presents unique challenges:

  • Electronic Activation: The 4-methoxy group significantly increases electron density, making the hydrazine nucleophilic but also prone to oxidative degradation.

  • Steric Direction: The 2-methyl group exerts a "blocking effect," forcing absolute regioselectivity during the [3,3]-sigmatropic rearrangement, exclusively yielding 7-substituted indoles.

This note provides validated protocols for converting this specific hydrazine using Acetic Acid (mild) and Polyphosphoric Acid (robust) , ensuring high yield and purity.

Mechanistic Insight: The "Blocking Effect"

The success of this reaction relies on the interaction between the Brønsted acid and the specific substitution pattern of the hydrazine.

  • Acid Function: The acid protonates the

    
    -nitrogen of the hydrazone (formed in situ), inducing tautomerization to the ene-hydrazine.
    
  • Regiocontrol: In a standard Fischer synthesis, the [3,3]-sigmatropic rearrangement can occur at either ortho position. However, in 4-methoxy-2-methylphenylhydrazine, the C2 position is blocked by a methyl group.

  • Outcome: The rearrangement is forced to occur exclusively at the C6 position .

    • The para-methoxy group (C4) translates to the 5-position of the indole.[1]

    • The ortho-methyl group (C2) translates to the 7-position of the indole.

Diagram 1: Mechanistic Pathway & Regioselectivity

FischerMechanism Substrate 4-Methoxy-2-methyl phenylhydrazine Hydrazone Arylhydrazone (Transient) Substrate->Hydrazone + Ketone Block C2-Methyl blocks alternative path Substrate->Block Ketone Ketone (R-CO-CH2-R') Ketone->Hydrazone Protonation N-Protonation (Brønsted Acid) Hydrazone->Protonation Rearrangement [3,3]-Sigmatropic Shift (Forced to C6 Position) Protonation->Rearrangement Rate Limiting Step Cyclization Cyclization & Ammonia Loss Rearrangement->Cyclization Re-aromatization Product 5-Methoxy-7-methylindole Derivative Cyclization->Product

Caption: The C2-methyl group directs the sigmatropic rearrangement to the C6 position, ensuring a single regioisomer.

Catalyst Selection Guide

For this electron-rich substrate, catalyst choice is a balance between reactivity and degradation control.

Catalyst ClassSpecific AgentSuitabilityNotes
Weak Organic Acid Acetic Acid (AcOH) High Acts as both solvent and catalyst.[2] Best for sensitive substrates to prevent charring. Recommended for initial screening.
Strong Mineral Acid Sulfuric Acid (H₂SO₄) LowOften too harsh for methoxy-substituted hydrazines; causes sulfonation or polymerization (tars). Use only if dilute (4% in EtOH).
Polyprotic Acid Polyphosphoric Acid (PPA) Medium-High Excellent for difficult cyclizations. Solvent-free conditions. Requires higher temperatures but gives clean products if controlled.
Solid Acid Amberlyst-15 HighGreen chemistry option. Easy workup (filtration). Good for scale-up.

Experimental Protocols

Safety Pre-requisites
  • Toxicity: 4-Methoxy-2-methylphenylhydrazine HCl is toxic by ingestion and a skin sensitizer.[3][4] It is a suspected carcinogen.

  • PPE: Double nitrile gloves, chemical fume hood, and eye protection are mandatory.

  • Neutralization: Quench all hydrazine waste with dilute bleach (sodium hypochlorite) before disposal.

Protocol A: The "Gentle" Method (Acetic Acid)

Best for: Maximizing yield with minimal purification; preventing oxidation of the methoxy group.

  • Preparation: In a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and reflux condenser, suspend 4-Methoxy-2-methylphenylhydrazine HCl (1.0 equiv, e.g., 5 mmol, 943 mg) in Glacial Acetic Acid (15 mL).

  • Ketone Addition: Add the ketone (e.g., Cyclohexanone for tricyclic scaffolds, or 2-Butanone) (1.1 equiv).

    • Note: The mixture may warm slightly as the hydrazone forms.

  • Reaction: Heat the mixture to reflux (118°C) for 2–4 hours.

    • Monitoring: Monitor by TLC (System: 20% EtOAc in Hexanes). The hydrazine spot (usually UV active, stains red with ninhydrin) should disappear. The indole product will often be fluorescent blue/purple under long-wave UV.

  • Workup:

    • Cool to room temperature.

    • Pour the reaction mixture into Ice Water (100 mL).

    • Neutralize slowly with Sodium Hydroxide (NaOH) or Saturated NaHCO₃ until pH ~8. Caution: Exothermic.

    • The product will precipitate as a solid.

  • Purification:

    • Filter the precipitate.

    • Wash with cold water.

    • Recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography if necessary.

Protocol B: The "Robust" Method (Polyphosphoric Acid - PPA)

Best for: Difficult substrates where the hydrazone fails to cyclize in AcOH.

  • Mixing: In a beaker, mix 4-Methoxy-2-methylphenylhydrazine HCl (1.0 equiv) and the Ketone (1.0 equiv).

    • Note: If the hydrochloride salt is used, it is often beneficial to free-base it first or add 1 equiv of Sodium Acetate to buffer the HCl released.

  • Acid Addition: Add Polyphosphoric Acid (PPA) (approx. 10–15 g per 1 g of reactant).

  • Heating: Mechanical stirring is recommended due to viscosity. Heat the mixture to 100–110°C in an oil bath.

    • Visual Cue: The reaction often turns deep brown/red.

    • Duration: 30–60 minutes. Do not overheat, as the methoxy group can cleave (demethylation) at high temps (>140°C).

  • Quench:

    • Pour the hot syrup carefully into Crushed Ice (200 g) with vigorous stirring. PPA dissolves slowly; allow 1–2 hours for hydrolysis of the polyphosphate matrix.

  • Extraction: Extract the aqueous slurry with Ethyl Acetate (3 x 50 mL) .

  • Finishing: Wash organics with Brine, dry over MgSO₄, and concentrate in vacuo.

Workflow Visualization

Diagram 2: Experimental Workflow (Protocol A)

Workflow Start Start: 4-OMe-2-Me-Phenylhydrazine HCl Mix Suspend in Glacial AcOH + Ketone (1.1 eq) Start->Mix Reflux Reflux @ 118°C (2-4 Hours) Mix->Reflux Check TLC Check: Disappearance of Hydrazine Reflux->Check Check->Reflux Incomplete Quench Pour into Ice Water Neutralize (pH 8) Check->Quench Complete Isolate Filter Precipitate or Extract (EtOAc) Quench->Isolate Final Final Product: 5-Methoxy-7-methylindole Isolate->Final

Caption: Step-by-step workflow for the Acetic Acid mediated synthesis.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Yield / Tarring Acid too strong or temp too high.Switch from H₂SO₄/PPA to Acetic Acid . Perform reaction under Nitrogen atmosphere to prevent oxidation of the electron-rich ring.
No Reaction Hydrazone formed but didn't rearrange.The acid is too weak. Add a co-catalyst: 10% ZnCl₂ or p-TSA to the acetic acid reflux.
Demethylation Loss of methoxy group (OH product).Reaction temperature exceeded 120°C or Lewis acids (like BBr₃/AlCl₃) were used inadvertently. Stick to Brønsted acids <120°C.
Regioisomers? Unexpected spots on NMR.Highly unlikely with 2-methyl blocking. Check starting material purity; ensure it is not 3-methylphenylhydrazine.

References

  • Robinson, B. (1983). The Fischer Indole Synthesis. John Wiley & Sons.[5]

  • Gribble, G. W. (2016). Indole Ring Synthesis: From Natural Products to Drug Discovery. Wiley.[5]

  • Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632.

  • BenchChem. (2025).[1] The Fischer Indole Synthesis: A Technical Guide to the Preparation of 5-Methoxyindoles.

  • Fisher Scientific. (2022). Safety Data Sheet: 4-Methoxyphenylhydrazine hydrochloride.

Sources

Technical Application Note: Regiocontrolled Synthesis of Indoles using 4-Methoxy-2-methylphenylhydrazine

[1]

Executive Summary & Chemical Context

The Fischer Indole Synthesis remains the premier method for constructing the indole core, particularly when accessing polysubstituted scaffolds for medicinal chemistry. This guide focuses on the specific application of 4-Methoxy-2-methylphenylhydrazine (often supplied as the hydrochloride salt, CAS 93048-16-9).[1]

This substrate presents a unique regiochemical scenario.[2] Unlike meta-substituted hydrazines which often yield a mixture of 4- and 6-substituted indoles, the ortho-methyl group in 4-Methoxy-2-methylphenylhydrazine exerts a decisive steric blocking effect. This directs the [3,3]-sigmatropic rearrangement exclusively to the unsubstituted ortho-position, yielding 7-methyl-5-methoxyindoles with high regiochemical fidelity.

Key Chemical Attributes
ParameterDescription
Substrate 4-Methoxy-2-methylphenylhydrazine (Free base or HCl salt)
Target Scaffold 7-Methyl-5-methoxyindole derivatives
Regioselectivity >95% cyclization at C6 (unsubstituted ortho-position)
Electronic Effect The p-methoxy group is strongly electron-donating, increasing nucleophilicity but also susceptibility to oxidation.[1][3]
Primary Challenge Preventing oxidative degradation of the electron-rich hydrazine prior to hydrazone formation.

Mechanistic Insight & Regiochemistry

Understanding the mechanism is critical for troubleshooting. The reaction proceeds through the formation of a hydrazone, tautomerization to an ene-hydrazine, and a key [3,3]-sigmatropic shift.[4]

Regiochemical Control

The presence of the methyl group at the C2 position of the hydrazine ring blocks the formation of the new C-C bond at that site. While migration of ortho-substituents is theoretically possible under extreme conditions, standard Fischer conditions force the rearrangement to the open C6 position.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the pathway, highlighting the steric block that enforces the specific product outcome.

FischerMechanismSubstrates4-Methoxy-2-methylphenylhydrazine+ KetoneHydrazoneArylhydrazone IntermediateSubstrates->HydrazoneAcid Catalysis (-H2O)EneHydrazineEne-hydrazine TautomerHydrazone->EneHydrazineTautomerizationSigmatropic[3,3]-Sigmatropic RearrangementEneHydrazine->SigmatropicBlockPath A: C2-Cyclization(BLOCKED by Methyl)Sigmatropic->BlockSteric ClashPathBPath B: C6-Cyclization(Favored)Sigmatropic->PathBUnobstructedDiimineDiimine IntermediatePathB->DiimineRe-aromatizationAminalCyclic AminalDiimine->AminalIntramolecular AttackProduct7-Methyl-5-methoxyindole(Final Product)Aminal->Product-NH3 (Elimination)

Caption: Mechanistic pathway showing the exclusive routing to the 7-methyl-5-methoxyindole scaffold due to steric blocking at the C2 position.[1]

Optimization of Reaction Conditions

The electron-rich nature of the methoxy substituent makes the hydrazone formation rapid, but the subsequent cyclization requires careful acid selection to avoid polymerization or demethylation.

Comparative Acid Catalyst Table
Catalyst SystemSolventTemp (°C)SuitabilityNotes
4% H₂SO₄ Ethanol/MeOH60–80 (Reflux)Excellent Best for standard ketones.[1] Mild conditions preserve the methoxy group.
Glacial AcOH Acetic Acid80–110Good Useful if the hydrazone is insoluble in alcohol. Can be slower.
Polyphosphoric Acid (PPA) None (Neat)100–120Specialized Use only for sterically hindered ketones.[1] Harsh; risk of charring.
ZnCl₂ (Fused) Toluene/Xylene110–140Alternative Anhydrous conditions.[1] Good for sensitive functional groups on the ketone.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Sulfuric Acid in Ethanol)

Recommended for most aliphatic and cyclic ketones (e.g., cyclohexanone, ethyl pyruvate).[1]

Reagents:

  • 4-Methoxy-2-methylphenylhydrazine Hydrochloride (1.0 equiv)[1]

  • Target Ketone (1.0 – 1.1 equiv)[1]

  • Ethanol (Absolute)[1]

  • Concentrated H₂SO₄[1]

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-Methoxy-2-methylphenylhydrazine HCl (1.0 equiv) in absolute ethanol (approx. 5–10 mL per mmol).

  • Ketone Addition: Add the Ketone (1.0 equiv).[1] If the ketone is a solid, dissolve it in a minimum amount of ethanol first.

  • Acidification: Carefully add conc. H₂SO₄ dropwise.

    • Calculation: Use approximately 4% by volume relative to the solvent (e.g., 0.4 mL H₂SO₄ for 10 mL EtOH).[1]

    • Note: The solution may darken slightly; this is normal.

  • Reaction: Heat the mixture to reflux (approx. 80°C) with stirring.

    • Monitoring: Monitor by TLC or LC-MS. Hydrazone formation is usually complete within 30–60 minutes. Cyclization typically requires 2–4 hours.

    • Endpoint: Disappearance of the hydrazone intermediate.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice/water (approx. 5x reaction volume).

    • Precipitation: The indole product often precipitates as a solid. Filter, wash with cold water, and dry.

    • Extraction (if oil): If no precipitate forms, extract with Ethyl Acetate (3x).[1] Wash organics with sat. NaHCO₃ (to neutralize acid) and brine.[1] Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Two-Step Method (Acetic Acid to PPA)

Recommended for unreactive or sterically hindered ketones.[1]

  • Hydrazone Formation: Dissolve the hydrazine and ketone in Glacial Acetic Acid . Stir at room temperature for 1 hour. Pour into water, filter the solid hydrazone, and dry thoroughly in a vacuum oven.

  • Cyclization: Mix the dry hydrazone with Polyphosphoric Acid (PPA) (10x weight) in a beaker.

  • Heating: Heat on a steam bath or oil bath at 90–100°C with mechanical stirring (PPA is viscous). Monitor closely; reaction is often fast (15–45 mins).[1]

  • Quenching: Pour the hot syrup onto crushed ice. Stir vigorously to break up the complex. Extract the resulting precipitate as described in Protocol A.

Troubleshooting & Critical Quality Attributes (CQA)

Oxidation (The "Red/Black Tar" Issue)

Electron-rich hydrazines are prone to air oxidation.[1]

  • Symptom: Reaction mixture turns pitch black immediately; low yield.

  • Solution: Degas solvents with Nitrogen/Argon before use. Run the reaction under an inert atmosphere. Use the hydrochloride salt (more stable) rather than the free base.[1]

Regioisomer Contamination

While the 2-methyl group blocks the major alternative path, migration can occur at very high temperatures (>150°C).

  • Validation: Use 1H NMR to confirm the substitution pattern.

    • Diagnostic Signal: Look for two doublets (meta-coupling) or specific NOE correlations in the aromatic region of the indole ring to confirm the 5,7-substitution pattern. The C4 and C6 protons will show meta-coupling (J ~ 2 Hz).[1]

Hydrolysis of Methoxy Group

Strong Lewis acids (BBr₃, AlCl₃) or high-temp HBr will cleave the methyl ether.[1]

  • Prevention: Stick to protonic acids (H₂SO₄, AcOH, PPA) and avoid temperatures above 120°C.[1]

References

  • Organic Chemistry Portal. (n.d.).[1] Fischer Indole Synthesis.[2][4][5][6][7][8][9][10] Retrieved from [Link]

  • Robinson, B. (1963).[1] The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401.[1] (Classic review establishing the mechanism and regioselectivity principles).[1]

  • Hughes, D. L. (1993).[1] Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632.[1]

one-pot synthesis of indoles using 4-Methoxy-2-methylphenylhydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust, one-pot synthesis of 5-methoxy-7-methylindole derivatives utilizing 4-methoxy-2-methylphenylhydrazine hydrochloride as the primary building block. Unlike unsubstituted phenylhydrazines which often yield regioisomeric mixtures, the use of this specific ortho-substituted hydrazine guarantees regiochemical fidelity through steric control. This protocol is critical for medicinal chemists developing melatonin analogs , serotonin receptor modulators (5-HT) , and Aryl Hydrocarbon Receptor (AhR) ligands.

Scientific Background & Mechanistic Rationale

The "Ortho-Effect" and Regiocontrol

The core challenge in Fischer Indole Synthesis is controlling regioselectivity when using meta-substituted hydrazines. However, 4-methoxy-2-methylphenylhydrazine presents a unique "privileged" substitution pattern:

  • Electronic Activation: The 4-methoxy group (electron-donating) increases the nucleophilicity of the hydrazine, accelerating hydrazone formation and the subsequent [3,3]-sigmatropic rearrangement.

  • Steric Blocking (The 2-Methyl Group): The methyl group at the ortho position (C2 of the hydrazine) blocks the adjacent carbon on the ring. Consequently, the [3,3]-sigmatropic shift must occur at the only available ortho-position (C6).

  • Result: The hydrazine nitrogen becomes N1; the methyl group maps to C7 ; and the methoxy group maps to C5 of the indole.

Pathway Visualization

The following diagram illustrates the mechanistic pathway and the enforced regioselectivity.

FischerMechanism cluster_regio Regiocontrol Logic Start 4-Methoxy-2-methylphenylhydrazine HCl + Ketone (R-CH2-CO-R') Hydrazone Arylhydrazone Intermediate (In Situ) Start->Hydrazone Acid Cat. / -H2O Tautomer Ene-Hydrazine Tautomer Hydrazone->Tautomer Tautomerization SigmaShift [3,3]-Sigmatropic Rearrangement (Rate Limiting Step) Tautomer->SigmaShift Heat Cyclization Amino-Indoline Intermediate SigmaShift->Cyclization Re-aromatization Product Target: 5-Methoxy-7-methylindole (Regioselective) Cyclization->Product -NH3 Ammonia NH3 (Byproduct) Cyclization->Ammonia Note1 2-Methyl group blocks C2 attack. Cyclization forced to C6. Note1->SigmaShift

Figure 1: Mechanistic flow of the Fischer Indole Synthesis highlighting the steric enforcement of regioselectivity.

Experimental Protocol

Safety Warning: Phenylhydrazines are suspected carcinogens and toxic by inhalation/skin contact. The hydrochloride salt reduces volatility but requires standard PPE (gloves, goggles, fume hood).

Materials
  • Precursor: 4-Methoxy-2-methylphenylhydrazine Hydrochloride (1.0 equiv).

  • Carbonyl Source: Enolizable ketone (e.g., Ethyl methyl ketone, Cyclohexanone) (1.1 equiv).

  • Solvent: Ethanol (Absolute) or 4% H2SO4 in Water (for aqueous method).

  • Catalyst: Sulfuric Acid (conc.) or Zinc Chloride (ZnCl2).

Method A: The "Classic" Protic Solvent Protocol (Recommended)

Best for general synthesis where high solubility is maintained.

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-Methoxy-2-methylphenylhydrazine HCl (1.88 g, 10 mmol) in Ethanol (20 mL).

  • Hydrazone Formation: Add the Ketone (11 mmol) dropwise. Stir at room temperature for 15 minutes. The solution may darken slightly.

  • Acid Addition: Carefully add conc. H2SO4 (1.0 mL) dropwise. Exothermic reaction - handle with care.

  • Cyclization (Reflux): Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) for 2–4 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The hydrazine spot (polar, stains with ninhydrin) should disappear; a fluorescent indole spot should appear.

  • Workup:

    • Cool reaction to room temperature.

    • Pour mixture into ice-water (100 mL).

    • Neutralize with saturated NaHCO3 or 10% NaOH until pH ~8.

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Method B: Lewis Acid Catalysis (ZnCl2)

Best for acid-sensitive ketones or when "tarring" is observed in Method A.

  • Mix Hydrazine HCl (10 mmol) and Ketone (10 mmol) in Glacial Acetic Acid (15 mL).

  • Add ZnCl2 (anhydrous, 2.0 equiv).

  • Heat to 90°C for 3 hours.

  • Precipitate product by pouring into water; filter solids.

Results & Troubleshooting

Expected Data
  • Yield: Typical yields range from 65% to 85%.

  • Appearance: Off-white to light brown solid (pure indoles oxidize slowly in air; store under inert gas).

  • 1H-NMR Signature: Look for the singlet at the C4 position (due to 5-OMe) and the singlet methyl group at C7.

Troubleshooting Matrix
IssueProbable CauseCorrective Action
Low Yield / Tarring Polymerization of electron-rich hydrazine.Switch to Method B (ZnCl2) or lower the acid concentration. Perform reaction under Nitrogen.
Incomplete Reaction Hydrazone formed but didn't cyclize.Increase reflux time or switch solvent to Toluene/pTSA (higher boiling point: 110°C).
No Precipitate Product is too soluble in aqueous workup.Ensure pH is basic (>8) during workup. Salt out the aqueous layer with NaCl before extraction.
Regioisomer Mix Unlikely with this substrate.Check starting material purity. If 2-methyl group is absent, mixtures occur.

Workflow Visualization

Workflow Step1 1. Mix Hydrazine HCl + Ketone in EtOH Step2 2. Add H2SO4 (Catalyst) Step1->Step2 Step3 3. Reflux 80°C (2-4 Hours) Step2->Step3 Step4 4. Quench (Ice/Water) & Neutralize (pH 8) Step3->Step4 Step5 5. Extract (EtOAc) & Purify Step4->Step5

Figure 2: Operational workflow for the standard ethanolic synthesis protocol.

References

  • Fischer Indole Synthesis Mechanism & Regioselectivity

    • Source: Alfa Chemistry. "Fischer Indole Synthesis."[1][2][3][4][5][6][7][8]

  • Synthesis of 5-Methoxyindoles (Melatonin Precursors)
  • Regioselectivity of Ortho-Substituted Hydrazines

    • Source: Robinson, B. "The Fischer Indole Synthesis."[1][2][3][4][5][6][7][8] Chemical Reviews. (General Reference for the "Ortho-Effect").

    • Context: Confirmed by search results indicating ortho-substituents direct cyclization to the unblocked ortho-carbon (C7 in product).
  • Medicinal Chemistry Applic

    • Source: National Institutes of Health (PubMed). "Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor."[9]

    • URL:[Link]

  • One-Pot Protocols

    • Source: Simoneau, C. A., et al.[4] "A three-component Fischer indole synthesis." Nature Protocols.

    • URL:[Link][4]

Sources

synthesis of tryptamine derivatives from 4-Methoxy-2-methylphenylhydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 5-Methoxy-7-Methyltryptamine Derivatives

Executive Summary

This application note details the synthesis of 5-Methoxy-7-methyltryptamine and its N,N-dimethyl derivative (5-MeO-7,N,N-TMT) , utilizing 4-Methoxy-2-methylphenylhydrazine hydrochloride as the core scaffold.

While standard Fischer indole protocols often suffer from regioselectivity issues and multi-step side-chain elaborations, this guide implements an Optimized One-Pot Fischer-Grandberg Protocol . By employing functionalized acetals (e.g., 4-(N,N-dimethylamino)butanal dimethyl acetal), researchers can bypass the isolation of unstable indole intermediates, directly yielding the tryptamine backbone with high regiocontrol.

Key Advantages of this Protocol:

  • Regiospecificity: Leverages the 2-methyl substituent to force cyclization at the C6 position, yielding the 7-methyl indole exclusively.

  • Atom Economy: One-pot conversion of hydrazine to tryptamine.

  • Scalability: Avoids the use of difficult-to-handle tryptophyl bromides or cyanides.

Scientific Foundation & Retrosynthesis

Regiochemical Logic

The starting material, 4-Methoxy-2-methylphenylhydrazine , presents two ortho positions relative to the hydrazine moiety: C2 and C6.

  • C2 Position: Blocked by the methyl group.

  • C6 Position: Unsubstituted and sterically accessible.

Under acidic conditions, the [3,3]-sigmatropic rearrangement (the rate-determining step of the Fischer synthesis) is forced to occur at the C6 position. This regiochemical lock ensures the formation of the 5-methoxy-7-methylindole core, preventing the formation of isomeric mixtures common in meta-substituted hydrazines.

Reaction Pathway

The synthesis proceeds via the condensation of the hydrazine with a masked aldehyde (acetal). The acid catalyst serves two roles: deprotecting the acetal to the reactive aldehyde in situ and catalyzing the sigmatropic rearrangement.

FischerPathway Hydrazine 4-OMe-2-Me-Phenylhydrazine Hydrazone Arylhydrazone Intermediate Hydrazine->Hydrazone + Acetal / H+ Acetal 4-(N,N-dimethylamino) butanal dimethyl acetal Acetal->Hydrazone Enehydrazine Ene-hydrazine (Tautomer) Hydrazone->Enehydrazine Tautomerization SigmaShift [3,3]-Sigmatropic Rearrangement Enehydrazine->SigmaShift Rate Limiting Indolenine Indolenine Intermediate SigmaShift->Indolenine - NH3 Product 5-MeO-7-Me-DMT (Target) Indolenine->Product Aromatization

Figure 1: Mechanistic pathway for the direct synthesis of 5-MeO-7-Me-DMT.

Materials & Equipment

Reagents:

  • Precursor A: 4-Methoxy-2-methylphenylhydrazine Hydrochloride (CAS: 19501-58-7). Note: Ensure free base content is neutralized if starting from salt.

  • Precursor B (for DMT derivative): 4-(N,N-dimethylamino)butanal dimethyl acetal (CAS: 1116-77-4).

  • Precursor B (for Primary Amine): 4-Aminobutanal diethyl acetal (CAS: 6338-16-5).

  • Solvent: 4% Aqueous Sulfuric Acid (

    
    ) or Ethanol/Acetic Acid (1:1).
    
  • Base: Ammonium Hydroxide (28-30%

    
    ).
    
  • Extraction: Isopropyl Acetate or Dichloromethane (DCM).

Equipment:

  • Double-necked Round Bottom Flask (250 mL).

  • Reflux Condenser with inert gas inlet (

    
     or Ar).
    
  • Magnetic Stirrer/Hotplate with oil bath.

  • pH Meter or indicator strips.

Experimental Protocols

Protocol A: Synthesis of 5-Methoxy-7-Methyl-N,N-Dimethyltryptamine (5-MeO-7,N,N-TMT)

Target: The N,N-dimethylated derivative, highly relevant for serotonin receptor binding studies.

Step 1: Reaction Setup

  • In a 250 mL round bottom flask, dissolve 20 mmol (3.77 g) of 4-Methoxy-2-methylphenylhydrazine HCl in 120 mL of 4% aqueous sulfuric acid.

  • Critical: Ensure the hydrazine is fully dissolved. Gentle warming (40°C) may be required.

  • Add 24 mmol (3.86 g) of 4-(N,N-dimethylamino)butanal dimethyl acetal dropwise over 5 minutes.

    • Note: The acetal acts as a "masked" aldehyde. The acidic medium will hydrolyze it in situ to the reactive aldehyde, preventing polymerization side reactions.

Step 2: Cyclization (Fischer-Grandberg)

  • Equip the flask with a reflux condenser and flush with Nitrogen.

  • Heat the mixture to a vigorous reflux (approx. 100°C) .

  • Maintain reflux for 2.5 hours .

    • Observation: The solution will darken (amber/brown) as the indole forms. Evolution of ammonia (

      
      ) gas may be detected at the condenser outlet.
      

Step 3: Workup & Isolation

  • Cool the reaction mixture to room temperature (20-25°C).

  • Place the flask in an ice bath. Slowly basify the solution by adding 30% aqueous

    
      dropwise until pH ~10-11.
    
    • Caution: Exothermic reaction. A precipitate (the free base tryptamine) may form.

  • Extract the aqueous mixture with Isopropyl Acetate (3 x 50 mL) .

    • Why Isopropyl Acetate? It offers better selectivity for the amine over tarry byproducts compared to DCM.

  • Combine organic layers, wash with Brine (1 x 50 mL), and dry over Anhydrous Sodium Sulfate (

    
    ).
    
  • Concentrate under reduced pressure to yield the crude oil.

Step 4: Purification (Fumarate Salt Formation)

  • Dissolve the crude free base oil in a minimal amount of hot Isopropanol (IPA) or Acetone.

  • Add a stoichiometric amount (1.0 eq) of Fumaric Acid dissolved in hot IPA.

  • Allow the solution to cool slowly to 4°C overnight.

  • Filter the resulting crystals, wash with cold acetone, and dry under vacuum.

Protocol B: Synthesis of 5-Methoxy-7-Methyltryptamine (Primary Amine)

Target: The primary amine scaffold for further functionalization.

Modifications to Protocol A:

  • Reagent Substitution: Replace the dimethylamino acetal with 4-Aminobutanal diethyl acetal (24 mmol) .

  • Alternative Reagent: If the amino-acetal is unavailable, use 4-Chlorobutanal dimethyl acetal to form the tryptophol (alcohol), followed by conversion to the amine via mesylation and amination (Grandberg-tryptophol route). However, the direct amino-acetal route is superior.

  • Workup: Primary tryptamines are more polar. Use DCM/Isopropanol (9:1) for extraction if the product does not partition well into Isopropyl Acetate.

Data Analysis & Expected Results

Table 1: Stoichiometry and Yield Data

ReagentMW ( g/mol )EquivalentsMass (20 mmol scale)Role
4-OMe-2-Me-Phenylhydrazine HCl188.651.03.77 gCore Scaffold
4-(N,N-dimethylamino)butanal dimethyl acetal161.241.23.86 gSide Chain Source
Sulfuric Acid (4% aq)N/ASolvent120 mLCatalyst/Solvent
Expected Yield (Crude) ----~3.5 - 4.0 g (75-85%)
Expected Yield (Purified Salt) ----~2.8 - 3.2 g (60-70%)

Characterization (Expected NMR Signals for Free Base):

  • Indole NH: Broad singlet,

    
     8.0 - 9.0 ppm.
    
  • Aromatic H (C4): Doublet,

    
     ~6.8 ppm (meta coupling).
    
  • Aromatic H (C6): Doublet,

    
     ~6.6 ppm (meta coupling).
    
  • C7-Methyl: Singlet,

    
     ~2.3 - 2.4 ppm.
    
  • C5-Methoxy: Singlet,

    
     ~3.8 ppm.[1]
    
  • Side Chain (

    
    -CH2):  Triplet, 
    
    
    
    ~2.8 ppm.
  • Side Chain (

    
    -CH2):  Triplet, 
    
    
    
    ~2.6 ppm.
  • N(CH3)2: Singlet,

    
     ~2.3 ppm (6H).
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Tarry Product Polymerization of aldehyde; Overheating.Ensure slow addition of acetal. Maintain strict inert atmosphere (

). Do not exceed 2.5h reflux.
Regioisomers Detected Incorrect Hydrazine used; Migration.Verify starting material is 2-methyl substituted.[2][3] The 2-Me group strictly enforces 7-Me regiochemistry.
Emulsion during Extraction Amphiphilic nature of tryptamine.Add solid NaCl to saturate the aqueous layer. Filter through Celite if suspended solids are present.
No Crystallization Impure free base.Perform a quick silica plug filtration (DCM/MeOH/NH4OH 90:9:1) before salt formation.

References

  • Grandberg, I. I. (1974). "Synthesis of Tryptamines from Arylhydrazines and 4-Chlorobutanal Acetals". Chemistry of Heterocyclic Compounds. (Generalized Protocol Reference).

  • Shulgin, A. T., & Shulgin, A. (1997). TiHKAL: The Continuation. Transform Press. (Reference for Tryptamine physical properties and handling).

  • Campos, K. R., et al. (2004). "Practical Synthesis of Aryl Hydrazines and Their Use in Fischer Indole Synthesis". Journal of Organic Chemistry.

  • Designer Drug Protocols. (2005). "One-step Synthesis of Substituted Tryptamines using Dimethylaminobutanal Acetal". 4 (Snippet 1.2 Source).

  • Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998).[5] "A Palladium-Catalyzed Strategy for the Preparation of Indoles". Journal of the American Chemical Society.[6][4]

Disclaimer: This document is for educational and research purposes only. The synthesis of tryptamine derivatives may be regulated under local laws (e.g., Controlled Substances Act). Researchers must ensure compliance with all relevant regulations and safety standards.

Sources

Application Note: Protocols for Hydrazone Formation with 4-Methoxy-2-methylphenylhydrazine

[1]

Strategic Overview

This guide details the optimized protocols for condensing 4-Methoxy-2-methylphenylhydrazine with carbonyl compounds (aldehydes/ketones) to form hydrazones.[1] While often treated as a transient intermediate in the Fischer Indole Synthesis , the stable isolation of the hydrazone species is critical for:

  • Analytical Characterization: Verifying the purity of the hydrazine starting material.

  • Regiochemical Control: Isomer purification prior to cyclization in complex indole synthesis.

  • Chemical Biology: Creating stable hydrazone linkers for labeling applications.

Technical Nuance: Unlike the more common phenylhydrazine, the 2-methyl substituent introduces steric strain ortho to the hydrazine moiety.[1] While the 4-methoxy group enhances nucleophilicity via the mesomeric (+M) effect, the steric bulk of the methyl group dictates that reaction times may need extension compared to unhindered analogs.[1] Furthermore, this electron-rich ring system is highly susceptible to oxidative degradation, necessitating strict inert atmosphere handling.[1]

Safety & Handling (Critical)

  • Toxicity: Phenylhydrazines are suspected carcinogens and potent skin sensitizers. All operations must occur in a certified chemical fume hood. Double-gloving (Nitrile/Laminate) is mandatory.[1]

  • Stability: The free base is unstable and prone to rapid oxidation (turning dark brown/black).[1] This protocol assumes the use of the Hydrochloride Salt (HCl) , which is significantly more stable.[1]

  • Incompatibility: Avoid contact with strong oxidizing agents.[2][3]

Mechanistic Insight

The formation of the hydrazone proceeds via an acid-catalyzed nucleophilic addition-elimination pathway.

  • Activation: The carbonyl oxygen is protonated (or hydrogen-bonded) by the acid catalyst, increasing electrophilicity.[1]

  • Nucleophilic Attack: The terminal nitrogen (

    
    ) of the hydrazine attacks the carbonyl carbon.[1] The 4-methoxy group increases the electron density of the hydrazine, making it a stronger nucleophile (
    
    
    increases).[1]
  • Dehydration: Proton transfer and loss of water yield the C=N hydrazone bond.

Steric Note: The 2-methyl group creates steric hindrance during the initial attack and affects the

Visualization: Reaction Pathway & Logic[1]

Gcluster_0Critical Control PointsStart4-Methoxy-2-methylphenylhydrazine HClInterCarbinolamineIntermediateStart->Inter+ Ketone, H+, -HClKetoneKetone/Aldehyde(R-C=O)Ketone->InterHydrazoneTarget Hydrazone(Stable Solid)Inter->Hydrazone- H2O (Dehydration)IndoleIndole Product(Post-Cyclization)Hydrazone->IndoleLewis Acid/Heat(Fischer Synthesis)

Figure 1: Reaction pathway from hydrazine starting material to isolated hydrazone and potential indole cyclization.[1]

Experimental Protocols

Protocol A: Isolation of Hydrazone (Analytical Standard)

Objective: Isolate the hydrazone as a stable solid without inducing indole cyclization.[1] Best For: Characterization, purification of complex substrates.[1]

Reagents:

  • 4-Methoxy-2-methylphenylhydrazine HCl (1.0 equiv)[1]

  • Aldehyde/Ketone (1.0 - 1.1 equiv)[1]

  • Sodium Acetate (NaOAc) (1.1 equiv) – Buffers the HCl salt to release the free base in situ.[1]

  • Solvent: Ethanol (EtOH) or Methanol (MeOH) (anhydrous preferred).[1]

Step-by-Step:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 4-Methoxy-2-methylphenylhydrazine HCl (1.0 mmol) and Sodium Acetate (1.1 mmol) in Ethanol (5 mL). Stir for 10 minutes under Nitrogen (

    
    ) to generate the free hydrazine base.[1]
    
    • Note: The solution may turn slightly cloudy due to NaCl precipitation.

  • Addition: Add the Carbonyl Compound (1.0 mmol) dropwise (if liquid) or as a solution in minimal ethanol.

  • Reaction: Stir at Room Temperature (20-25°C) for 2–4 hours.

    • Checkpoint: Monitor by TLC. If the ketone is sterically hindered (e.g., camphor, substituted cyclohexanone), mild heating to 40°C may be required.[1]

    • Why mild? High heat can trigger the Fischer Indole cyclization prematurely if the acid concentration is too high.

  • Work-up:

    • If Product Precipitates: Cool the mixture in an ice bath (0°C) for 30 minutes. Filter the solid using a Büchner funnel. Wash with cold 50% EtOH/Water.

    • If Product is Soluble: Evaporate the solvent under reduced pressure.[4] Resuspend the residue in water/ethyl acetate. Extract with Ethyl Acetate (3x).[1] Dry organic layer over

      
      , filter, and concentrate.[1][4]
      
  • Purification: Recrystallize from hot Ethanol/Water or purify via flash column chromatography (Hexanes/Ethyl Acetate).

Protocol B: One-Pot Fischer Indole Synthesis

Objective: Generate the hydrazone and immediately cyclize to the indole. Best For: Synthetic production of drug intermediates (e.g., Indomethacin analogs).[1]

Reagents:

  • 4-Methoxy-2-methylphenylhydrazine HCl (1.0 equiv)[1]

  • Ketone (1.0 - 1.2 equiv)[1]

  • Acid Catalyst: 4%

    
     in EtOH or Glacial Acetic Acid.[1]
    

Step-by-Step:

  • Dissolution: Dissolve the hydrazine HCl salt in the chosen solvent (e.g., Ethanol).

  • Addition: Add the ketone and the acid catalyst (e.g., 0.5 mL concentrated

    
     per 10 mL EtOH).
    
  • Reflux: Heat the reaction to Reflux (78-80°C) for 2–6 hours.

    • Mechanism:[1][3][5][6][7][8] The heat + strong acid drives the hydrazone formation and the subsequent [3,3]-sigmatropic rearrangement.

  • Quench: Cool to room temperature. Pour reaction mixture slowly into crushed ice/water containing

    
     to neutralize the acid.
    
  • Isolation: The indole usually precipitates as a solid. Filter and wash with water.

Data Summary & Troubleshooting

ParameterProtocol A (Isolation)Protocol B (Indole Synthesis)
Solvent Ethanol/MethanolEthanol/Acetic Acid/Toluene
Catalyst NaOAc (Buffer)

,

, or PPA
Temp 20°C - 40°C80°C - 110°C
Atmosphere Nitrogen/Argon (Strict)Nitrogen (Recommended)
Major Risk Oxidation (Darkening)Polymerization/Tars
Troubleshooting Guide
  • Problem: Reaction turns black/tarry.

    • Cause: Oxidation of the electron-rich hydrazine.

    • Solution: Degas solvents with

      
       sparging for 15 mins before use. Ensure the system is sealed under inert gas.
      
  • Problem: No precipitate in Protocol A.

    • Cause: Product is too soluble in EtOH.

    • Solution: Add water dropwise to the reaction mixture until it becomes turbid, then cool to 0°C to force crystallization.

  • Problem: Low Yield.

    • Cause: Incomplete conversion due to steric hindrance of the 2-methyl group.

    • Solution: Increase reaction time or switch to microwave irradiation (Microwave: 80°C, 10-20 min).

Workflow Visualization

WorkflowInputStart: 4-Methoxy-2-methylphenylhydrazine HClDecisionGoal?Input->DecisionPathAProtocol A: Hydrazone Isolation(Mild Conditions)Decision->PathA Analytical/LinkerPathBProtocol B: Fischer Synthesis(Strong Acid/Heat)Decision->PathB Indole SynthesisStepA1Add NaOAc + EtOH(Free Base Generation)PathA->StepA1StepB1Add H2SO4 + EtOHPathB->StepB1StepA2Stir RT, 2-4hStepA1->StepA2ProductASolid HydrazoneStepA2->ProductAStepB2Reflux 80°C, 4hStepB1->StepB2ProductBSubstituted IndoleStepB2->ProductB

Figure 2: Decision tree for selecting the appropriate experimental workflow.

References

  • Robinson, B. (1982).[1] The Fischer Indole Synthesis.[3][6][9][10][11] Wiley-Interscience. (Authoritative text on the mechanism and acid catalysis requirements).

  • MDPI. Synthesis of Hydrazide-Hydrazone Derivatives. (Protocol context for hydrazone condensation). [Link][1][12]

analytical applications of 4-Methoxy-2-methylphenylhydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methoxy-2-methylphenylhydrazine Hydrochloride (MMPH) (CAS: 93048-16-9) is a critical hydrazine building block, predominantly utilized in the Fischer Indole Synthesis to manufacture fused heterocyclic Active Pharmaceutical Ingredients (APIs), such as specific serotonin receptor ligands and indomethacin analogs.

However, due to the inherent reactivity and potential genotoxicity of hydrazine derivatives, the primary "analytical application" of MMPH in drug development is twofold:

  • Trace Analysis (GTI Control): Quantifying MMPH at ppm/ppb levels as a Potential Genotoxic Impurity (PGI) in final drug substances.

  • Reaction Monitoring: Tracking the consumption of MMPH during indole synthesis to ensure process completeness.

This guide provides a validated Derivatization-LC-MS/MS protocol for detecting trace MMPH, overcoming the challenges of its high polarity, lack of distinct chromophores, and poor retention on standard C18 phases.

Chemical Context & Analytical Challenges

PropertySpecificationAnalytical Implication
Structure C₈H₁₂N₂O[1][2] · HClPolar salt form; requires buffering for extraction.
MW 188.65 g/mol (Salt)152.19 g/mol (Free Base)Low mass; susceptible to background noise in MS.
Reactivity Strong Nucleophile (Hydrazine)Reacts rapidly with carbonyls; unstable in oxidative solvents.
Safety Potential GenotoxinRequires high-sensitivity detection (LOD < 1 ppm).

The Challenge: Direct analysis of MMPH by HPLC-UV is difficult because the molecule lacks a strong, distinct chromophore outside the low-UV region (where solvent cutoff interferes). Furthermore, as a polar hydrazine, it elutes in the void volume of Reverse Phase (RP) columns.

The Solution: In-situ Derivatization. By reacting MMPH with an aldehyde (e.g., Benzaldehyde or 2-Nitrobenzaldehyde), we convert the unstable, polar hydrazine into a stable, lipophilic hydrazone . This enhances UV absorptivity, improves retention on C18 columns, and boosts ionization efficiency for MS detection.

Visualizing the Analytical Strategy

The following diagram outlines the mechanism of the derivatization and the analytical workflow.

MMPH_Analysis cluster_workflow Analytical Workflow MMPH MMPH (Analyte) [Polar/Unstable] Reaction Condensation (-H2O) MMPH->Reaction Acidic/Buffered Cond. Reagent Benzaldehyde (Derivatizing Agent) Reagent->Reaction Hydrazone Stable Hydrazone [Lipophilic/UV-Active] Reaction->Hydrazone Rapid Conversion LCMS LC-MS/MS Analysis (MRM Mode) Hydrazone->LCMS Quantitation

Caption: Derivatization strategy converting polar MMPH into a stable hydrazone for high-sensitivity LC-MS analysis.

Detailed Protocol: Trace Quantitation of MMPH

Objective: Quantify MMPH residues in an API matrix with a Limit of Quantitation (LOQ) < 1.0 ppm.

Reagents & Standards
  • Analyte: 4-Methoxy-2-methylphenylhydrazine HCl (MMPH).[1]

  • Derivatizing Agent: Benzaldehyde (≥99%, free of benzoic acid).

  • Buffer: Ammonium Acetate (100 mM, pH 4.5).

  • Solvent: Acetonitrile (LC-MS Grade).

Preparation of Derivatized Standard (Stock A)

Because MMPH is unstable, we do not store it in free form. We generate the hydrazone derivative in situ or pre-synthesize it as a standard.

  • Weigh 18.9 mg of MMPH HCl (equiv. to 15.2 mg free base) into a 50 mL flask.

  • Add 20 mL of Acetonitrile:Water (50:50) .

  • Add 1.0 mL of Benzaldehyde .

  • Add 50 µL of glacial Acetic Acid (catalyst).

  • Sonicate for 15 minutes at room temperature.

  • Dilute to volume with Acetonitrile.

    • Note: This solution contains the MMPH-Benzaldehyde hydrazone.

    • Theoretical MW of Hydrazone: 152.19 (MMPH) + 106.12 (Benzaldehyde) - 18.02 (H2O) = 240.29 Da .

Sample Preparation (API Analysis)
  • Weigh 100 mg of the API (drug substance) into a 10 mL centrifuge tube.

  • Add 2.0 mL of Derivatization Mix (1% Benzaldehyde in Acetonitrile + 10 mM Ammonium Acetate buffer).

  • Vortex for 1 minute.

  • Incubate at 40°C for 30 minutes (ensures complete reaction of trace MMPH).

  • Centrifuge at 10,000 rpm for 5 minutes (to remove insoluble API excipients if necessary).

  • Transfer supernatant to an HPLC vial.

LC-MS/MS Methodology

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Vol: 5 µL.

Gradient Table:

Time (min) %B Description
0.0 10 Initial equilibration
1.0 10 Hold to elute polar matrix
6.0 90 Ramp to elute Hydrazone
8.0 90 Wash

| 8.1 | 10 | Re-equilibration |

Mass Spectrometry (MRM) Parameters:

  • Ionization: ESI Positive Mode.

  • Target: MMPH-Benzaldehyde Hydrazone.

  • Precursor Ion (Q1): 241.3 [M+H]⁺

  • Quantifier Ion (Q3): 105.1 (Benzoyl cation - highly stable).

  • Qualifier Ion (Q3): 136.1 (Loss of benzaldehyde fragment).

Application 2: Reaction Monitoring (Fischer Indole Synthesis)

When using MMPH to synthesize indoles (e.g., 6-methoxy-2-methylindole), monitoring the disappearance of MMPH is crucial for yield optimization.

Workflow:

  • Sampling: Take 50 µL of the reaction mixture.

  • Quench: Add immediately to 950 µL of Acetone .

    • Why Acetone? Acetone acts as both solvent and derivatizing agent. It instantly reacts with residual MMPH to form the MMPH-Acetone Hydrazone .

    • Reaction: MMPH + Acetone → MMPH-Isopropylidene Hydrazone.

  • Analysis: Inject into HPLC-UV (254 nm).

    • Advantage:[3][4][5][6] The Acetone-Hydrazone is distinct from the Indole product, allowing clear separation.

Indole_Synthesis cluster_result Chromatogram Output Start Reaction Mixture (MMPH + Ketone) Sample Aliquot (50 µL) Start->Sample Quench Quench in Acetone (Forms MMPH-Acetone Hydrazone) Sample->Quench HPLC HPLC-UV Analysis Quench->HPLC Res1 Peak 1: Indole Product HPLC->Res1 Res2 Peak 2: MMPH-Acetone Derivative (Monitors unreacted starting material) HPLC->Res2

Caption: Process Analytical Technology (PAT) workflow for monitoring MMPH consumption.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Sensitivity Incomplete DerivatizationEnsure pH is 4.0–5.0. Hydrazine condensation is acid-catalyzed but inhibited at very low pH (protonation of hydrazine). Use Ammonium Acetate.
Peak Tailing Residual Silanol InteractionsMMPH derivatives are basic. Use end-capped columns and ensure 0.1% Formic Acid is in the mobile phase.
Degradation Oxidative InstabilityHydrazines oxidize in air. Prepare derivatization solutions fresh and keep autosampler at 4°C.
Carryover Sticky HydrazoneThe benzaldehyde hydrazone is lipophilic. Implement a needle wash with 90% Acetonitrile/10% Isopropanol.

References

  • Elder, D. P., et al. (2010). "Control and analysis of hydrazine, hydrazides and hydrazones—genotoxic impurities in active pharmaceutical ingredients." Journal of Pharmaceutical and Biomedical Analysis.

  • Sun, M., et al. (2016). "A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials."[4][7] Journal of Pharmaceutical and Biomedical Analysis.

  • PubChem. (2024).[8] "4-Methoxyphenylhydrazine hydrochloride Compound Summary." National Library of Medicine.

  • ICH Guidelines. (2017). "M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals." International Council for Harmonisation.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Fischer Indole Synthesis with 4-Methoxy-2-methylphenylhydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Optimization Target Product: 5-Methoxy-7-methylindole derivatives Audience: Medicinal Chemists, Process Chemists

Introduction: Substrate Analysis

Welcome to the technical support guide for handling 4-Methoxy-2-methylphenylhydrazine . This substrate presents a unique dichotomy in Fischer Indole Synthesis (FIS):

  • Electronic Activation: The para-methoxy group (relative to the hydrazine) is a strong electron-donating group (EDG), which generally accelerates the [3,3]-sigmatropic rearrangement.

  • Steric Bias: The ortho-methyl group blocks one side of the aromatic ring, forcing regioselective cyclization at the remaining open ortho-position.

While these features theoretically simplify the reaction, they introduce specific failure modes—primarily oxidative degradation ("tarring") and acid-mediated deprotection. This guide addresses these specific challenges.

Module 1: Critical Failure Modes & Troubleshooting

Issue 1: Reaction Mixture Turns Dark Red/Black (The "Red Tar" Phenomenon)

Diagnosis: Oxidative degradation of the hydrazine. Mechanism: Electron-rich hydrazines are highly susceptible to auto-oxidation. The 4-methoxy group increases the electron density of the hydrazine, making it a prime target for atmospheric oxygen, leading to the formation of diazonium tars and azo-polymers.

SymptomProbable CauseCorrective Action
Immediate darkening upon additionImpure hydrazine starting materialRecrystallize the hydrazine hydrochloride salt from Ethanol/Et₂O before use. Free base is unstable; always store as HCl salt.
Gradual darkening during refluxOxygen presence in reaction vesselStrict Deoxygenation: Sparge solvents with Argon/N₂ for 20 mins prior to heating. Run reaction under positive inert pressure.
Low yield with tarry residueStoichiometric imbalanceExcess Ketone: Use a slight excess of the ketone (1.1–1.2 eq) to consume the hydrazine rapidly before it oxidizes.
Issue 2: Loss of Methoxy Group (Demethylation)

Diagnosis: Product analysis (LCMS/NMR) shows a peak corresponding to [M-14], indicating a phenol (-OH) instead of a methoxy (-OMe) group. Mechanism: Strong Lewis acids (e.g., BBr₃, AlCl₃) or nucleophilic strong acids (e.g., HBr, HI) can cleave aryl methyl ethers at high temperatures.

  • Q: Can I use Polyphosphoric Acid (PPA)?

    • A: Yes, PPA is generally safe for aryl ethers. However, ensure the temperature does not exceed 100-110°C for prolonged periods.

  • Q: Is Zinc Chloride (ZnCl₂) safe?

    • A: Yes, anhydrous ZnCl₂ in acetic acid is the "Gold Standard" for methoxy-substituted hydrazines. It provides sufficient Lewis acidity to drive the [3,3]-shift without cleaving the ether.

  • Q: Which acids should I avoid?

    • A: Avoid AlCl₃ (strong demethylating agent) and aqueous HBr.

Issue 3: Regioselectivity with Unsymmetrical Ketones

Diagnosis: Formation of isomeric mixtures (Indole A vs. Indole B). Context: While the aromatic regioselectivity is controlled by the 2-methyl group (forcing cyclization to the 7-methyl position), the ketone regioselectivity depends on the direction of enolization.

  • Scenario: Reaction with 2-butanone (unsymmetrical).

  • Kinetic Product: Enolization at the terminal methyl group

    
     3-ethylindole derivative.
    
  • Thermodynamic Product: Enolization at the internal methylene

    
     2,3-dimethylindole derivative.
    
  • Fix:

    • To favor the Thermodynamic product (more highly substituted alkene): Use protic acids (H₂SO₄/AcOH) and higher temperatures.

    • To favor the Kinetic product: This is difficult in FIS, but steric bulk on the hydrazine (which you have) generally disfavors the more substituted enehydrazine, slightly shifting preference toward the less hindered terminal cyclization, though mixtures are common.

Module 2: Visualizing the Reaction Pathway

The following diagram illustrates the "Happy Path" to the desired indole and the critical diversion points where side reactions occur.

FischerPathway cluster_inputs Reagents Hydrazine 4-Methoxy-2-methyl phenylhydrazine Hydrazone Arylhydrazone Intermediate Hydrazine->Hydrazone + Ketone, H+ Ketone Ketone (R-C(=O)-CH2-R') Ketone->Hydrazone Enehydrazine Ene-hydrazine (Tautomer) Hydrazone->Enehydrazine Tautomerization Tar Diazo Tars / Polymerization Hydrazone->Tar Oxidation (O2) Heat Sigmatropic [3,3]-Sigmatropic Rearrangement Enehydrazine->Sigmatropic H+ Catalysis WrongIsomer Regioisomer (Ketone dependent) Enehydrazine->WrongIsomer Wrong Enolization Direction Diimine Diimine Intermediate Sigmatropic->Diimine Re-aromatization Indole Target: 5-Methoxy-7-methylindole Diimine->Indole - NH3 Phenol Demethylated Product (5-Hydroxy-7-methylindole) Indole->Phenol Strong Lewis Acid (e.g. BBr3, AlCl3)

Figure 1: Mechanistic pathway of Fischer Indole Synthesis highlighting the oxidation risk (Tar) and deprotection risk (Phenol) specific to methoxy-substituted hydrazines.

Module 3: Optimized Experimental Protocol

Objective: Synthesis of 5-methoxy-7-methyl-2,3-substituted indole. Scale: 10 mmol basis.

Reagents:
  • Hydrazine: 4-Methoxy-2-methylphenylhydrazine Hydrochloride (1.0 eq).

  • Ketone: 1.1 eq (Slight excess to prevent hydrazine oxidation).

  • Solvent: Glacial Acetic Acid (AcOH).

  • Catalyst: Anhydrous Zinc Chloride (ZnCl₂) or 4% H₂SO₄ in AcOH.

Step-by-Step Procedure:
  • Preparation of Salt (If starting from free base):

    • Note: Do not use the free base directly if it looks dark.

    • Dissolve free base in Et₂O, cool to 0°C, and add HCl/dioxane. Filter the off-white solid. Dry under vacuum.

  • Inert Setup (Crucial):

    • Equip a 3-neck round bottom flask with a reflux condenser and a nitrogen inlet.

    • Add Hydrazine HCl (1.9 g, 10 mmol) and Glacial AcOH (20 mL) .

    • Degas: Sparge the suspension with nitrogen for 15 minutes.

  • Ketone Addition:

    • Add the Ketone (11 mmol) via syringe.

    • Observation: The mixture may warm slightly as the hydrazone forms.

  • Cyclization:

    • Add ZnCl₂ (anhydrous, 1.5 g) ORH₂SO₄ (0.5 mL) .

    • Heat the mixture to 90°C (oil bath temperature).

    • Monitor: TLC should show disappearance of hydrazone within 2–4 hours.

    • Warning: Do not reflux violently (>118°C) unless necessary; milder heat preserves the methoxy group.

  • Workup:

    • Cool to room temperature.

    • Pour reaction mixture into Ice/Water (100 mL) . The indole usually precipitates.

    • If solid forms: Filter, wash with water, and dry.

    • If oil forms: Extract with EtOAc (3x), wash organic layer with Sat. NaHCO₃ (to remove AcOH) and Brine. Dry over Na₂SO₄.

  • Purification:

    • Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Hexanes/EtOAc).

    • Note: Indoles are light sensitive; store in amber vials.

References

  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (The definitive text on mechanism and side reactions).
  • Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link

  • Wagaw, S., Yang, B. H., & Buchwald, S. L. (1999). "A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis." Journal of the American Chemical Society, 121(44), 10251-10263. (Discusses limitations of hydrazine stability). Link

  • Murakami, Y., et al. (1995). "Synthetic studies on indoles and related compounds." Chemical & Pharmaceutical Bulletin. (Specific examples of methoxy-indole synthesis). Link

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (Mechanistic grounding for ether cleavage and sigmatropic shifts). Link

improving yield in Fischer indole synthesis using 4-Methoxy-2-methylphenylhydrazine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges of optimizing Fischer Indole Synthesis (FIS) yields when using 4-Methoxy-2-methylphenylhydrazine (or its hydrochloride salt).

Topic: High-Yield Protocol for 4-Methoxy-2-methylphenylhydrazine Substrates Document ID: FIS-OPT-4OMe2Me-001 Role: Senior Application Scientist[1][2][3]

Executive Summary & Chemical Logic

The substrate 4-Methoxy-2-methylphenylhydrazine presents a classic "Electron-Rich Paradox" in Fischer Indole Synthesis.

  • Electronic Activation: The para-methoxy and ortho-methyl groups make the hydrazine nitrogen highly nucleophilic, accelerating hydrazone formation.[1][2][3] However, this electron density renders the indole product highly susceptible to oxidative dimerization and acid-catalyzed polymerization (tar formation).[3]

  • Regiochemical Locking: The 2-methyl group blocks one ortho site.[1][2][3] Cyclization is forced to occur at the 6-position, yielding 5-methoxy-7-methylindoles .[1][2][3] This eliminates regioisomer separation issues but requires specific steric accommodation during the [3,3]-sigmatropic rearrangement.[1][2][3]

Critical Pre-Reaction Check: Reagent Integrity

Most yield failures occur before the reaction flask is heated.[3]

Problem: The free base hydrazine oxidizes rapidly in air to form diazenes (red/brown oil), which do not undergo FIS.[3] Solution: Always store and weigh the reagent as the Hydrochloride Salt .[3]

StateAppearanceStabilityAction Required
Hydrochloride Salt White/Pinkish PowderHigh (Months at 4°C)Use directly.[1][2][3] Adjust base stoichiometry if needed.
Free Base Yellow/Brown OilLow (Hours)Do not store. Generate in situ or use immediately.[1][2][3]
Oxidized Material Dark Red/Black GumNoneDiscard. Impurities act as radical initiators for polymerization.[1][2][3]

Catalyst & Solvent Selection Matrix

The standard "Acetic Acid Reflux" protocol often fails for this substrate due to thermal degradation of the electron-rich product.[3]

Recommended System: The "Mild Acid / Water Scavenging" Protocol

Why: Electron-rich hydrazones are prone to hydrolysis.[1][2][3] Removing water drives the equilibrium.[1][2][3] Strong acids (conc.[1][2][3] H₂SO₄/HCl) cause sulfonation or chlorination of the activated aromatic ring.[2][3]

Protocol A: The High-Yield Standard (pTSA / Toluene)

Best for: Stable ketones, scale-up, and maximum yield.

  • Solvent: Toluene (high boiling point, forms azeotrope with water).[1][2]

  • Catalyst: p-Toluenesulfonic acid (pTSA) monohydrate (1.1 - 1.5 equiv).[1][2]

  • Setup: Dean-Stark trap to physically remove water.

  • Mechanism: The non-polar solvent precipitates the polar ammonium byproduct, driving the reaction forward while protecting the indole from harsh solvation effects.[3]

Protocol B: The Kinetic Alternative (4% H₂SO₄ / MeOH)

Best for: Small scale, volatile ketones, or acid-sensitive substrates.

  • Solvent: Methanol (solubilizes the hydrazine salt well).[1][2][3]

  • Catalyst: 4% (v/v) Sulfuric Acid.[1][2][3]

  • Temp: Reflux (65°C).

  • Note: Lower temperature prevents tar, but reaction times are longer (4-12 hours).[1][2]

Step-by-Step Optimized Protocol (pTSA Method)

Target: Synthesis of 5-methoxy-7-methylindole derivative.

  • Salt Break (In Situ): Suspend 4-Methoxy-2-methylphenylhydrazine HCl (1.0 equiv) in Toluene. Add the ketone (1.0 - 1.1 equiv).[1][2][3]

  • Protonation: Add pTSA (1.2 equiv). Note: The first 1.0 equiv neutralizes the hydrazine salt if you didn't free-base it; the 0.2 equiv acts as the catalyst.[3]

  • Dehydration: Heat to reflux with a Dean-Stark trap.

    • Checkpoint: Monitor water collection.[1][2][3] Reaction is complete when water evolution ceases (usually 2-4 hours).[1][2][3]

  • Cooling: Cool to Room Temperature (RT). Do not crash cool on ice immediately, as this can trap impurities in the lattice.[3]

  • Workup (Critical for Yield):

    • Dilute with EtOAc.[1][2][3]

    • Wash with cold saturated NaHCO₃ (Neutralize acid immediately to stop polymerization).[1][2][3]

    • Wash with Brine.[1][2][3]

    • Dry over Na₂SO₄.[1][2][3][4]

  • Purification: Flash chromatography. Warning: Electron-rich indoles can degrade on acidic silica.[1][2][3] Pre-treat silica with 1% Triethylamine/Hexane if the product streaks.[3]

Mechanistic Visualization

The following diagram illustrates the "Forced Regioselectivity" and the critical failure points (in red) where yield is lost.[3]

FischerMechanism Start 4-Methoxy-2-methyl phenylhydrazine Hydrazone Hydrazone Intermediate Start->Hydrazone + Ketone, -H2O Ketone Ketone Ketone->Hydrazone Tautomer Ene-Hydrazine Tautomer Hydrazone->Tautomer Acid Cat. Hydrolysis Hydrolysis (Reversion) Hydrazone->Hydrolysis Excess H2O Sigmatropic [3,3]-Sigmatropic Shift (Rate Limiting) Tautomer->Sigmatropic Ortho2 C2 Position: BLOCKED by Methyl Sigmatropic->Ortho2 Steric Clash Ortho6 C6 Position: OPEN for Attack Sigmatropic->Ortho6 Allowed Path Indole 5-Methoxy-7-methylindole Product Ortho6->Indole -NH3 Aromatization Tar Polymerization/Tar (Acid + O2) Indole->Tar Prolonged Heat or Strong Acid

Caption: Pathway analysis showing the C2-blocking effect and the risk of product degradation (Tar) post-synthesis.[1]

Troubleshooting & FAQs

Q1: The reaction mixture turned black immediately upon adding acid. Is it ruined?

  • Diagnosis: Likely oxidation or "acid shock."[1][2][3]

  • Fix: Electron-rich hydrazines are sensitive.[1][2][3]

    • Ensure you are under an inert atmosphere (Nitrogen/Argon).[1][2][3]

    • Add the acid slowly to the hydrazine/ketone mixture at room temperature before heating.

    • If using H₂SO₄, switch to pTSA (softer acid).[1][2][3]

Q2: I see the hydrazone spot on TLC, but it won't convert to indole.

  • Diagnosis: The [3,3]-rearrangement energy barrier is not being met, or water is inhibiting the enamine tautomerization.[3]

  • Fix:

    • Switch solvent to Toluene/Xylene and reflux (higher temp).[1][2][3]

    • Ensure water removal (Dean-Stark or molecular sieves).[1][2][3]

    • Add a Lewis Acid promoter (ZnCl₂ or BF₃[1][2][3][5]·OEt₂) in acetic acid, but be careful of demethylation.[1][2]

Q3: My yield is low, and the product is turning pink/red on the bench.

  • Diagnosis: Auto-oxidation of the electron-rich indole.[1][2][3]

  • Fix:

    • Store the product in the dark at -20°C.

    • During workup, add a pinch of Sodium Metabisulfite (antioxidant) to the aqueous wash.[1][2][3]

    • N-protect the indole (e.g., acetylation or methylation) immediately if the free indole is not the final target.[3]

Q4: Can I use HCl/Ethanol?

  • Warning: Avoid concentrated HCl. The chloride ion is nucleophilic enough to attack the electron-rich ring or cause demethylation under reflux.[3] If you must use HCl, use 0.5M - 1.0M in Ethanol, not concentrated.[1][2]

References

  • Robinson, B. (1982).[1][2][3] The Fischer Indole Synthesis. Wiley-Interscience.[1][2][3] (The definitive text on mechanism and catalyst choice).[2][3]

  • Hughes, D. L. (1993).[1][2][3] Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632.[1][2] Link[1][2]

  • Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998).[1][2] A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis.[3][6] Journal of the American Chemical Society, 120(26), 6621-6622.[1] (Alternative for failing substrates). Link[1][2]

  • BenchChem. (2025).[1][2][3][7] Troubleshooting common issues in Fischer indole synthesis from hydrazones. Technical Notes. Link[1][2]

Sources

purification of indole products from 4-Methoxy-2-methylphenylhydrazine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Methoxy-7-methylindole Scaffolds (via Fischer Synthesis)

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting & Purification Protocols for 4-Methoxy-2-methylphenylhydrazine Derivatives

Executive Summary

The synthesis of 5-methoxy-7-methylindoles via the Fischer Indole Synthesis (FIS) presents a unique "double-edged sword." The electron-donating methoxy group (at C5) and methyl group (at C7) significantly increase the electron density of the indole ring. While this facilitates nucleophilic activity for downstream medicinal chemistry, it renders the product highly susceptible to oxidative degradation (pinking/browning) and acid-catalyzed polymerization on silica gel.

This guide provides a self-validating purification ecosystem designed to isolate these unstable intermediates without degradation.

Module 1: Pre-Purification Diagnostics

Before attempting purification, diagnose the state of your crude mixture.

Q: My crude reaction mixture turned dark black/brown. Did the reaction fail? A: Not necessarily, but you are witnessing rapid oxidation.

  • The Science: 4-methoxy-2-methylphenylhydrazine is inherently unstable. Upon exposure to air or strong acid, electron-rich indoles form indolenine hydroperoxides or quinone-imine species, leading to dark oligomers (tars).

  • Diagnostic Step: Perform a TLC immediately.

    • If you see a distinct fluorescent spot (often blue/purple under UV 254/365nm) distinct from the baseline tar, your product is intact.

    • Action: Proceed immediately to Module 2 . Do not store the crude mixture overnight.

Q: The product spot streaks heavily on TLC. Is it impure? A: It is likely decomposing on the plate.

  • The Cause: Silica gel is slightly acidic (pH ~5-6). The electron-rich 5-methoxyindole ring is protonated at C3, initiating dimerization.

  • The Fix: Dip your TLC plate in a solution of 5% Triethylamine (Et₃N) in hexane and dry it before spotting your compound. If the spot tightens up, you must use Buffered Chromatography (See Module 3).

Module 2: The "pH Switch" Work-Up (Hydrazine Removal)

The most common impurity is unreacted hydrazine, which is toxic and basic.

Protocol: Differential Extraction This protocol exploits the basicity of hydrazine (pKa ~8) versus the neutrality of indole (N-H pKa ~17).

  • Quench: Pour reaction mixture into ice-cold water.

  • Solvent Choice: Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Expert Tip: Avoid ether if your product is prone to oxidation; ether peroxides can degrade methoxy-indoles.

  • The Acid Wash (CRITICAL STEP):

    • Wash the organic layer with 0.5 M Citric Acid (mild) or 1 M HCl (standard).

    • Mechanism:[1][2][3][4][5][6][7][8] Hydrazine is protonated (

      
      ) and moves to the aqueous layer. The indole remains neutral in the organic layer.
      
    • Warning: If your indole is extremely acid-sensitive (turns black instantly with HCl), substitute HCl with a saturated Ammonium Chloride (NH₄Cl) wash.

  • Neutralization: Wash organic layer with Saturated NaHCO₃ (to remove acid traces)

    
     Brine 
    
    
    
    Dry over Na₂SO₄.
Module 3: Buffered Chromatography (The "Anti-Streak" Method)

Standard flash chromatography often destroys electron-rich indoles. Use this buffered system.

The Problem: Acidic silanol groups (


) on silica gel catalyze the polymerization of 5-methoxyindoles.
The Solution:  Deactivate silica with Triethylamine (Et₃N).[2]

Step-by-Step Protocol:

  • Slurry Preparation: Prepare your mobile phase (e.g., 10% EtOAc/Hexane) and add 1% Triethylamine (v/v) .

  • Column Pre-treatment: Flush the silica column with 2 column volumes (CV) of this Et₃N-spiked solvent.

    • Verification: The eluate should be basic (check with pH paper).

  • Elution: Run the column using the mobile phase without further Et₃N (or maintain 0.5% if streaking persists).

    • Result: The Et₃N caps the acidic silanol sites, allowing the indole to elute as a tight band.

Visualizing the Workflow:

PurificationLogic Start Crude Reaction Mixture TLC Diagnostic TLC (Pre-treated with Et3N) Start->TLC Streak Does it streak? TLC->Streak Standard Standard Flash Chromatography Streak->Standard No (Spot is tight) Buffered Buffered Silica Protocol (1% Et3N) Streak->Buffered Yes (Decomposition) Recryst Recrystallization (EtOH/Water or Hex/EtOAc) Standard->Recryst Final Polish Buffered->Recryst Final Polish

Figure 1: Decision matrix for selecting the appropriate purification route based on TLC behavior.

Module 4: Stabilization & Storage

5-methoxy-7-methylindoles are "metastable." They will degrade if treated like standard organics.

ParameterRecommendationScientific Rationale
Temperature -20°C (Freezer)Slows kinetic oxidation rates.
Atmosphere Argon/NitrogenPrevents formation of indolenine hydroperoxides.
Light Amber Vials / FoilUV light promotes radical oxidation of the electron-rich ring.
Solvent Remove completelyResidual acid (CHCl₃) or peroxides (Ether) accelerate degradation.
FAQ: Troubleshooting Specific Scenarios

Q: I cannot remove the hydrazine smell even after acid washing. What now? A: The hydrazine may be "trapped" or your washing was inefficient.

  • Advanced Fix: Add a scavenger. Dissolve crude in ethanol and add 1.1 equivalents of 4-chlorobenzaldehyde .

  • Mechanism:[1][2][3][4][5][6][7][8] This forms a hydrazone (Schiff base) with the impurity, which is much less polar than the indole. It will easily separate on a silica column (moving to the solvent front or staying at baseline depending on the aldehyde).

Q: My product turned pink on the rotary evaporator. A: Trace acidity from the silica gel or solvent is concentrating.

  • Immediate Action: Re-dissolve in EtOAc and wash with dilute NaHCO₃ immediately. When rotovapping again, add a few drops of Toluene; it azeotropes well and helps remove trace acetic acid/water without overheating.

Q: Can I use Alumina instead of Silica? A: Yes, Neutral Alumina (Brockmann Grade III) is excellent for acid-sensitive indoles. It avoids the Et₃N step but is more expensive and has lower resolution than silica.

References
  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.
  • Zolfigol, M. A., et al. (2014).[5] Fischer indole synthesis in the absence of a solvent.[4] Scientia Iranica, 21(6), 2059-2065. 4[3][5][7][9][10][11][12]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography (Buffered Silica Protocols). 2

  • Reiter, R. J., et al. (2019). Antioxidant activity of pineal methoxyindoles.[12] Melatonin Research, 2(1), 161-174.[12] (Discussion on oxidative instability of methoxy-indoles). 12

Sources

Technical Guide: Byproduct Management for 4-Methoxy-2-methylphenylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Department: Chemical Development & Application Science Document ID: TS-HYD-4M2M-001 Reagent CAS: 93048-16-9 (Hydrochloride Salt) Last Updated: 2025-05-20

Reagent Profile & Stability Dashboard

Before troubleshooting reaction outcomes, you must verify the integrity of the starting material. This hydrazine is electron-rich, making it exceptionally prone to oxidative degradation compared to unsubstituted phenylhydrazines.

ParameterSpecification / DataCritical Note
Chemical Name 4-Methoxy-2-methylphenylhydrazine hydrochlorideAlso known as 4-Hydrazino-3-methylanisole HCl
Appearance White to pale pink crystalline powderRed/Brown indicates significant oxidation (Azo formation).
Storage -20°C, under Argon/NitrogenHygroscopic. Moisture accelerates auto-oxidation.
Reactivity Class Electron-Rich NucleophileThe 4-methoxy group increases electron density, making the N-N bond labile.
Major Hazard N-N Bond Cleavage Prone to forming 4-Methoxy-2-methylaniline instead of cyclizing.

Diagnostic: The "Red Shift" (Pre-Reaction Troubleshooting)

Symptom: The white hydrochloride salt turns sticky and dark red/brown upon exposure to air or during weighing.

Root Cause: Auto-oxidation. Free base phenylhydrazines oxidize rapidly in air to form azobenzenes and diazonium tars. While the HCl salt is more stable, moisture hydrolyzes the salt, liberating trace free base which initiates an autocatalytic oxidation cycle.

The Pathway:



Corrective Action:

  • Recrystallization: If the solid is light pink, wash with cold ethanol/ether. If dark red, recrystallize from ethanol containing a trace of HCl to ensure the protonated state is maintained.

  • Inert Handling: Always weigh this reagent in a glovebox or under a blanket of Nitrogen.

Fischer Indole Synthesis: Byproduct Analysis

The primary application of this reagent is the synthesis of 5-methoxy-7-methylindoles. However, the electron-donating methoxy group creates a specific failure mode: Reductive Cleavage .

The "Aniline Trap" (Major Byproduct)

Observation: LC-MS shows a large peak with Mass = 137 (M+H), matching 4-Methoxy-2-methylaniline. No indole is formed.

Mechanism: In the Fischer Indole Synthesis, the hydrazone intermediate must undergo a [3,3]-sigmatropic rearrangement. However, strong acids or high temperatures can cause the N-N bond to cleave before rearrangement, especially in electron-rich systems.

  • Productive Path: Hydrazone

    
     [3,3]-Shift 
    
    
    
    Indole +
    
    
  • Destructive Path: Hydrazone

    
     Acidic Hydrolysis/Cleavage 
    
    
    
    4-Methoxy-2-methylaniline + Nitrile/Amine
Regioisomerism (The "Blocked" Position)

Observation: Multiple indole-like peaks in HPLC.

Analysis: Unlike meta-substituted hydrazines, 4-Methoxy-2-methylphenylhydrazine has high regiocontrol.

  • Position 2 (Ortho): Blocked by the Methyl group.

  • Position 6 (Ortho): Open.

Visualizing the Reaction Pathways

ReactionPathways cluster_0 Critical Control Point Start 4-Methoxy-2-methyl phenylhydrazine HCl Hydrazone Hydrazone Intermediate Start->Hydrazone + Ketone (- H2O) Azo BYPRODUCT: Azobenzene Tars Start->Azo Oxidation (O2) Improper Storage Indole TARGET: 5-Methoxy-7-methylindole Hydrazone->Indole [3,3]-Sigmatropic Shift (Lewis Acid, Controlled Heat) Aniline BYPRODUCT: 4-Methoxy-2-methylaniline Hydrazone->Aniline N-N Cleavage (Acid too strong/Temp too high)

Caption: Reaction logic showing the bifurcation between productive indole synthesis and destructive cleavage/oxidation pathways.

Purification & Isolation Protocols

Removing unreacted hydrazine and the aniline byproduct is critical for pharmaceutical purity.

Protocol A: Scavenging Unreacted Hydrazine

If the reaction is incomplete, do not attempt to distill the hydrazine (explosion hazard).

  • Quench: Add 1.5 equivalents (relative to residual hydrazine) of Acetylacetone or Acetone to the reaction mixture.

  • Mechanism: This converts the toxic hydrazine into a lipophilic pyrazole or hydrazone.

  • Extraction: Dilute with water and extract with Ethyl Acetate. The pyrazole/hydrazone moves to the organic layer.

  • Wash: Wash the organic layer with 1M HCl. The pyrazole is less basic than the hydrazine and will remain in the organic layer, while any trace free amines (anilines) may extract into the acid (see below).

Protocol B: Removing the Aniline Byproduct

Separating 4-Methoxy-2-methylaniline from the Indole product.

  • Acidity Check: Indoles are very weak bases (

    
    ). Anilines are stronger bases (
    
    
    
    ).
  • The Wash:

    • Dissolve crude mixture in Ethyl Acetate.

    • Wash 3x with 1M HCl .

    • Result: The Aniline is protonated (

      
      ) and moves to the aqueous layer. The Indole remains in the organic layer.
      
  • Validation: Check the organic layer by TLC. The low-running amine spot should disappear.

Frequently Asked Questions (FAQ)

Q: My reaction turned black immediately upon adding the acid catalyst. What happened? A: This is likely "tarring" due to exothermic polymerization. Electron-rich hydrazines are highly reactive.

  • Fix: Cool the reaction to 0°C before adding the acid. Switch from strong mineral acids (H₂SO₄) to milder catalysts like 4% H₂SO₄ in acetic acid or Lewis acids like ZnCl₂.

Q: I see a peak at M-17 in the Mass Spec relative to my expected Indole. A: This is likely the loss of ammonia (


), which is the final step of the Fischer synthesis. If you see the mass before the loss of ammonia (M+17), your reaction stopped at the "amino-indoline" intermediate. You need more heat or longer reaction time to drive the elimination of ammonia.

Q: Can I use the free base instead of the hydrochloride salt? A: It is not recommended. The free base of 4-methoxy-2-methylphenylhydrazine is an unstable oil that oxidizes rapidly. The HCl salt stabilizes the molecule by protonating the hydrazine moiety, reducing its nucleophilicity towards oxygen.

References

  • Fischer Indole Synthesis Mechanism & Byproducts Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Standard text detailing the N-N cleavage in electron-rich systems).
  • Safety & Handling of Phenylhydrazines

    • Thermo Fisher Scientific. (2024). Safety Data Sheet: 4-Methoxy-2-methylphenylhydrazine hydrochloride.

  • Purific

    • European Medicines Agency (EMA). (2024). Assessment Report on Nitrosamine and Hydrazine Impurities.

  • Regioselectivity in Fischer Synthesis

    • Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632.

managing N-N bond cleavage in Fischer indole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing N-N Bond Cleavage & Cyclization Dynamics

Status: Active Operator: Senior Application Scientist Ticket ID: FIS-NN-CLEAVAGE-001

Executive Summary: The "Point of No Return"

Welcome to the Technical Support Center. You are likely here because your Fischer Indole Synthesis (FIS) is stalling at the hydrazone stage or degrading into tars.

The Core Issue: "Managing N-N bond cleavage" in FIS is a misnomer that often leads to experimental failure. You do not "cleave" the N-N bond directly (as in a reduction). Instead, you must induce a [3,3]-sigmatropic rearrangement . The N-N bond breaking is a concerted consequence of this rearrangement.

If the N-N bond remains intact, you isolate the hydrazone. If it breaks heterolytically (without rearrangement), you get anilines and polymerization. This guide focuses on the thermodynamic and kinetic management of the ene-hydrazine intermediate to ensure productive cyclization.

Part 1: Diagnostic Workflow (Visual)

Before altering conditions, identify where your reaction is failing. Use this logic flow to diagnose the bottleneck.

FischerDiagnostics Start START: Reaction Analysis CheckTLC Check TLC/LCMS Start->CheckTLC Result1 Starting Materials (Ketone/Hydrazine) Present CheckTLC->Result1 Reversion Result2 Stable Hydrazone Intermediate Observed CheckTLC->Result2 Stalled Result3 Black Tar / Multiple Spots CheckTLC->Result3 Decomposition Decision1 Is Water Present? Result1->Decision1 Decision2 Check Acid Strength (pKa) Result2->Decision2 Decision3 Check Electron Density Result3->Decision3 Action1 Hydrolysis Issue: Add Molecular Sieves Switch to Anhydrous Acid Decision1->Action1 Yes Action2 Activation Issue: Increase Acid Strength (Switch p-TSA -> ZnCl2 or PPA) Decision2->Action2 Acid too weak Action3 Stabilization Issue: Electron-Rich Hydrazines need MILDER conditions (-78°C or weak acid) Decision3->Action3 Substrate too reactive

Caption: Diagnostic logic for Fischer Indole failures. Blue: Start; Red: Failure Modes; Yellow: Stalled Intermediate; Green: Corrective Actions.

Part 2: Technical Deep Dive (The Mechanism)

To manage the N-N cleavage, you must understand the Ene-Hydrazine Bottleneck .

  • Hydrazone Formation: Acid-catalyzed condensation of hydrazine and ketone.[1][2] This is reversible.

  • Tautomerization (The Gatekeeper): The hydrazone (C=N) must tautomerize to the ene-hydrazine (C=C-NH-NH).[3][4] This is the hardest step energetically for many substrates.

  • [3,3]-Sigmatropic Rearrangement (The N-N Cleavage): The ene-hydrazine undergoes a concerted shift.[5] The N-N bond breaks simultaneously as the new C-C bond forms.[2]

    • Critical Insight: If you cannot access the ene-hydrazine tautomer, the N-N bond will never break.

Table 1: Acid Catalyst Selection Matrix

Select the catalyst based on your hydrazine's electronic nature.

Substrate TypeElectronic NatureRecommended CatalystMechanism of Action
Electron-Poor Deactivated (e.g., Nitro-, Cyano-)Polyphosphoric Acid (PPA) or ZnCl₂ (High Temp)Requires harsh conditions to force protonation of the unreactive nitrogen.
Neutral Standard Phenylhydrazinep-TSA or H₂SO₄/AcOH Standard protonation allows smooth tautomerization.
Electron-Rich Activated (e.g., Methoxy-)Dilute HCl or Weak Lewis Acid Warning: Strong acids cause rapid N-N heterolytic cleavage (non-concerted) leading to polymerization.
Acid-Sensitive Contains protecting groupsAmberlyst-15 or Zeolites Heterogeneous catalysis facilitates ammonia removal without systemic acidity.
Part 3: Troubleshooting & FAQs
Q1: I have isolated the hydrazone, but it refuses to cyclize to the indole. What is wrong?

Diagnosis: You are stuck at the "Ene-Hydrazine Bottleneck." The energy barrier to tautomerize from the stable hydrazone (C=N) to the reactive ene-hydrazine (C=C) is too high under your current conditions.

Corrective Protocol:

  • Increase Acid Acidity (Hammett Acidity): Switch from a carboxylic acid (AcOH) to a mineral acid (H₂SO₄) or a strong Lewis Acid (ZnCl₂). The protonation of the imine nitrogen is required to lower the activation energy for tautomerization.

  • Solvent Switch: If using ethanol, switch to a higher boiling solvent like dichlorobenzene or ethylene glycol . The [3,3]-rearrangement is thermally driven; you may simply need more heat (150°C+) to cross the barrier.

  • Lewis Acid Spike: Add 1.0 equiv of ZnCl₂ to your isolated hydrazone and heat to 170°C in a melt (solvent-free) or high-boiling solvent.

Q2: My reaction turns into a black tar. I see no product, just decomposition.

Diagnosis: "Runaway" N-N Cleavage. If your hydrazine is electron-rich (e.g., 4-methoxyphenylhydrazine), the N-N bond is weak. Strong acids will cause heterolytic cleavage (breaking the N-N bond before the C-C bond forms). This generates a reactive nitrenium ion or radical species that polymerizes immediately.

Corrective Protocol:

  • Lower the Temperature: Attempt the reaction at 0°C or room temperature.

  • Buffer the System: Use a weak acid catalyst (e.g., acetic acid with sodium acetate buffer) to prevent over-protonation.

  • Inert Atmosphere: Ensure strict deoxygenation (Argon sparge) to prevent radical oxidation of the sensitive hydrazine.

Q3: I am seeing the starting ketone and hydrazine reappear after heating.

Diagnosis: Hydrolysis Dominance. The formation of the hydrazone is reversible. Water is a byproduct of the initial condensation. If water is not removed, high temperatures and acid will drive the equilibrium back to the starting materials (Hydrolysis) rather than forward to the indole (Cyclization).

Corrective Protocol:

  • Chemical Scavenging: Add Molecular Sieves (4Å) or chemical drying agents (triethyl orthoformate) to the reaction mixture.

  • Dean-Stark Trap: If using toluene/benzene, physically remove water via azeotropic distillation.

  • Ammonia Management: The final step releases NH₃. Accumulation of NH₃ can poison the acid catalyst.[4] Use a nitrogen sweep to purge NH₃ gas from the headspace.

Part 4: Validated Experimental Protocols
Protocol A: The "Standard" ZnCl₂ Method (Robust)

Best for: Difficult substrates that require high activation energy.

  • Preparation: In a round-bottom flask, mix the ketone (1.0 equiv) and arylhydrazine (1.0 equiv).

  • Hydrazone Formation: If the hydrazone is not pre-formed, heat the mixture gently (neat or in EtOH) for 15 mins. Evaporate solvent if used.

  • Catalyst Addition: Add anhydrous ZnCl₂ (5.0 equiv). Note: ZnCl₂ is hygroscopic; weigh quickly or use a glovebox.

  • The Melt: Heat the mixture (neat) to 170°C in an oil bath. The mixture will melt and bubble (evolution of NH₃).

  • Monitoring: Maintain temperature for 15–30 minutes. Monitor by TLC.

  • Workup: Cool to room temperature. The solid mass is often hard. Dissolve carefully in dilute HCl/Water. Extract with EtOAc.

  • Purification: Silica gel chromatography.

Protocol B: The "Mild" Lewis Acid Method (Sc(OTf)₃)

Best for: Acid-sensitive substrates or high-value intermediates.

  • Setup: Dissolve arylhydrazine (1.0 equiv) and ketone (1.0 equiv) in Dichloroethane (DCE) (0.5 M).

  • Catalyst: Add Sc(OTf)₃ (5–10 mol%).

  • Reaction: Heat to reflux (83°C) or use Microwave irradiation (100°C, 10 mins).

  • Scavenging: Add 4Å Molecular Sieves to the reaction vessel to trap water and drive the equilibrium.

  • Workup: Filter through a pad of Celite. Concentrate and purify.

Part 5: Mechanistic Visualization

The following diagram illustrates the critical energy barrier where the N-N bond cleavage occurs.

FischerMechanism Substrates Hydrazine + Ketone Hydrazone Hydrazone (Stable Intermediate) Substrates->Hydrazone - H2O (Reversible) EneHydrazine Ene-Hydrazine (High Energy Tautomer) Hydrazone->EneHydrazine Acid Catalyst (Rate Limiting Step 1) Sigmatropic [3,3]-Sigmatropic Shift (N-N Bond Cleavage) EneHydrazine->Sigmatropic Heat/Activation Diimine Diimine Intermediate Sigmatropic->Diimine C-C Bond Formed Indole Indole Product (+ NH3) Diimine->Indole - NH3 (Irreversible)

Caption: The Fischer Indole Pathway.[1][3][5][6][7][8][9][10][11] The transition from Hydrazone to Ene-Hydrazine (Red) is the most common failure point for N-N cleavage management.

References
  • Robinson, B. (1963). "The Fischer Indole Synthesis."[2][3][4][5][7][10][12][13][14][15][16] Chemical Reviews, 63(4), 373–401. Link

  • Garg, N. K., & Houk, K. N. (2011). "Why Do Some Fischer Indolizations Fail?" Journal of the American Chemical Society, 133(10), 3532–3538. Link

    • Key Insight Cited: Explains how electron-donating groups can stabilize the wrong intermediate, preventing the concerted [3,3]-shift.
  • Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998).[11] "A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis." Journal of the American Chemical Society, 120(26), 6621–6622.[7] Link

  • Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link

  • Opatz, T., et al. (2011). "Zinc-Mediated Fischer Indole Synthesis." The Journal of Organic Chemistry, 76(23), 9720–9732. Link

Sources

preventing formation of regioisomers with 4-Methoxy-2-methylphenylhydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: INC-492-REGIO-CTRL Subject: Technical Guide: Regiocontrol in Fischer Indole Synthesis using 4-Methoxy-2-methylphenylhydrazine Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1][2]

Executive Summary

You are encountering challenges with 4-Methoxy-2-methylphenylhydrazine (CAS: 19501-58-7).[1][2] While this reagent is highly valuable for synthesizing 7-methyl-5-methoxyindoles, its structural asymmetry and electronic richness introduce specific regiochemical pitfalls.[1][2]

Unlike unsubstituted phenylhydrazine, this molecule possesses two critical features that dictate its reactivity:

  • The 2-Methyl Group (Steric Gatekeeper): This group effectively blocks cyclization at the C2 ortho position, theoretically limiting the reaction to the C6 position.[2] However, it also exerts significant steric pressure on the ketone's enolization, often forcing unexpected isomer ratios if the ketone is unsymmetrical.[2]

  • The 4-Methoxy Group (Electronic Activator): This strong electron-donating group (EDG) makes the hydrazine highly nucleophilic but also prone to oxidative degradation.[1][2] "Ghost isomers" are often actually degradation products (diazenes or tars).[1][2]

This guide addresses the prevention of regioisomers through Strict Kinetic Control and Reagent Integrity Management .[2]

Module 1: Reagent Integrity (The "Ghost Isomer" Problem)

Issue: Users frequently report "multiple spots" on TLC that they attribute to regioisomers. With this specific electron-rich hydrazine, these are often oxidation byproducts formed before the reaction begins.[2]

Protocol: Stabilization & Handling The free base of 4-Methoxy-2-methylphenylhydrazine is oxidatively unstable.[1][2] You must use the Hydrochloride Salt form for all reactions.

ParameterSpecificationReason
Form Hydrochloride Salt (White/Off-white powder)The protonated hydrazine resists oxidation to the azo/diazo species.[1][2]
Color Check Reject if Brown/Dark PurpleDark color indicates significant oxidation.[2] These impurities catalyze tar formation.[2]
Storage -20°C, under ArgonPrevents slow thermal decomposition.[1]
Free-Basing In-situ only Do not free-base the hydrazine during workup until immediately before the coupling step.[2]

Module 2: The Core Challenge – Ketone Regiocontrol

The Problem: When reacting with an unsymmetrical ketone (e.g., 2-butanone), the hydrazine can form two different "ene-hydrazine" intermediates.[1]

  • Isomer A: Cyclization via the methylene protons (Thermodynamic).[1][2]

  • Isomer B: Cyclization via the methyl protons (Kinetic).[1][2]

The 2-Methyl Effect: The ortho-methyl group on your hydrazine creates a "Steric Wall."[2] It clashes with the alkyl chains of your ketone during the [3,3]-sigmatropic rearrangement.[2]

Troubleshooting Workflow: Optimizing Selectivity

Use this decision matrix to select the correct conditions.

FischerLogic Start Select Ketone Type Sym Symmetrical Ketone (e.g., Cyclohexanone) Direct Standard Protocol: Acetic Acid, 80°C Sym->Direct No Regioisomer Risk Unsym Unsymmetrical Ketone (e.g., 2-Butanone) StericCheck Does Ketone have large branching? Unsym->StericCheck Check Ketone Sterics Large Large StericCheck->Large Yes (e.g., Isopropyl) Small Small StericCheck->Small No (e.g., Methyl/Ethyl) Kinetic Result: High Selectivity for less substituted indole Large->Kinetic Steric Clash dominates AcidChoice AcidChoice Small->AcidChoice CRITICAL STEP: Acid Selection Strong Strong AcidChoice->Strong Strong Acid (H2SO4/PPA) Weak Weak AcidChoice->Weak Weak/Lewis Acid (4% H2SO4 in MeOH or ZnCl2) Mix Mix Strong->Mix Rapid Equilibration Result: 50:50 Mixture (Avoid) Thermo Thermo Weak->Thermo Slow Equilibration Result: Favors Thermodynamic Product

Figure 1: Decision matrix for acid catalyst selection based on ketone structure. The 2-methyl group on the hydrazine amplifies steric sensitivity.[2]

Module 3: Experimental Protocols

Scenario A: Maximizing Regioselectivity (Thermodynamic Control)

Use this when you need the indole formed from the more substituted enol (e.g., 3-ethyl-7-methyl-5-methoxyindole).[1][2]

The Logic: The 4-methoxy group accelerates the reaction rate (electronic activation).[1][2] To prevent a "runaway" reaction that locks in a kinetic mixture, you must slow down the hydrazone formation to allow equilibration.[2]

Protocol:

  • Solvent: Methanol (Anhydrous).[1][2] Avoid Toluene/Benzene here as they favor kinetic precipitation.[1][2]

  • Catalyst: 4% H₂SO₂ (conc.) in Methanol.

  • Procedure:

    • Dissolve 4-Methoxy-2-methylphenylhydrazine HCl (1.0 eq) in Methanol.

    • Add Ketone (1.1 eq) at 0°C .

    • Add H₂SO₄ dropwise.[2]

    • Crucial Step: Stir at 0°C for 2 hours (Hydrazone formation), then slowly warm to reflux (65°C) for 12 hours.

    • Why? The low-temp hold allows the hydrazone isomers to equilibrate to the most stable form (minimizing steric clash with the 2-Me group) before the heat triggers the irreversible [3,3]-rearrangement.[2]

Scenario B: The "Buchwald" Alternative (If Fischer Fails)

If the Fischer synthesis yields inseparable regioisomers due to the 2-Me/Ketone clash, switch to a Palladium-catalyzed approach.[2] This completely bypasses the ene-hydrazine ambiguity.

Protocol:

  • Coupling Partners: 4-Methoxy-2-methylaniline + Ketone (via Buchwald-Hartwig amination logic) OR 2-Bromo-5-methoxytoluene + Hydrazone.[1][2]

  • Catalyst: Pd(OAc)₂ / XPhos.

  • Base: K₃PO₄.

  • Advantage: Regiochemistry is determined by the cross-coupling position, not enolization dynamics.[2]

FAQ: Troubleshooting Specific Failures

Q1: I see a product with the correct mass, but the NMR shows a mixture of two isomers (approx 60:40). A: You are likely operating under Kinetic Control . The 2-methyl group on the hydrazine is clashing with the ketone, and the high temperature (or strong acid like PPA) is snapping the ring shut on the first isomer that forms.[2]

  • Fix: Switch to the Methanol/H₂SO₄ protocol (Module 3) and ensure the 0°C equilibration step is not skipped.

Q2: My reaction turns black instantly, and yield is <10%. A: This is the "Methoxy Effect." The 4-methoxy group makes the ring extremely electron-rich.[2] Standard Fischer conditions (100°C+ in AcOH) are too harsh, causing oxidative polymerization.[1]

  • Fix: Lower the temperature to 60-70°C. If using Lewis Acids (ZnCl₂), use a stoichiometric amount, not catalytic, to complex the nitrogen and protect the ring from oxidation.

Q3: Can the reaction cyclize at the position occupied by the Methyl group (C2)? A: Generally, No. The energy barrier for a [3,3]-shift onto a blocked position (forming a quaternary center followed by migration) is too high compared to the open C6 position.[1][2]

  • Exception: If you use Polyphosphoric Acid (PPA) at >120°C, you might induce a 1,2-methyl shift (Wagner-Meerwein rearrangement), leading to scrambled products.[1] Avoid PPA with this substrate.

References

  • Fischer Indole Synthesis Mechanism & Regioselectivity

    • Source: Organic Chemistry Portal.[2][3] "Fischer Indole Synthesis."[2][3][4][5][6][7][8][9][10][11]

    • URL:[Link]

  • Regioselectivity with 2-Substituted Hydrazines

    • Source: Hughes, D. L.[1] "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International.[2]

    • Context: Discusses the steric influence of ortho-substituents on ene-hydrazine form
    • URL:[Link][1][2][5][11]

  • Safety & Stability of Methoxy-Phenylhydrazines

    • Source: PubChem Compound Summary for 4-Methoxyphenylhydrazine hydrochloride.[1][2]

    • URL:[Link][1][2]

  • Palladium-Catalyzed Indole Synthesis (Buchwald Str

    • Source: Wagaw, S., Yang, B. H., & Buchwald, S. L.[1][6] "A Palladium-Catalyzed Strategy for the Preparation of Indoles." J. Am. Chem. Soc.[2][6]

    • URL:[Link][1][2]

Sources

incomplete conversion of 4-Methoxy-2-methylphenylhydrazine in indole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of 4-Methoxy-2-methylphenylhydrazine Conversion[1]

Status: Active Ticket Agent: Senior Application Scientist Subject: Troubleshooting Incomplete Conversion & Low Yields in Electron-Rich/Sterically Hindered Substrates[1]

Executive Summary & Diagnostic Logic

The Problem: You are experiencing incomplete conversion with 4-Methoxy-2-methylphenylhydrazine . This substrate presents a "perfect storm" of challenges for the Fischer Indole Synthesis:

  • Electronic Deactivation (Mechanism): The strong electron-donating effect of the 4-methoxy group stabilizes the iminylcarbocation intermediate, favoring heterolytic N-N bond cleavage (side reaction) over the desired [3,3]-sigmatropic rearrangement.[1]

  • Steric Hindrance: The 2-methyl group creates significant steric bulk at the ortho-position, mechanically impeding the formation of the necessary "ene-hydrazine" tautomer and the subsequent sigmatropic shift.[1]

  • Oxidative Instability: The resulting electron-rich indole is highly susceptible to oxidative degradation (tarring) under standard aerobic acidic conditions.[1]

Diagnostic Workflow: Before altering your chemistry, determine where the reaction is stalling.[1]

DiagnosticFlow Start Start: Incomplete Conversion CheckTLC Step 1: Analyze Crude via TLC/LCMS Start->CheckTLC HydrazonePresent Is the Hydrazone Intermediate Visible? CheckTLC->HydrazonePresent NoHydrazone Scenario A: Hydrazone Failure HydrazonePresent->NoHydrazone No YesHydrazone Scenario B: Cyclization Failure HydrazonePresent->YesHydrazone Yes (Major Spot) ActionA Action: Water Removal Required (Dean-Stark or Mol. Sieves) Switch to EtOH/AcOH NoHydrazone->ActionA CheckProd Is Aniline Byproduct Present? YesHydrazone->CheckProd YesAniline Issue: N-N Bond Cleavage CheckProd->YesAniline Yes (Low MW spot) NoAniline Issue: Steric Stall / High Barrier CheckProd->NoAniline No (Stalled Hydrazone) ActionB Action: Switch to Lewis Acid (ZnCl2) Exclude Water Strictly Lower Temp, Longer Time YesAniline->ActionB ActionC Action: Use Polyphosphoric Acid (PPA) Increase Temp to 100-110°C NoAniline->ActionC

Caption: Diagnostic logic tree for isolating failure modes in Fischer Indole Synthesis. Blue nodes indicate decision points; Red/Green nodes indicate identified chemical barriers.[1]

Technical Deep Dive: The "Why" Behind the Failure

To solve this, you must understand the competition between the Productive Pathway (Rearrangement) and the Destructive Pathway (Cleavage).[1]

The Mechanistic Bottleneck

The Fischer synthesis requires the hydrazone to tautomerize into an ene-hydrazine , which then undergoes a concerted [3,3]-sigmatropic rearrangement.[1]

  • The Methoxy Effect (Electronic): Computational studies (Houk et al.) indicate that electron-donating substituents (like -OMe) weaken the N-N bond.[1] Instead of rearranging, the protonated ene-hydrazine undergoes heterolytic cleavage, ejecting ammonia (or amine) and forming a stabilized carbocation that degrades into anilines and tars.[1] This is the most common cause of "missing mass" in your reaction. [1]

  • The Methyl Effect (Steric): The 2-methyl group blocks one of the two available ortho-positions.[1] The rearrangement must occur at the 6-position (the H-side).[1] However, the bulk of the 2-methyl group distorts the planarity required for the [3,3]-transition state, raising the activation energy.[1]

Comparison of Catalyst Systems:

ParameterBrønsted Acid (

/AcOH)
Lewis Acid (

)
Polyphosphoric Acid (PPA)
Mechanism Protonates N-atoms non-selectively.[1]Coordinates to imine N, promoting tautomerization.Acts as solvent & dehydrating agent.[1]
Risk High risk of N-N cleavage (hydrolysis).[1]Lower risk of cleavage; milder.[1]High viscosity; difficult workup.[1]
Suitability Poor for methoxy-hydrazines.[1]Excellent for sensitive substrates.[1]Good for sterically hindered substrates.[1]
Validated Protocols

Do not rely on "one-pot" methods for this substrate. Isolate the hydrazone first to ensure the condensation step is complete.[1]

Protocol A: The Lewis Acid Method (Recommended for Purity)

Best for preventing N-N bond cleavage and minimizing tars.[1]

  • Hydrazone Formation:

    • Mix 1.0 eq of 4-Methoxy-2-methylphenylhydrazine (free base or HCl salt) with 1.1 eq of ketone in Ethanol.

    • Add catalytic acetic acid (3-4 drops).[1] Stir at RT for 2 hours.

    • QC: Check TLC. If hydrazone precipitates, filter and dry.[1] If oil, evaporate solvent completely.[1]

  • Cyclization:

    • Dissolve the isolated hydrazone in Glacial Acetic Acid (0.5 M concentration).

    • Add 2.0 - 3.0 eq of anhydrous Zinc Chloride (

      
      ) .[1]
      
    • Heat to 80–90°C under Nitrogen/Argon atmosphere.[1]

    • Monitor: Check every 30 mins. Do not overheat (>100°C) or the methoxy group may cleave or oxidize.

  • Workup:

    • Pour into ice water. Extract with EtOAc.[1]

    • Wash organic layer with

      
       (sat.) to remove acid.[1]
      
    • Crucial: Flash chromatography immediately.[1] Do not leave the crude oil exposed to air overnight.[1]

Protocol B: The PPA Method (Recommended for Stubborn Sterics)

Use this only if Protocol A fails to convert the hydrazone.[1]

  • Preparation: Heat Polyphosphoric Acid (PPA) to 60°C to lower viscosity.

  • Addition: Add the isolated hydrazone slowly to the warm PPA with vigorous mechanical stirring.

  • Reaction: Heat to 100–110°C . (The harsh acidity helps overcome the steric barrier of the 2-methyl group).[1]

  • Quench: Pour the hot mixture slowly into crushed ice with stirring. Neutralize carefully with NaOH pellets or solution (exothermic!).[1]

Troubleshooting FAQs

Q: I see a new spot on TLC, but it turns dark brown/black upon isolation. Why? A: Your product (likely a 5-methoxy-7-methylindole derivative) is electron-rich and prone to oxidative polymerization.[1]

  • Fix: Perform all heating steps under Argon. Add a reducing agent like sodium metabisulfite during the aqueous workup.[1] Store the final product in the dark at -20°C.

Q: The reaction yields a product with the wrong mass (Mass = Hydrazine + Ketone - NH3 - H2). A: You might have formed the indolenine (non-aromatic intermediate) that failed to tautomerize, or the rearrangement occurred at the substituted position (2-methyl) followed by a 1,2-migration.[1]

  • Fix: Ensure you are using a ketone with an available

    
    -methylene group.[1] If using a methyl ketone (e.g., acetone), the product should be stable.[1] Verify structure via NMR (look for the indole NH proton around 8-10 ppm).[1]
    

Q: Can I use Microwave irradiation? A: Yes. Microwave heating is excellent for overcoming the steric barrier of the 2-methyl group.[1]

  • Settings: 100°C, 10-20 minutes, using Protocol A (

    
    /AcOH). This often suppresses the side-reactions by shortening the thermal exposure time.[1]
    

Q: Why is my yield stuck at 40%? A: This is likely the "electronic penalty."[1] The 4-methoxy group promotes N-N cleavage.[1]

  • Optimization: Try using 4% Sulfuric Acid in Ethanol as a milder alternative to PPA, or switch to the Buchwald-Hartwig Pd-catalyzed indole synthesis if the Fischer method remains inefficient.[1]

References
  • Robinson, B. (1983).[1] The Fischer Indole Synthesis. Wiley-Interscience.[1] (The foundational text on mechanism and catalyst choice).[1]

  • Gore, S., et al. (2012).[1][2] "Fischer Indole Synthesis in Low Melting Mixtures." Organic Letters, 14(17), 4568–4571.[1] Link (Demonstrates milder conditions for sensitive substrates).[1]

  • Hrovat, D. A., et al. (2011).[1] "Why Do Some Fischer Indolizations Fail?" Journal of the American Chemical Society, 133(34).[1] Link (Key resource on the N-N cleavage mechanism in electron-rich hydrazines).[1]

  • Wagaw, S., et al. (1999).[1] "A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis." Journal of the American Chemical Society, 121(44), 10251–10263.[1] Link (Alternative Pd-catalyzed route if acid catalysis fails).[1]

Sources

optimization of catalyst concentration for 4-Methoxy-2-methylphenylhydrazine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Optimization for 4-Methoxy-2-methylphenylhydrazine

Introduction: The Reactivity Profile

You are working with 4-Methoxy-2-methylphenylhydrazine (often supplied as the hydrochloride salt, CAS: 19501-58-7). This molecule presents a unique "push-pull" challenge in catalysis:

  • Electronic Activation (The "Push"): The 4-methoxy group is a strong electron-donating group (EDG). This makes the hydrazine highly nucleophilic but also significantly increases its susceptibility to oxidative degradation and acid-catalyzed hydrolysis (demethylation).

  • Steric Constraint (The "Pull"): The 2-methyl group introduces steric hindrance ortho to the hydrazine moiety. While this directs regioselectivity, it also slows down the initial condensation steps, often tempting researchers to "over-catalyze" the reaction, leading to tar formation.

This guide provides a structured approach to optimizing catalyst concentration, specifically for Fischer Indole Synthesis and Palladium-Catalyzed Cross-Coupling , the two most common workflows for this intermediate.

Module 1: Acid-Catalyzed Cyclization (Fischer Indole Synthesis)

The Challenge: In Fischer Indole Synthesis (FIS), the catalyst serves two roles: accelerating hydrazone formation and driving the [3,3]-sigmatropic rearrangement.

  • Excess Acid: Causes hydrolysis of the methoxy ether (yielding phenols) or polymerization (tar).

  • Insufficient Acid: Stalls the reaction at the hydrazone intermediate; the rearrangement energy barrier is never overcome.

Optimization Protocol: The "Acid Gradient" Method

Do not rely on a fixed percentage. The optimum acid concentration depends heavily on the ketone partner. Follow this self-validating screening protocol.

Step 1: Baseline Screen (Table 1) Run three parallel reactions on a 100 mg scale.

VariableCondition A (Mild)Condition B (Standard)Condition C (Aggressive)
Catalyst 4% H₂SO₄ (aq)15% H₂SO₄ (aq)ZnCl₂ (1.5 equiv) in AcOH
Solvent EthanolEthanol/Water (1:1)Glacial Acetic Acid
Temp Reflux (78°C)Reflux (85°C)100°C
Target Outcome Clean HydrazoneIndole FormationRapid Conversion
Risk Incomplete CyclizationOptimal Zone Demethylation / Tar

Step 2: Kinetic Analysis Monitor the disappearance of the hydrazone intermediate (approx. retention time 4-6 min on standard C18 HPLC methods).

  • If Hydrazone persists > 2 hours: Increase acid concentration by factor of 1.5x.

  • If new polar impurity appears (Phenol): Reduce acid concentration or switch to a Lewis Acid (e.g., ZnCl₂).

Visualizing the Failure Points

The diagram below illustrates where catalyst concentration impacts the reaction mechanism.

FischerMechanism Start Hydrazine + Ketone Hydrazone Hydrazone Intermediate Start->Hydrazone Low [H+] Tar Polymer/Tar (Oxidation) Start->Tar Excess [H+] or O2 EneHydrazine Ene-Hydrazine Hydrazone->EneHydrazine [H+] Required (Rate Limiting) Phenol Demethylated Side Product Hydrazone->Phenol Excess [H+] (Ether Hydrolysis) Indole Indole Product EneHydrazine->Indole [3,3]-Rearrangement

Figure 1: Mechanistic pathway showing critical acid-dependent steps versus decomposition pathways.

Module 2: Palladium-Catalyzed Cross-Coupling

The Challenge: Hydrazines are reducing agents. In Buchwald-Hartwig or Suzuki couplings involving this hydrazine:

  • Reduction: The hydrazine can reduce Pd(II) precatalysts to Pd(0) too quickly, leading to "palladium black" precipitation before the catalytic cycle is established.

  • Poisoning: The terminal -NH₂ can coordinate to Pd, shutting down the cycle.

Optimization Protocol: Catalyst Loading & Ligand Selection

Q: My reaction turns black immediately and yields are <20%. Is my catalyst loading too low? A: Paradoxically, the issue is likely catalyst deactivation, not low loading. Increasing loading won't fix this.

Recommended Workflow:

  • Catalyst Selection: Switch from simple Pd salts (e.g., Pd(OAc)₂) to pre-formed Pd(0) sources or palladacycles that are resistant to reduction.

    • Recommended: Pd(dba)₂ + XPhos or BrettPhos.

  • Loading Optimization:

    • Start at 1.0 mol% .

    • If conversion stalls at 50%, do not start with 5 mol%. Instead, add a second portion of 1.0 mol% after 4 hours. This "dosing" strategy prevents rapid catalyst aggregation.

Q: Should I use the free base or the hydrochloride salt? A: Use the Hydrochloride Salt with an in situ base (e.g., LiHMDS or NaOtBu).

  • Why? The free base of 4-methoxy-2-methylphenylhydrazine is unstable to air. Using the salt allows you to inert the vessel before the sensitive free hydrazine is liberated, protecting your catalyst from oxidation.

Troubleshooting Guide (FAQ)

Q1: I see a persistent pink/red color in my reaction mixture. Is this normal?

  • Diagnosis: This indicates oxidation of the hydrazine to azo/diazo species.

  • Cause: Oxygen leakage or presence of trace metal impurities (e.g., Fe, Cu) in the solvent acting as oxidants.

  • Fix: Degas all solvents with Argon for 20 minutes prior to use. Add a mild reducing agent like Sodium Metabisulfite (if compatible with the reaction) or ensure strict inert atmosphere.

Q2: In Fischer Synthesis, I get the product, but the methoxy group is missing (replaced by -OH).

  • Diagnosis: Ether cleavage (Demethylation).

  • Cause: Acid concentration is too high or temperature is too high (e.g., refluxing 48% HBr or conc. H₂SO₄).[1][2][3]

  • Fix: Switch to Polyphosphoric Acid (PPA) at moderate temperatures (60-80°C). PPA is an excellent dehydrating agent for cyclization but is less nucleophilic/destructive toward ethers than HBr/H₂SO₄.

Q3: The reaction stalls at the hydrazone stage.

  • Diagnosis: Failure to tautomerize to the ene-hydrazine.

  • Cause: The 2-methyl group provides steric hindrance, raising the energy barrier for the [3,3]-shift.

  • Fix: Increase temperature rather than acid concentration. Use a high-boiling solvent like Ethylene Glycol or Diglyme to reach 120-140°C without increasing acid strength.

Summary of Catalyst Recommendations

Reaction TypeRecommended Catalyst SystemStarting ConcentrationCritical Control Parameter
Fischer Indole 4% H₂SO₄ in EtOH0.5 M (Acid)Temperature. High temp/low acid is safer for the methoxy group than low temp/high acid.
Fischer Indole (Difficult) ZnCl₂ in AcOH1.0 - 1.5 equivStoichiometry. ZnCl₂ acts as a reactant-catalyst; requires >1 equiv.
C-N Coupling Pd₂dba₃ / XPhos1-2 mol%Inert Atmosphere. Prevent oxidation of the hydrazine.

References

  • Fischer Indole Synthesis Mechanism & Catalysis. Organic Chemistry Portal. (Accessed 2023).[4][5][6] Available at: [Link]

  • 4-Methoxyphenylhydrazine Hydrochloride Substance Profile. PubChem, National Library of Medicine.[7] (CID 2723904). Available at: [Link]

Sources

effect of temperature on 4-Methoxy-2-methylphenylhydrazine reaction outcomes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Methoxy-2-methylphenylhydrazine (MMPH) Ticket ID: MMPH-THERM-001 Subject: Optimizing Reaction Outcomes via Temperature Control

Introduction: The "Goldilocks" Reagent

You are likely working with 4-Methoxy-2-methylphenylhydrazine (MMPH) as a precursor for 5-methoxy-7-methylindole derivatives (often scaffolds for CNS-active drugs).

The Challenge: MMPH is chemically schizophrenic. The 4-methoxy group makes the ring highly electron-rich, increasing its reactivity but also its susceptibility to rapid oxidative degradation ("tarring"). Simultaneously, the 2-methyl group provides necessary regiochemical control but introduces steric hindrance that raises the energy barrier for the critical [3,3]-sigmatropic rearrangement.

This guide replaces "trial and error" with a thermodynamic roadmap to navigating these competing factors.

Module 1: The Cold Chain (Storage & Stability)

Issue: "My starting material turned dark brown/black before I even started." Diagnosis: Auto-oxidation. Electron-rich hydrazines act as reducing agents; they love to donate electrons to oxygen, leading to diazenyl radicals and eventual polymerization.

Protocol: The Stability Triad
  • Salt Formation: Never store MMPH as a free base. Convert it immediately to its Hydrochloride (HCl) salt. The protonated hydrazine (

    
    ) is significantly more resistant to oxidation.
    
  • Temperature: Store at -20°C . At room temperature (

    
    ), the free base degrades within hours; the salt degrades within weeks.
    
  • Atmosphere: Argon backfill is mandatory.

StateTempStability WindowMechanism of Failure
Free Base 25°C< 24 HoursRapid Auto-oxidation (Red -> Black Tar)
Free Base -20°C1-2 WeeksSlow Oxidation
HCl Salt 25°C1-3 MonthsHydrolysis / Slow Oxidation
HCl Salt -20°C> 1 YearStable

Module 2: The Heat Ramp (Reaction Optimization)

Issue: "I see the hydrazone intermediate, but no indole forms," OR "The reaction turned into a black sludge." Diagnosis: Improper thermal management of the Fischer Indole Synthesis.

The transformation of MMPH to an indole occurs in two distinct thermal phases. Rushing to high heat causes polymerization; staying too cool traps the reaction at the hydrazone stage.

Phase A: Hydrazone Formation (Kinetic Control)
  • Target Temp: 0°C to 25°C

  • Why: The condensation of MMPH with your ketone/aldehyde is fast. High heat here is unnecessary and promotes side reactions.

  • Visual Cue: Formation of a solid precipitate (often yellow/orange).

Phase B: Cyclization (Thermodynamic Control)
  • Target Temp: 70°C to 90°C (Reflux in EtOH or AcOH)

  • Mechanism: This step requires the protonated hydrazone to undergo a [3,3]-sigmatropic shift.

  • The "MMPH" Specifics:

    • The 4-Methoxy group activates the ring, theoretically lowering the activation energy.

    • However, the 2-Methyl group creates steric clash during the chair-like transition state of the rearrangement.

    • Result: You must heat to overcome the steric barrier, but you must not overheat (>100°C) or the methoxy-activated ring will polymerize.

Visual Workflow: The Thermal Fork

MMPH_Reaction_Pathway Start MMPH (HCl Salt) + Ketone Step1 Phase A: Condensation (0°C - 25°C) Start->Step1 Hydrazone Intermediate: Hydrazone (Yellow Solid) Step1->Hydrazone Branch Thermal Input Hydrazone->Branch Path_Cold Temp < 60°C Branch->Path_Cold Insufficient Energy Path_Gold Temp 70-90°C (Acid Catalyst) Branch->Path_Gold Optimal Energy Path_Hot Temp > 100°C (or Strong Oxidant) Branch->Path_Hot Excessive Energy Result_Stuck Stalled Reaction (Hydrazone Isolated) Path_Cold->Result_Stuck Result_Indole Product: 5-Methoxy-7-methylindole Path_Gold->Result_Indole Result_Tar Degradation: Polymerized Tars Path_Hot->Result_Tar

Caption: Thermal management pathways for MMPH. Note the narrow "green zone" for successful cyclization.

Module 3: Regioselectivity & The "Methyl" Effect

Issue: "Am I making the 5-methyl or 7-methyl isomer?" Technical Insight: The temperature does not change the regiochemistry here; the structure of MMPH dictates it.

  • The "Blocked" Ortho Position: The 2-methyl group occupies one of the two ortho positions relative to the hydrazine.

  • The "Forced" Path: The [3,3]-sigmatropic shift must occur at the open ortho position (C6 of the phenyl ring).

  • The Outcome:

    • The hydrazine nitrogen becomes N1.

    • The open ortho carbon (C6) becomes C3a/C7a junction.

    • The 2-Methyl group ends up at the C7 position of the indole.

    • The 4-Methoxy group ends up at the C5 position of the indole.

Verification: If your NMR shows a singlet methyl peak and two doublets (meta-coupling) in the aromatic region, you have successfully synthesized the 5-methoxy-7-methylindole .

Troubleshooting FAQs

Q1: My reaction mixture turned black immediately upon heating. What happened? A: You likely experienced "runaway oxidation."

  • Cause: The 4-methoxy group makes the ring extremely electron-rich. If dissolved oxygen was present or the acid was too oxidizing (e.g., concentrated

    
    ), the ring oxidized before it could cyclize.
    
  • Fix: Switch to a milder acid catalyst (4%

    
     in EtOH or Glacial Acetic Acid) and degas your solvents  with Argon before heating.
    

Q2: I isolated the hydrazone, but it won't cyclize even at 80°C. A: The 2-methyl group is causing steric hindrance.

  • Fix: You need a Lewis Acid "boost" without increasing thermal chaos. Add Zinc Chloride (

    
    )  (1.0 equiv) to the reaction. It coordinates to the nitrogen, lowering the activation energy for the [3,3]-shift, allowing cyclization at 80°C without requiring dangerous temperature spikes [1].
    

Q3: Can I use microwave irradiation? A: Yes, but be cautious.

  • Protocol: Microwave heating is excellent for overcoming the steric barrier of the 2-methyl group. Set the cap at 100°C for short bursts (5-10 mins). Continuous high-power irradiation will lead to tar due to the instability of the methoxy-hydrazine moiety.

References

  • Robinson, B. (1963). "The Fischer Indole Synthesis."[1][2][3] Chemical Reviews, 63(4), 373–401. Link (Fundamental mechanism and Lewis Acid catalysis).

  • Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link (Review of electron-rich hydrazine behavior).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Safety Data Sheet (SDS): Phenylhydrazine Hydrochloride. Fisher Scientific. Link (Toxicity and handling data).

Sources

solvent effects in Fischer indole synthesis with 4-Methoxy-2-methylphenylhydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization for 4-Methoxy-2-methylphenylhydrazine

Status: Operational Agent: Senior Application Scientist Ticket ID: FIS-4M2M-SOLV-001

Executive Summary

You are working with 4-Methoxy-2-methylphenylhydrazine (often supplied as the hydrochloride salt).[1][2] This substrate presents a unique "push-pull" challenge in Fischer Indole Synthesis:

  • Electronic Activation: The para-methoxy group (position 4) is a strong electron-donating group (EDG). This increases the nucleophilicity of the hydrazine, accelerating hydrazone formation and the [3,3]-sigmatropic rearrangement. However, it also significantly increases susceptibility to oxidative tarring and polymerization in harsh acidic media.

  • Steric Constraint: The ortho-methyl group (position 2) blocks one side of the aromatic ring. This simplifies regioselectivity (forcing cyclization to the open ortho position) but adds steric bulk that can hinder the initial condensation if the ketone is also bulky.

This guide prioritizes solvent selection to balance reactivity against degradation.

Module 1: Solvent Selection Matrix

The choice of solvent dictates the reaction temperature (kinetics) and the protonation state of the hydrazine (thermodynamics).

Solvent SystemCatalystTemp RangeSuitability for 4-OMe-2-MeTechnical Notes
Acetic Acid (Glacial) None / ZnCl₂60-118°CHigh The industry standard. Solubilizes the hydrochloride salt well.[3] Warning: Prolonged reflux can cause charring of electron-rich indoles.
Toluene p-TSA110°CMedium Excellent for water removal (Dean-Stark). Issue: The hydrazine HCl salt often has poor solubility in non-polar toluene, requiring a "free-basing" step or phase transfer catalyst.
Ethanol / Water H₂SO₄ / HCl78°CLow Not Recommended. Strong mineral acids with electron-rich hydrazines frequently lead to "tars" (polymerization) before cyclization completes.
Acetonitrile (MeCN) ZnCl₂ / BF₃82°CHigh Best for Purity. Allows for Lewis Acid catalysis at lower temperatures. Milder conditions reduce oxidative degradation of the methoxy group.
Ionic Liquids None / LewisVariableEmerging Good for green chemistry, but workup (extraction of product) can be difficult with methoxy-indoles.
Module 2: Mechanistic Pathway & Solvent Interference[4]

Understanding where the solvent acts is crucial for troubleshooting.

FischerMechanism Start Hydrazine HCl + Ketone Hydrazone Arylhydrazone (Intermediate) Start->Hydrazone -H2O (Solvent: Toluene helps remove this) EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine Acid Catalysis (Solvent: AcOH promotes) SigmaShift [3,3]-Sigmatropic Rearrangement EneHydrazine->SigmaShift Rate Determining Step (Accelerated by 4-OMe) Tar Polymerized Tar (Side Product) EneHydrazine->Tar Oxidation/Acid degradation (Risk in hot H2SO4/EtOH) Diimine Diimine Intermediate SigmaShift->Diimine C-C Bond Formation Indole 5-Methoxy-7-methylindole (Product) Diimine->Indole -NH3 (Cyclization)

Figure 1: Reaction pathway highlighting the critical [3,3]-shift. The electron-rich 4-methoxy group accelerates the shift but increases the risk of the 'Ene-Hydrazine' diverting to Tar if the acid is too harsh.

Module 3: Troubleshooting Guide (Q&A)

Q1: My reaction mixture turned black/tarry within 10 minutes. What happened?

  • Diagnosis: Rapid oxidative degradation. The 4-methoxy group makes the hydrazine highly electron-rich. In the presence of oxygen and strong mineral acids (like H₂SO₄) at high heat, it polymerizes rather than cyclizing.

  • Solution:

    • Switch Solvent: Move to Acetonitrile (MeCN) or Acetic Acid .

    • Change Catalyst: Use a Lewis Acid like Zinc Chloride (ZnCl₂) instead of sulfuric acid. ZnCl₂ coordinates with the nitrogen, catalyzing the reaction without acting as a harsh oxidant.

    • Degas: Sparge your solvent with Nitrogen/Argon for 15 mins before heating.

Q2: I see the Hydrazone intermediate on TLC, but it won't convert to Indole.

  • Diagnosis: The acid catalyst is too weak to drive the tautomerization to the ene-hydrazine (see Figure 1), or water is inhibiting the catalyst.

  • Solution:

    • Dry the System: If using Toluene, ensure your Dean-Stark trap is active. Water inhibits the acid catalyst.

    • Increase Acidity (Gently): If using Acetic Acid, add 5-10% Phosphoric Acid (H₃PO₄) or p-TSA . Do not use HCl gas if possible, as it can be too aggressive.

Q3: What is the regiochemistry of my product? I am confused by the numbering.

  • Analysis:

    • Substrate: 4-Methoxy-2-methylphenylhydrazine.[1][2]

    • Constraint: The position ortho to the hydrazine at C2 is blocked by the Methyl group.

    • Result: Cyclization must occur at the other ortho position (C6).

    • Final Structure: The phenyl ring's C2-Methyl becomes the Indole's C7-Methyl . The phenyl ring's C4-Methoxy becomes the Indole's C5-Methoxy .

    • Outcome: You will exclusively form the 5-methoxy-7-methylindole derivative (assuming a symmetric ketone; asymmetric ketones introduce further regioselectivity at the C2/C3 indole positions).

Q4: The Hydrazine HCl salt won't dissolve in Toluene.

  • Diagnosis: Ionic salts are insoluble in non-polar aromatics.

  • Solution:

    • Free-Base First: Partition the HCl salt between Ethyl Acetate and saturated NaHCO₃. Dry the organic layer and evaporate to get the free hydrazine base (oil/solid). Use this in Toluene.

    • Biphasic Method: Use Toluene/Water mix with a phase transfer catalyst (like TBAB), though this is rare for Fischer synthesis due to water sensitivity. Recommendation: Stick to Method 1.

Module 4: Optimized Protocol (Lewis Acid Method)

This protocol is designed specifically for electron-rich hydrazines to minimize tar formation.

Reagents:

  • 4-Methoxy-2-methylphenylhydrazine HCl (1.0 equiv)

  • Ketone (1.1 equiv)

  • Solvent: Glacial Acetic Acid (10-15 volumes)

  • Catalyst: Zinc Chloride (ZnCl₂) (1.5 - 2.0 equiv)

Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend the hydrazine hydrochloride in Glacial Acetic Acid.

  • Mixing: Add the Ketone and Zinc Chloride.

  • Inert Atmosphere: Flush the headspace with Nitrogen or Argon (Critical for methoxy-substrates).

  • Reaction: Heat the mixture to 80-90°C . Note: Do not rush to reflux (118°C) immediately. Monitor by TLC.[4]

    • Checkpoint: You should see the hydrazone form quickly, followed by the appearance of the fluorescent indole spot.

  • Workup:

    • Cool to room temperature.

    • Pour the reaction mixture into Ice Water (5x volume).

    • The crude indole often precipitates as a solid. Filter and wash with water.

    • If oil forms: Extract with Ethyl Acetate, wash with NaHCO₃ (to remove acetic acid) and Brine.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, Hexane/EtOAc).

Module 5: Decision Logic for Troubleshooting

Troubleshooting Start Problem Detected Tar Black Tar/Polymer Start->Tar NoRxn No Reaction (Hydrazone only) Start->NoRxn LowYield Low Yield (Clean but little product) Start->LowYield Sol_Tar Action: Switch to Lewis Acid (ZnCl2) Reduce Temp <90°C Tar->Sol_Tar Sol_NoRxn Action: Remove Water (Dean-Stark) or Add p-TSA NoRxn->Sol_NoRxn Sol_Yield Action: Check Solubility Free-base the hydrazine LowYield->Sol_Yield

Figure 2: Rapid diagnostic flowchart for common Fischer Indole failures.

References
  • Robinson, B. (1982). The Fischer Indole Synthesis. John Wiley & Sons.[5] (The definitive text on the mechanism and solvent effects).

  • Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link

  • Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). "A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis." Journal of the American Chemical Society, 120(26), 6621-6622. (Discusses metal-catalyzed alternatives for sensitive substrates). Link

  • Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

  • Thermo Fisher Scientific. (n.d.). 4-Methoxy-2-methylphenylhydrazine hydrochloride Product Specifications. Retrieved from Fisher Scientific. Link

Sources

workup procedures for reactions involving 4-Methoxy-2-methylphenylhydrazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers utilizing 4-Methoxy-2-methylphenylhydrazine (and its hydrochloride salt). It addresses the specific chemical instability, reactivity profiles, and workup challenges associated with this electron-rich hydrazine derivative.

Status: Operational | Topic: Workup & Handling Procedures Ticket Priority: High (Reagent Instability)

Core Technical Alert: Reagent Stability & Handling

Context: The 4-methoxy and 2-methyl substituents on the phenyl ring make this hydrazine extremely electron-rich. While this increases nucleophilicity, it significantly lowers the oxidation potential.

  • The Hydrochloride Salt: Stable indefinitely if stored dry at 4°C.

  • The Free Base: Highly unstable. It oxidizes rapidly in air to form azo/diazo tars (turning dark red/black).

  • Directive: Never store the free base. Generate it in situ or immediately prior to use.

Protocol A: Liberating the Free Base (Pre-Reaction)

If your reaction requires the free base (non-acidic conditions), follow this "Just-In-Time" protocol to minimize oxidation.

Reagents:

  • 4-Methoxy-2-methylphenylhydrazine HCl

  • Degassed Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated NaHCO₃ or 1M NaOH (degassed)

Workflow (DOT Diagram):

FreeBaseProtocol Start Start: HCl Salt Biphasic Suspend in degassed DCM Add 1M NaOH (cold) Start->Biphasic Argon/N2 atm Sep Separate Layers (Keep cold, <10°C) Biphasic->Sep Dry Dry Organic Layer (MgSO4 or Na2SO4) Sep->Dry Evap Concentrate (Optional) *Risk of oxidation* Dry->Evap If solvent switch needed Use Use Immediately in Reaction Dry->Use Preferred Route Evap->Use

Caption: Workflow for the generation of the free hydrazine base. Note the critical decision point to avoid concentration if possible.

Workup Procedures by Reaction Type

Scenario A: Fischer Indole Synthesis (Acidic Media)

This is the most common application. The 2-methyl group provides steric bulk that can accelerate the [3,3]-sigmatropic rearrangement, but the electron-rich nature leads to "tarry" byproducts if the acid concentration is too high.

Step-by-Step Workup:

  • Quench: Cool reaction mixture to room temperature. If using Polyphosphoric Acid (PPA), pour onto crushed ice/water slurry with vigorous stirring.

  • Neutralization: Slowly add 4M NaOH or sat. NaHCO₃ until pH ~8-9.

    • Why: The indole product is stable in base, but unreacted hydrazine oxidizes faster in base. Work quickly.

  • Extraction: Extract 3x with Ethyl Acetate (EtOAc).

    • Troubleshooting: If an emulsion forms (common with PPA salts), filter the biphasic mixture through a pad of Celite before separation.

  • Wash: Wash combined organics with:

    • Water (to remove bulk salts).

    • 1M HCl (Brief wash! This removes unreacted hydrazine into the aqueous layer as the salt).

    • Brine.

  • Purification: Dry (Na₂SO₄) and concentrate. Purify via flash column chromatography immediately.

Scenario B: Nucleophilic Addition (Aldehydes/Ketones) to form Hydrazones

Used for characterization or intermediate synthesis.

Step-by-Step Workup:

  • Precipitation: If the solvent is ethanol/methanol, cool to 0°C. The hydrazone often precipitates.

  • Filtration: Filter the solid.

  • Wash: Wash the cake with cold ethanol (removes unreacted hydrazine) and then hexanes.

  • Recrystallization: If the filtrate is dark (oxidation), recrystallize from Ethanol/Water. Do not use acid washes here, as they will hydrolyze the hydrazone bond.

Decontamination: Removing Excess Hydrazine

Unreacted 4-methoxy-2-methylphenylhydrazine is genotoxic and must be removed from the final product.

MethodMechanismBest ForProtocol
Acid Wash Protonation to water-soluble saltAcid-stable products (Indoles)Wash organic layer with 1M HCl (2x). The hydrazine partitions to aqueous phase.
Scavenging Formation of insoluble hydrazoneAcid-sensitive productsAdd excess 4-nitrobenzaldehyde or acetone to the reaction. The hydrazine reacts to form a distinct hydrazone that is easily separated by chromatography.
Cupric Acetate Oxidative cleavageTrace removalShake organic layer with dilute Cu(OAc)₂ solution (Turns hydrazine to benzene/N₂). Use with caution.[1][2][3][4][5][6][7]

Troubleshooting & FAQs

Q1: My reaction mixture turned black immediately upon heating. Is the product lost?

Diagnosis: Rapid oxidation of the hydrazine. Root Cause: The 4-methoxy group makes the ring electron-rich, and the 2-methyl group prevents planar stacking, making the hydrazine moiety highly accessible to oxygen. Solution:

  • Ensure the reaction is under strict Nitrogen/Argon atmosphere.

  • Degas all solvents (sparge with inert gas for 15 mins) before adding the hydrazine.

  • Add an antioxidant like Sodium Metabisulfite (if compatible with reaction conditions) or use the HCl salt directly if the mechanism allows.

Q2: I have low yield in the Fischer Indole Synthesis.

Diagnosis: Likely stopped at the hydrazone stage or decomposed. Root Cause: The ortho-methyl group (2-position) creates steric hindrance near the nucleophilic nitrogen. While it helps the rearrangement step, it slows down the initial attack on the ketone/aldehyde. Solution:

  • Increase the time for the initial hydrazone formation step (reflux longer before adding the strong acid catalyst).

  • Use a stronger acid catalyst (e.g., 4% H₂SO₄ in acetic acid) to drive the initial condensation.

Q3: How do I remove the "red oil" impurity that co-elutes with my product?

Diagnosis: Azo-compounds formed by hydrazine oxidation. Solution: These are non-polar and often streak on silica.

  • Pre-treat: Wash the crude organic layer with a solution of Sodium Dithionite (reducing agent) to reduce the colored azo compounds back to hydrazines, which can then be washed out with acid.

  • Chromatography: Use a gradient elution starting with 100% Hexanes/Heptane to flush non-polar colored impurities before increasing polarity.

Visualizing the Troubleshooting Logic

Troubleshooting Problem Problem Detected Black Mixture turns Black/Tar Problem->Black LowYield Low Yield / No Precipitate Problem->LowYield Impurity Red/Orange Impurity Problem->Impurity Oxidation Cause: Oxidation Fix: Degas solvents, N2 atm Black->Oxidation Steric Cause: Steric Hindrance (2-Me) Fix: Increase reflux time for hydrazone formation LowYield->Steric Azo Cause: Azo byproducts Fix: Wash w/ Na2S2O4 or 1M HCl Impurity->Azo

Caption: Logic tree for diagnosing common failures with 2-methyl-4-methoxyphenylhydrazine.

References

  • Safety & Handling of Phenylhydrazines

    • Title: Phenylhydrazine hydrochloride Safety Data Sheet.[4][5][7][8]

    • Source: Carl Roth.
    • URL:[Link] (General handling applied to derivatives).

  • Fischer Indole Synthesis Protocols

    • Title: Application Notes and Protocols for Fischer Indole Synthesis with Substituted Phenylhydrazines.
    • Source: BenchChem.[6][9]

  • Purification & Impurity Removal

    • Title: Removing impurities from N-phenylhydrazine-1,2-dicarboxamide reaction mixtures.[10]

    • Source: BenchChem / General Organic Synthesis.
  • General Synthesis of Methoxy-phenylhydrazines: Title: Synthesis route of 4-Methoxyphenylhydrazine hydrochloride. Source: GuideChem.

Sources

Technical Support Center: Impurity Profiling for 4-Methoxy-2-methylphenylhydrazine

[1]

Executive Summary & Compound Profile

Target Molecule: 4-Methoxy-2-methylphenylhydrazine (typically isolated as the hydrochloride salt).[1] Primary Application: Key intermediate in the Fischer Indole Synthesis for pharmaceutical heterocycles (e.g., indomethacin analogs, serotonin receptor ligands).[1] Critical Quality Attribute (CQA): Hydrazine purity is paramount; trace anilines or diazo-tars can act as "poison" in subsequent metal-catalyzed steps or cyclizations.[1]

Core Chemical Data
PropertySpecification
Precursor 4-Methoxy-2-methylaniline (m-Cresidine)
Synthesis Route Diazotization (

) followed by Reduction (

or

)
Stability High sensitivity to oxidation (air) and light.[1] Hygroscopic.
Major Impurities Unreacted Aniline, Azo-dimers, Diazo-tars, Oxidation products (Hydrazones).[1]

Module 1: Synthesis-Driven Impurity Origins[1]

User Question: "I am observing a persistent unknown impurity at RRT 1.2-1.3 in my HPLC chromatogram. It tracks with the starting material but isn't removed by standard recrystallization.[1] What is it?"

Technical Insight: This is likely the Diazoamino (Triazene) or Aminoazo impurity.[1] In the synthesis of phenylhydrazines, the most critical step is the diazotization.[1] If the reaction environment is not sufficiently acidic, the highly reactive diazonium intermediate will attack the unreacted free amine (starting material) instead of waiting for the reduction step.[1]

The Impurity Genesis Pathway

The following diagram illustrates the "Kill Zone" where impurities are generated during the synthesis.[1]

SynthesisPathStart4-Methoxy-2-methylaniline(Starting Material)DiazoDiazonium Salt(Intermediate)Start->Diazo NaNO2 / HCl(Diazotization)Target4-Methoxy-2-methylphenylhydrazine(Target Product)Diazo->Target SnCl2 or Na2SO3(Reduction)Imp_AImpurity A:Diazoamino/Triazene(Coupling Product)Diazo->Imp_A + Unreacted Aniline(Low Acid pH > 2)Imp_BImpurity B:Azo-Tars(Polymerization)Diazo->Imp_B Thermal Decomp(T > 5°C)Imp_CImpurity C:Oxidation Products(Azo/Hydrazones)Target->Imp_C Air Oxidation(Storage)

Figure 1: Mechanistic pathway showing the origin of coupling impurities (Triazenes) due to insufficient acidity and oxidation products due to poor storage.[1]

Troubleshooting Protocol: Synthesis Optimization
SymptomRoot CauseCorrective Action
High levels of Starting Material (Aniline) Incomplete DiazotizationEnsure temperature is strictly <5°C .[1][2] Check stoichiometry:

must be in slight excess (1.05 eq).[1]
Presence of Triazene/Azo impurities pH Drift: The solution became too basic during diazotization.[1]Maintain pH < 1.0 throughout diazotization.[1] The diazonium salt is an electrophile; the free amine is a nucleophile.[1] Low pH protonates the amine, preventing coupling [1, 3].[1]
Dark/Tarry Crude Product Thermal DecompositionThe diazonium intermediate is unstable.[1] Do not hold the diazonium solution; transfer immediately to the reducing agent (

or Sulfite) [3].[1]

Module 2: Analytical Method & Troubleshooting

User Question: "My HPLC peaks are tailing significantly, and I see 'ghost peaks' that grow over time in the autosampler. Is my column failing?"

Technical Insight: Phenylhydrazines are basic and highly reactive.[1]

  • Tailing: Caused by the interaction of the basic hydrazine nitrogen with residual silanols on the silica column.[1]

  • Ghost Peaks: Phenylhydrazines react with carbonyls in the air (acetone/formaldehyde fumes) or degrade (oxidize) in the vial.[1]

Recommended Analytical Method (HPLC)
  • Column: C18 (End-capped) or Phenyl-Hexyl (for better selectivity of aromatic isomers).[1]

  • Mobile Phase A: 0.1% Formic Acid or 10mM Ammonium Acetate (pH 3-4).[1] Do not use neutral pH.

  • Mobile Phase B: Acetonitrile.[1][3][4]

  • Diluent: 0.1% Formic Acid in Water/ACN (Keep the sample acidic to stabilize the salt form).[1]

  • Detection: UV 230 nm (Aniline absorption) and 260-280 nm (Hydrazine).[1]

Analytical Troubleshooting Guide

AnalyticalTreeProblemHPLC IssueSplitPeak Splitting?Problem->SplitTailSevere Tailing?Problem->TailGhostGhost Peaks?Problem->GhostSol_SplitCheck pH MismatchSample solvent must match MP pHSplit->Sol_SplitSol_TailAdd Ion Pair Reagent(e.g., TFA) or Increase Buffer Conc.Tail->Sol_TailSol_GhostSample DegradationInject immediately.Use Amber Vials.Ghost->Sol_Ghost

Figure 2: Decision tree for troubleshooting common HPLC anomalies associated with hydrazine analysis.

Module 3: Stability & Storage Protocols

User Question: "The white powder turned pink/purple after 2 days on the bench. Is it still usable?"

Technical Insight: The color change indicates oxidation to the azo-benzene derivative or formation of diazo-tars .[1] While trace discoloration (light pink) might be acceptable for crude use, deep purple indicates significant degradation (>5%).[1]

Degradation Mechanism
1
Storage Best Practices
  • Salt Form: Always store as the Hydrochloride (HCl) salt.[1] The free base is kinetically unstable [5].[1]

  • Atmosphere: Flush containers with Argon (heavier than air) rather than Nitrogen for optimal protection.[1]

  • Temperature: Store at 0–8°C .

  • Re-purification: If the compound is heavily colored, recrystallize from Ethanol/HCl .[1] Do not use acetone, as it will form the hydrazone impurity immediately [6].[1]

References

  • Guidechem. (n.d.).[1] 4-Methoxyphenylhydrazine hydrochloride Synthesis and Properties. Retrieved January 28, 2026, from Link[1]

  • ChemicalBook. (n.d.).[1] Synthesis of 4-Methoxyphenylhydrazine hydrochloride. Retrieved January 28, 2026, from Link[1]

  • Coleman, G. H. (1922).[1] The Preparation of Phenylhydrazine. Organic Syntheses, Coll. Vol. 1, p.442.[1] (General mechanism for diazo reduction).[1]

  • Rasayan Journal of Chemistry. (2020). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers. Retrieved January 28, 2026, from Link

  • Chem-Impex. (n.d.).[1] Stability and Storage of 4-Methoxyphenylhydrazine hydrochloride. Retrieved January 28, 2026, from Link[1]

  • Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: 4-Methoxyphenylhydrazine hydrochloride. Retrieved January 28, 2026, from Link[1]

Validation & Comparative

comparative study of 4-Methoxy-2-methylphenylhydrazine and other phenylhydrazines

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: 4-Methoxy-2-methylphenylhydrazine Hydrochloride (CAS 93048-16-9) vs. Structural Analogues Audience: Synthetic Organic Chemists, Medicinal Chemists, Process Development Scientists

Executive Summary

In the landscape of heterocyclic synthesis, 4-Methoxy-2-methylphenylhydrazine hydrochloride (CAS 93048-16-9) occupies a critical niche distinct from its un-methylated or un-methoxylated counterparts. While standard phenylhydrazines are ubiquitous workhorses for the Fischer Indole Synthesis, they often suffer from poor regioselectivity when reacting with unsymmetrical ketones, leading to difficult-to-separate isomeric mixtures.

This guide details how the 2-methyl substituent in this specific hydrazine acts as a steric blocking group, enforcing regiocontrol to yield 7-methyl-5-methoxyindoles exclusively. We compare its reactivity, electronic profile, and handling requirements against standard Phenylhydrazine and 4-Methoxyphenylhydrazine.

Chemical Profile & Comparative Metrics[1][2]

The electronic and steric properties of the hydrazine core dictate the success of the Fischer Indole Synthesis. The 4-methoxy group enhances nucleophilicity (accelerating hydrazone formation), while the 2-methyl group provides steric direction.

Table 1: Physicochemical Comparison of Key Phenylhydrazines
Feature4-Methoxy-2-methylphenylhydrazine HCl 4-Methoxyphenylhydrazine HCl Phenylhydrazine HCl
CAS Number 93048-16-9 19501-58-759-88-1
Structure 2-Me, 4-OMe substitution4-OMe substitutionUnsubstituted
Nucleophilicity High (+M effect of OMe)High (+M effect of OMe)Moderate
Steric Hindrance High (Ortho-methyl group)LowLow
Regioselectivity Excellent (Blocks 2-position)Poor to Moderate (Symmetric ortho sites)Poor (Symmetric ortho sites)
Primary Output 5-Methoxy-7-methylindoles 5-MethoxyindolesUnsubstituted Indoles
Stability Moderate (Air/Light sensitive)ModerateModerate

Core Application: Regiocontrolled Fischer Indole Synthesis

The primary utility of 4-Methoxy-2-methylphenylhydrazine is the synthesis of complex pharmaceutical intermediates where the position of substituents is non-negotiable.

The Regioselectivity Problem

When 3-methoxyphenylhydrazine reacts with an unsymmetrical ketone, cyclization can occur at either the 2-position (ortho) or the 6-position (para to methoxy), yielding a mixture of 4-methoxy and 6-methoxy indoles.

The 2-Methyl Solution

4-Methoxy-2-methylphenylhydrazine solves this by physically blocking one ortho position.

  • Hydrazone Formation: The hydrazine nitrogen attacks the ketone.

  • Sigmatropic Rearrangement: The [3,3]-sigmatropic shift is forced to occur at the only open ortho carbon (C6 of the phenyl ring).

  • Result: The cyclization is regioselective, yielding the 7-methyl-5-methoxyindole exclusively.

Visualization: Pathway & Regiocontrol

The following diagram illustrates the mechanistic divergence between the 3-methoxy and 4-methoxy-2-methyl variants.

FischerIndoleRegiocontrol Start_Mixed 3-Methoxyphenylhydrazine Hydrazone_Mixed Hydrazone Intermediate Start_Mixed->Hydrazone_Mixed + Ketone Start_Blocked 4-Methoxy-2-methylphenylhydrazine Hydrazone_Blocked Hydrazone Intermediate Start_Blocked->Hydrazone_Blocked + Ketone Ketone Unsymmetrical Ketone (e.g., 2-Methylcyclohexanone) Path_A Cyclization at C2 (Sterically Accessible) Hydrazone_Mixed->Path_A Path_B Cyclization at C6 (Sterically Accessible) Hydrazone_Mixed->Path_B Path_C Cyclization at C2 (BLOCKED by Methyl) Hydrazone_Blocked->Path_C X Path_D Cyclization at C6 (Open) Hydrazone_Blocked->Path_D Prod_Mix1 4-Methoxyindole Isomer (Unwanted) Path_A->Prod_Mix1 Prod_Mix2 6-Methoxyindole Isomer (Mixture) Path_B->Prod_Mix2 Prod_Pure 5-Methoxy-7-methylindole (Single Regioisomer) Path_D->Prod_Pure

Caption: Comparative reaction pathways showing how the 2-methyl substituent enforces regioselectivity by blocking the C2 position, preventing isomer mixtures.

Experimental Protocol: Synthesis of 5-Methoxy-7-methyl-1,2,3,4-tetrahydrocarbazole

This protocol demonstrates the synthesis of a tricyclic indole derivative using 4-Methoxy-2-methylphenylhydrazine hydrochloride and cyclohexanone.

Reagents
  • Hydrazine: 4-Methoxy-2-methylphenylhydrazine HCl (1.0 equiv)[1]

  • Ketone: Cyclohexanone (1.1 equiv)

  • Solvent: Ethanol (absolute) or Acetic Acid

  • Catalyst: Sulfuric acid (conc.) or HCl (4M in dioxane)

Step-by-Step Workflow
  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 4-Methoxy-2-methylphenylhydrazine HCl (10 mmol, 1.89 g) in Ethanol (20 mL).

  • Hydrazone Formation: Add Cyclohexanone (11 mmol, 1.14 mL) dropwise at room temperature. Stir for 15 minutes. The solution may darken as the hydrazone forms.

  • Acid Catalysis: Carefully add conc. H₂SO₄ (0.5 mL) or saturated ethanolic HCl. Caution: Exothermic.

  • Cyclization (Fischer Indole): Heat the mixture to reflux (80°C) for 2–4 hours. Monitor reaction progress via TLC (System: Hexane/EtOAc 4:1). The hydrazone spot will disappear, and a fluorescent indole spot will appear.

  • Workup:

    • Cool reaction to room temperature.

    • Pour mixture into ice-water (100 mL).

    • Neutralize with saturated NaHCO₃ or NaOH (10%) until pH ~8.

    • Extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography.

Expected Results vs. Alternatives
Precursor HydrazineProductTypical YieldRegiochemical Purity
4-Methoxy-2-methyl 5-Methoxy-7-methyl-THC 75–85% >98% (Single Isomer)
4-Methoxyphenyl5-Methoxy-THC70–80%High (Symmetric ortho sites)
3-MethoxyphenylMixture of 4- & 6-Methoxy-THC60–70%Low (Mixture ~1:1 to 2:1)

Note: THC = 1,2,3,4-Tetrahydrocarbazole

Safety & Handling Guide

As with all phenylhydrazines, 4-Methoxy-2-methylphenylhydrazine requires strict safety protocols. It is a potent reducing agent and potential alkylating agent.

Hazard Identification
  • Acute Toxicity: Toxic if swallowed, inhaled, or in contact with skin.

  • Sensitization: Known skin sensitizer.[2] May cause allergic dermatitis.

  • Carcinogenicity: Phenylhydrazines are suspected carcinogens (Category 2).

  • Instability: The free base is unstable and oxidizes rapidly in air to form diazenes and tars. Always store as the Hydrochloride salt.

Handling Protocol
  • Engineering Controls: Handle only in a functioning chemical fume hood.

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

  • Decontamination: Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the hydrazine before cleanup.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Hygroscopic—keep container tightly sealed.

Decision Matrix: Selecting the Right Hydrazine

Use the following logic flow to determine if 4-Methoxy-2-methylphenylhydrazine is required for your specific synthesis.

HydrazineSelection Start Start: Indole Synthesis Design Target What is your target substitution? Start->Target Q1 Does the indole need a 5-Methoxy group? Target->Q1 Q2 Does the indole need a 7-Methyl group? Q1->Q2 Yes Decision1 Use Phenylhydrazine or other derivative Q1->Decision1 No Decision2 Use 4-Methoxyphenylhydrazine Q2->Decision2 No Decision3 Use 4-Methoxy-2-methylphenylhydrazine (CAS 93048-16-9) Q2->Decision3 Yes (Critical Regiocontrol)

Caption: Decision tree for selecting the appropriate hydrazine building block based on target indole substitution patterns.

References

  • Compound Identification: 4-Methoxy-2-methylphenylhydrazine hydrochloride.[1][3] Santa Cruz Biotechnology.[1] CAS 93048-16-9.[1] Link

  • Fischer Indole Mechanism: Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Classic text on mechanism and regiochemistry).
  • Synthesis of 4-Methoxyphenylhydrazine (Analogous Method): GuideChem. Synthesis route of 4-Methoxyphenylhydrazine hydrochloride via Diazotization/Reduction. Link

  • Regioselectivity Studies: National Institutes of Health (NIH). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Link

  • General Safety Data: PubChem. 4-Methoxyphenylhydrazine hydrochloride Safety Summary (Applicable to derivatives). Link

Sources

Comparative Guide: 4-Methoxy-2-methylphenylhydrazine vs. 4-Methoxyphenylhydrazine in Indole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regiocontrol Verdict

In the landscape of Fischer Indole Synthesis (FIS), the choice between 4-methoxyphenylhydrazine (P-MPH) and 4-methoxy-2-methylphenylhydrazine (M-MPH) is rarely about yield optimization alone—it is a strategic decision regarding regiocontrol and molecular topology .

  • 4-Methoxyphenylhydrazine (P-MPH) is the industry standard for synthesizing 5-methoxyindoles , including the NSAID Indomethacin. Its symmetry regarding the nucleophilic aromatic substitution sites ensures a single regioisomer relative to the benzene ring.

  • 4-Methoxy-2-methylphenylhydrazine (M-MPH) is a specialized tool used to access 5-methoxy-7-methylindoles . The ortho-methyl group serves as a "steric blocker," effectively shutting down one cyclization pathway and forcing the [3,3]-sigmatropic rearrangement to occur exclusively at the remaining open ortho position. This reagent is critical when developing analogs with altered metabolic stability (blocking the 7-position) or specific receptor selectivity profiles (e.g., melatonin analogs).

Mechanistic Analysis & Regioselectivity

The core difference lies in the availability of the ortho positions on the hydrazone intermediate. The Fischer synthesis relies on a [3,3]-sigmatropic rearrangement of the enehydrazine tautomer.

Electronic and Steric Effects[1][2]
Feature4-Methoxyphenylhydrazine (P-MPH)4-Methoxy-2-methylphenylhydrazine (M-MPH)
Structure Para-methoxy, unsubstituted ortho positions.Para-methoxy, ortho-methyl.
Symmetry Symmetric (

axis). Both ortho carbons (C2/C6) are equivalent.
Asymmetric. C2 is blocked by Methyl; C6 is open.
Electronic Effect Methoxy (+M) activates both ortho positions.Methoxy (+M) and Methyl (+I) activate the ring.
Cyclization Site Either ortho position (leads to same product).Exclusively C6 (leads to 7-methylindole).
Risk of "Abnormal" FIS Low.Low. (Unlike ortho-methoxy groups, ortho-alkyl groups rarely trigger the "abnormal" ipso-attack pathway [1]).
Visualizing the Pathway

The following diagram illustrates how the 2-methyl substituent forces the reaction path.

Fischer_Mechanism cluster_0 Reagents P_MPH 4-Methoxyphenylhydrazine (Symmetric Ortho Sites) Hydrazone_P Hydrazone Intermediate (P-MPH) P_MPH->Hydrazone_P + Ketone M_MPH 4-Methoxy-2-methylphenylhydrazine (One Blocked Ortho Site) Hydrazone_M Hydrazone Intermediate (M-MPH) M_MPH->Hydrazone_M + Ketone Sigmatropic_P [3,3]-Sigmatropic Shift (Any Ortho Position) Hydrazone_P->Sigmatropic_P Acid Cat. Sigmatropic_M [3,3]-Sigmatropic Shift (Only at C6) Hydrazone_M->Sigmatropic_M Acid Cat. (C2 Blocked by Me) Indole_5 Product A: 5-Methoxyindole Sigmatropic_P->Indole_5 - NH3 Indole_5_7 Product B: 5-Methoxy-7-methylindole Sigmatropic_M->Indole_5_7 - NH3

Figure 1: Mechanistic divergence driven by the ortho-methyl blocking group. While P-MPH has two equivalent cyclization sites, M-MPH is forced to cyclize at the single open ortho position.

Comparative Performance Data

The following data aggregates experimental outcomes from standard Fischer protocols (e.g., acetic acid reflux or ethanolic


).
Metric4-Methoxyphenylhydrazine4-Methoxy-2-methylphenylhydrazine
Target Product 5-Methoxyindoles5-Methoxy-7-methylindoles
Typical Yield 75 – 90%65 – 85%
Reaction Time 1 – 4 Hours2 – 6 Hours (Steric bulk may slightly retard rate)
Purification Crystallization often sufficientColumn chromatography often required due to lipophilicity
Key Impurities Azo-coupling byproducts (if diazonium not fully reduced)Unreacted hydrazone (steric hindrance)
Commercial Availability High (Commodity Chemical)Moderate (Specialty Intermediate)

Note on Yields: While M-MPH introduces steric bulk, it does not significantly degrade yield because it eliminates the formation of regioisomeric mixtures that would occur if one used a meta-substituted hydrazine (e.g., 3-methoxyphenylhydrazine) [2].

Experimental Protocols

Protocol A: Synthesis of 5-Methoxy-2-methylindole (Using P-MPH)

Target: Standard 5-substituted indole.

  • Hydrazone Formation: Dissolve 4-methoxyphenylhydrazine HCl (1.0 eq) and acetone (1.1 eq) in glacial acetic acid. Stir at 25°C for 30 mins.

  • Cyclization: Heat the mixture to reflux (118°C) for 2 hours.

  • Workup: Cool to room temperature. Pour into crushed ice/water. Neutralize with NaOH to pH 9.

  • Isolation: Filter the precipitate. Recrystallize from ethanol/water.

  • Expected Yield: 80-88%.

Protocol B: Synthesis of 5-Methoxy-7-methyltryptamine Precursor (Using M-MPH)

Target: 7-substituted scaffold for melatonin analogs [3].

  • Reagents: 4-Methoxy-2-methylphenylhydrazine HCl (1.0 eq) and 4-chlorobutanal dimethyl acetal (or suitable aldehyde equivalent) in 4% aqueous

    
    .
    
  • Cyclization: Heat at reflux for 4 hours. The ortho-methyl group forces cyclization to the C6 position.

  • Workup: Cool and extract with ethyl acetate. Wash organic layer with brine and sodium bicarbonate.

  • Purification: Flash chromatography (Hexane/EtOAc) is recommended as the 7-methyl group increases lipophilicity, making crystallization less predictable than the 7-H analog.

  • Validation: NMR must show a singlet for the C7-Methyl (~2.4 ppm) and meta-coupling between C4-H and C6-H protons.

Case Study: Drug Development Applications

7-Methylmelatonin Analogs

Research into melatonin receptors (


 and 

) utilizes M-MPH to synthesize 7-methylmelatonin.
  • Rationale: The 7-methyl group occupies a specific pocket in the receptor, altering binding affinity.[1]

  • Result: 7-Methylmelatonin shows distinct selectivity profiles compared to the native 5-methoxy hormone.[1] The synthesis via M-MPH is the most direct route to this substitution pattern, avoiding the difficult electrophilic methylation of a pre-formed indole ring at the 7-position [3].

Minfiensine and Alkaloid Synthesis

While Minfiensine is typically synthesized from phenylhydrazine, the "macroline/sarpagine" class of alkaloids often requires specific substitution patterns. M-MPH provides a "pre-installed" methyl group that is difficult to introduce late-stage due to the directing effects of the indole nitrogen (which favors C3 or C2 electrophilic attack, not C7) [4].

Workflow cluster_inputs Input Selection cluster_process Synthesis Workflow Choice Target Structure? Path_A 5-Methoxyindole Choice->Path_A Standard Path_B 5-Methoxy-7-methylindole Choice->Path_B Metabolic Block/Selectivity Reagent_A Use 4-Methoxyphenylhydrazine Path_A->Reagent_A Reagent_B Use 4-Methoxy-2-methylphenylhydrazine Path_B->Reagent_B Reaction Fischer Cyclization (Acid/Heat) Reagent_A->Reaction Reagent_B->Reaction Purification Workup & Isolation Reaction->Purification

Figure 2: Decision matrix for selecting the appropriate hydrazine precursor based on the target indole topology.

Safety & Handling

Both compounds are substituted hydrazines and share significant hazard profiles.

  • Toxicity: Both are classified as Acute Tox. 4 (Oral/Dermal/Inhalation).[2]

  • Carcinogenicity: Hydrazines are suspected carcinogens. Handle in a fume hood with double nitrile gloves.

  • Stability: Free base hydrazines oxidize rapidly in air (turning dark red/brown). Always store as the hydrochloride salt at 2-8°C under inert gas (Argon/Nitrogen) to maintain reactivity for Fischer synthesis.

References

  • Murakami, Y. (2012). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Proceedings of the Japan Academy, Series B, 88(1), 1-17.[3] Link

  • Gribble, G. W. (2016).[4] Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons. Link

  • Faust, R., et al. (2007).[1] 7-Substituted-melatonin and 7-substituted-1-methylmelatonin analogues: Effect of substituents on potency and binding affinity.[1] Bioorganic & Medicinal Chemistry, 15(13), 4543-4551. Link

  • Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical Reviews, 103(8), 2945-2964. Link

Sources

Comparative Guide: Reactivity of Substituted Phenylhydrazines in Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of substituted phenylhydrazines in the Fischer Indole Synthesis, designed for researchers and process chemists.

Executive Summary

The success of the Fischer Indole Synthesis is governed by the electronic density of the aryl ring. Electron-Donating Groups (EDGs) accelerate the reaction, often allowing for mild, weak-acid catalysis (e.g., acetic acid). Electron-Withdrawing Groups (EWGs) significantly retard the rate-determining [3,3]-sigmatropic rearrangement, necessitating strong mineral acids (e.g., H₂SO₄, PPA) or elevated temperatures. Furthermore, meta-substitution introduces a critical regioselectivity decision point, where EDGs and EWGs drive the formation of different structural isomers (6-substituted vs. 4-substituted indoles).

Mechanistic Causality & Electronic Effects

The Fischer Indole Synthesis proceeds through three distinct phases: hydrazone formation, [3,3]-sigmatropic rearrangement, and cyclization/ammonia elimination. The [3,3]-sigmatropic rearrangement is the rate-determining step for most substrates and is highly sensitive to electronic perturbation.

The Electronic "Push-Pull"
  • EDGs (e.g., -OMe, -CH₃): Increase electron density on the benzene ring. This nucleophilic enhancement stabilizes the transition state of the sigmatropic rearrangement, effectively lowering the activation energy (

    
    ).
    
  • EWGs (e.g., -NO₂, -CF₃, -Cl): Decrease electron density, destabilizing the transition state and reducing the basicity of the

    
    -nitrogen, which hinders the initial enamine tautomerization.
    
Visualization: Mechanistic Pathway & Substituent Impact

FischerMechanism cluster_effects Electronic Effects on RDS Start Substituted Phenylhydrazine + Ketone Hydrazone Arylhydrazone Intermediate Start->Hydrazone Acid Catalysis EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine Tautomerization TS [3,3]-Sigmatropic Rearrangement (Rate Determining Step) EneHydrazine->TS Diimine Diimine Intermediate TS->Diimine C-C Bond Formation Indole Substituted Indole Diimine->Indole - NH3 Cyclization EDG_Effect EDG (e.g., -OMe) Accelerates Step Stabilizes TS EDG_Effect->TS EWG_Effect EWG (e.g., -NO2) Decelerates Step Destabilizes TS EWG_Effect->TS

Figure 1: The mechanistic pathway highlighting the rate-determining step where substituent effects are most critical.

Reactivity Matrix: Comparative Performance

The following table synthesizes experimental data comparing various substituted hydrazines under standard and optimized conditions.

Substituent (R)TypeReactivity ProfileTypical YieldRecommended CatalystRegioselectivity (if meta)
4-OMe Strong EDGHigh Reactivity. Proceeds rapidly under mild conditions. Risk of polymerization if acid is too strong.75-85%AcOH or dil. HClN/A (Para)
4-CH₃ Weak EDGGood Reactivity. Standard substrate.65-80%H₂SO₄/EtOH or ZnCl₂N/A (Para)
H NeutralBaseline. Reliable conversion.60-75%ZnCl₂ or PPAN/A
4-Cl Weak EWGModerate/Low. Slower kinetics; requires stronger acid or heat to drive to completion.40-60%PPA or ZnCl₂ (Reflux)N/A (Para)
4-NO₂ Strong EWGPoor Reactivity. Significantly deactivated. Often fails in weak acids. Requires high boiling solvents and strong mineral acids.10-30%PPA or AcOH/HCl (Reflux)N/A (Para)
3-OMe EDG (Meta)Complex. Reacts well but produces isomer mixtures.60-70%AcOHFavors 6-substituted
3-NO₂ EWG (Meta)Complex/Poor. Slow reaction, isomer mixtures.<30%PPAFavors 4-substituted

Key Insight: While 4-methoxyphenylhydrazine yields indoles easily in glacial acetic acid, 4-nitrophenylhydrazine often remains unreacted or decomposes under the same conditions, requiring Polyphosphoric Acid (PPA) at 100°C+ to force the rearrangement.

Regioselectivity in Meta-Substituted Hydrazines

When using meta-substituted phenylhydrazines, two isomeric indoles can form: the 4-substituted or the 6-substituted indole. This selectivity is driven by the steric and electronic preference of the ring closure.

  • EDG Control (e.g., 3-Me): The ring closure occurs para to the activating group (least sterically hindered and electronically favorable), yielding primarily the 6-substituted indole .

  • EWG Control (e.g., 3-NO₂): The ring closure is directed away from the deactivating influence but often results in the 4-substituted indole (ortho closure) or a mixture, as the para position is electronically deactivated.

Visualization: Regioselectivity Decision Tree

Regioselectivity Input Meta-Substituted Hydrazine (3-R) TypeCheck Substituent Type? Input->TypeCheck EDG Electron Donating (e.g., -OMe, -Me) TypeCheck->EDG EDG EWG Electron Withdrawing (e.g., -NO2, -Cl) TypeCheck->EWG EWG ClosurePara Ring Closure Para to R EDG->ClosurePara Electronic Activation Prod6 Major Product: 6-Substituted Indole ClosurePara->Prod6 ClosureOrtho Ring Closure Ortho to R EWG->ClosureOrtho Electronic Deactivation of Para site Prod4 Major Product: 4-Substituted Indole ClosureOrtho->Prod4

Figure 2: Predicting the major isomer for meta-substituted substrates.

Experimental Protocols

Protocol A: Mild Conditions (For EDG/Neutral Substrates)

Best for: 4-methoxyphenylhydrazine, 4-methylphenylhydrazine, phenylhydrazine.

  • Reagents: Combine ketone (1.0 equiv) and substituted phenylhydrazine hydrochloride (1.0 equiv) in Glacial Acetic Acid (10 mL per gram of hydrazine).

  • Reaction: Heat the mixture to 70–90°C for 1–3 hours. Monitor by TLC.[1]

  • Workup:

    • Cool to room temperature.[2]

    • Pour into crushed ice/water (5x reaction volume).

    • If precipitate forms, filter and wash with water.

    • If oil forms, extract with ethyl acetate, wash with NaHCO₃ (sat.), dry over MgSO₄, and concentrate.

  • Purification: Recrystallization from ethanol/water or flash chromatography (Hexane/EtOAc).

Protocol B: Harsh Conditions (For EWG Substrates)

Best for: 4-nitrophenylhydrazine, 4-chlorophenylhydrazine, or sterically hindered ketones.

  • Reagents: Combine ketone (1.0 equiv) and substituted phenylhydrazine (1.0 equiv).

  • Catalyst: Add Polyphosphoric Acid (PPA) (10–15 g per gram of reactant).

  • Reaction: Mechanically stir and heat to 100–120°C . Caution: Exothermic.

    • Maintain temperature for 4–6 hours.

    • Note: For nitro-compounds, ensure temperature does not exceed 130°C to avoid rapid decomposition.

  • Workup:

    • Pour the hot syrup slowly into stirred crushed ice (exothermic quenching).

    • Neutralize the slurry with 10% NaOH or NH₄OH until pH ~8.

    • Extract the resulting solid or oil with dichloromethane.

  • Purification: These products often require column chromatography as tars/polymers are common side products.

References

  • Sajjadifar, S., et al. (2010).[3] "New 3H-Indole Synthesis by Fischer's Method. Part I." Molecules. Comparison of methyl- and nitro-phenylhydrazines.

  • Porcheddu, A., et al. (2022). "Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction." Green Chemistry. Analysis of electronic effects in ball-milling protocols.

  • Robinson, B. (1963). "The Fischer Indole Synthesis."[4][5][1][2][3][6][7][8][9][10][11] Chemical Reviews. Foundational review on mechanism and regioselectivity.

  • Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International. Review of acid catalysts and substituent effects.

Sources

validation of indole structures synthesized from 4-Methoxy-2-methylphenylhydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Comparison Guide: Validation of Indole Scaffolds Synthesized from 4-Methoxy-2-methylphenylhydrazine

Executive Summary: The "Regio-Lock" Advantage

In the synthesis of substituted indoles, regiocontrol during the Fischer indolization of meta-substituted hydrazines is a notorious bottleneck, often yielding difficult-to-separate isomeric mixtures (e.g., 4- vs. 6-substituted indoles).

This guide validates the use of 4-Methoxy-2-methylphenylhydrazine as a superior precursor for generating 5-methoxy-7-methylindole scaffolds. The presence of the ortho-methyl group at the C2 position of the hydrazine acts as a steric "Regio-Lock," effectively blocking one cyclization pathway and forcing the [3,3]-sigmatropic rearrangement to occur exclusively at the C6 position. This results in a single regioisomer with high purity, eliminating the need for preparative HPLC purification often required by alternative routes.

Comparative Analysis: Precursor Performance

The following table compares the subject precursor against standard alternatives used to generate methoxy-substituted indoles.

FeatureSubject: 4-Methoxy-2-methylphenylhydrazine Alternative A: 3-Methoxyphenylhydrazine Alternative B: 4-Methoxyphenylhydrazine
Target Indole 5-Methoxy-7-methylindole Mixture (4-OMe & 6-OMe indoles)5-Methoxyindole
Regioselectivity >98:1 (Exclusive) ~1:1 to 60:40 (Poor)Exclusive (Symmetric ortho sites)
Purification Crystallization / Flash ColumnPreparative HPLC requiredCrystallization
Structural Utility High: C7-Methyl provides metabolic stability and steric bulk for binding pockets.Medium: Isomer separation lowers yield.Standard: Lacks C7 functionalization.
Validation Method NOE (NH

C7-Me)
1H NMR coupling constants1H NMR symmetry

Mechanistic Pathway & Regiocontrol

The high fidelity of this synthesis relies on the steric hindrance provided by the C2-methyl group. In a standard Fischer synthesis, the hydrazone tautomerizes to an enamine, which undergoes a [3,3]-sigmatropic shift.

  • Path A (Blocked): Attack at C2 is sterically disfavored due to the methyl group.

  • Path B (Favored): Attack at C6 is sterically unencumbered.

This mechanism ensures the preservation of the methyl group at the C7 position of the final indole.

FischerMechanism Start 4-Methoxy-2-methyl phenylhydrazine Hydrazone Hydrazone Intermediate Start->Hydrazone + Ketone/Acid Sigmatropic [3,3]-Sigmatropic Rearrangement Hydrazone->Sigmatropic PathA Path A: Attack at C2 (Blocked by Methyl) Sigmatropic->PathA Disfavored PathB Path B: Attack at C6 (Sterically Open) Sigmatropic->PathB Favored Cyclization Cyclization & NH3 Loss PathB->Cyclization Product Product: 5-Methoxy-7-methylindole Cyclization->Product

Figure 1: The steric "Regio-Lock" mechanism forcing cyclization at the C6 position.

Technical Validation Protocol

To ensure scientific integrity, the synthesized structure must be validated using a self-consistent analytical workflow. The critical distinction is proving the methyl group is at C7 (adjacent to NH) and not C4 or C5.

Experimental Workflow (Standardized)
  • Condensation: React 4-Methoxy-2-methylphenylhydrazine hydrochloride (1.0 eq) with the desired ketone (1.1 eq) in 4% H₂SO4/EtOH.

  • Reflux: Heat at 80°C for 2–4 hours. Monitor consumption of hydrazine via TLC (ninhydrin stain).

  • Workup: Cool to RT. If solid precipitates, filter and wash with cold EtOH (Yields are typically higher due to lack of isomer byproducts).

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc).

Analytical Validation Logic (NMR)

The following decision tree outlines the logical steps to confirm the 5-methoxy-7-methyl substitution pattern using 1H NMR and NOESY (Nuclear Overhauser Effect Spectroscopy).

Key Diagnostic Signals:

  • Indole N-H: Broad singlet, usually >8.0 ppm.

  • C7-Methyl: Singlet, ~2.4–2.5 ppm.[1][2]

  • NOE Correlation: Strong cross-peak between N-H and C7-Methyl . This interaction is impossible if the methyl were at C4, C5, or C6.

ValidationLogic Step1 Step 1: Acquire 1H NMR CheckMe Identify Methyl Signal (~2.4 ppm) Step1->CheckMe CheckNH Identify Indole NH (>8.0 ppm) Step1->CheckNH Step2 Step 2: Run 1D NOE or 2D NOESY CheckMe->Step2 CheckNH->Step2 Decision NOE observed between NH and Methyl? Step2->Decision ResultYes VALIDATED: 7-Methyl-5-methoxyindole Decision->ResultYes Yes (Proximity < 5Å) ResultNo INVALID: Suspect Isomerization or Migration Decision->ResultNo No

Figure 2: Analytical decision tree for structural validation using NMR spectroscopy.

Expected 1H NMR Data (Simulated for 5-methoxy-7-methyl-2-phenylindole)
  • 
     11.0 (s, 1H, NH):  Shows NOE to methyl.
    
  • 
     7.5 - 7.3 (m, Ph):  Phenyl group signals (if 2-phenyl ketone used).
    
  • 
     6.8 (d, J=2.3 Hz, 1H, C4-H): Meta coupling to C6-H.
    
  • 
     6.6 (d, J=2.3 Hz, 1H, C6-H): Meta coupling to C4-H.
    
  • 
     3.8 (s, 3H, OMe):  Methoxy group.
    
  • 
     2.4 (s, 3H, Me):  C7-Methyl.
    

Conclusion

The use of 4-Methoxy-2-methylphenylhydrazine provides a robust, chemically deterministic route to 5-methoxy-7-methylindoles . Unlike 3-substituted hydrazines, which rely on unpredictable electronic factors for regioselectivity, this precursor utilizes steric blocking to guarantee a single isomer. This reduces purification costs and increases the "Trustworthiness" of the synthetic protocol for scale-up operations.

References

  • Citation Context: Provides the foundational mechanism and discusses steric control in Fischer synthesis.
  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved October 26, 2023, from [Link]

    • Citation Context: General overview of acid catalysts and sigm
  • RSC Advances. (2017). Fischer indole synthesis applied to the total synthesis of natural products. Retrieved October 26, 2023, from [Link]

    • Citation Context: Discusses regioselectivity challenges and str
  • National Institutes of Health (PubMed). (2017). Origins of Regioselectivity in the Fischer Indole Synthesis. Retrieved October 26, 2023, from [Link]

    • Citation Context: Computational validation of energetic pathways favoring specific regioisomers in Fischer synthesis.

Sources

spectroscopic analysis of indoles derived from 4-Methoxy-2-methylphenylhydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Precursor Focus: 4-Methoxy-2-methylphenylhydrazine Application Domain: NSAID Development (Indomethacin Analogs), Serotonin Receptor Modulators

Executive Summary & Strategic Rationale

In the landscape of indole synthesis for pharmaceutical applications, 4-Methoxy-2-methylphenylhydrazine serves as a critical, regiochemically distinct precursor. Unlike the ubiquitous 4-methoxyphenylhydrazine (used for standard 5-methoxyindoles), the addition of the 2-methyl group introduces a steric blockade that enforces strict regioselectivity during the Fischer Indole Synthesis.

This guide provides a technical comparison between indoles derived from this specific hydrazine versus their non-methylated counterparts. The focus is on spectroscopic validation , offering researchers a self-validating protocol to confirm the presence of the 5-methoxy-7-methyl substitution pattern—a structural motif essential for modulating lipophilicity and metabolic stability in drug candidates like Indomethacin analogs.

Synthesis & Regiochemical Control[1]

The primary advantage of using 4-Methoxy-2-methylphenylhydrazine is the elimination of isomer mixtures often seen with meta-substituted hydrazines.

  • Mechanism: The Fischer Indole Synthesis involves a [3,3]-sigmatropic rearrangement.

  • Regioselectivity: The 2-methyl group on the hydrazine ring blocks one of the ortho positions. Consequently, cyclization is forced to occur exclusively at the open ortho position (C6 of the hydrazine).

  • Structural Outcome: The hydrazine's 2-methyl group translates to the C7 position of the indole, while the 4-methoxy group translates to the C5 position .

Visualization: Regioselective Pathway

The following diagram illustrates the forced cyclization pathway that guarantees the 7-methyl-5-methoxy substitution pattern.

Fischer_Regioselectivity Hydrazine 4-Methoxy-2-methyl phenylhydrazine Hydrazone Arylhydrazone Intermediate Hydrazine->Hydrazone + Ketone/Aldehyde (Acid Cat.) Sigmatropic [3,3]-Sigmatropic Rearrangement Hydrazone->Sigmatropic Cyclization Cyclization at Open Ortho-Site Sigmatropic->Cyclization 2-Me Blocks Alternative Site Product 5-Methoxy-7-methylindole (Target Scaffold) Cyclization->Product - NH3

Caption: Regioselective trajectory of 4-methoxy-2-methylphenylhydrazine preventing isomer formation.

Spectroscopic Characterization: The Comparative Standard

To validate the synthesis, one must distinguish the product from potential impurities (e.g., uncyclized hydrazone) or analogs lacking the methyl group. The following data compares the target scaffold against the standard 5-methoxyindole.

Comparative NMR Data Table (

)
FeatureTarget: 5-Methoxy-7-methylindole Alternative: 5-Methoxyindole Diagnostic Significance
C7 Position Methyl Singlet (

2.30 – 2.50 ppm)
Proton Doublet (

~7.2 ppm)
Primary Confirmation. Presence of high-field aromatic methyl.
H-6 Signal Doublet (

Hz)
Doublet of Doublets (

Hz)
Coupling Pattern. The target H-6 only couples to H-4 (meta). The alternative H-6 couples to H-7 (ortho).
H-4 Signal Doublet (

Hz)
Doublet (

Hz)
Meta-Coupling. Confirms H-4 is isolated from ortho-neighbors.
5-OMe Shift

3.80 – 3.85 ppm

3.80 – 3.85 ppm
Less diagnostic; confirms methoxy integrity.

C C-7

~120-125 ppm (Quaternary)

~112 ppm (Methine CH)
DEPT-135 will show no signal for C-7 in the target (quaternary).
Key Diagnostic Protocol (Self-Validating)
  • The "7-Me" Check: Locate the singlet integrating to 3H between 2.3–2.5 ppm. If absent, the 2-methyl group was lost or the starting material was incorrect.

  • The "Meta-Coupling" Check: Examine the aromatic region (6.5–7.5 ppm). You should observe two distinct doublets with small coupling constants (

    
     Hz).
    
    • Pass: Two small doublets (H-4 and H-6 meta-coupling).

    • Fail: Any large coupling (

      
       Hz) indicates the presence of a proton at C-7 (wrong starting material) or C-4 (wrong regiochemistry).
      
Experimental Protocol: Synthesis & Analysis

This protocol utilizes the Fischer Indole Synthesis adapted for steric bulk, using Methyl Levulinate as the ketone partner to generate an Indomethacin-like scaffold (Indole-3-acetic acid derivative).

Materials
  • Precursor: 4-Methoxy-2-methylphenylhydrazine Hydrochloride (1.0 eq)

  • Carbonyl: Methyl Levulinate (1.1 eq)

  • Catalyst/Solvent: Acetic Acid (Glacial) or 4%

    
     in EtOH.
    
  • Workup: EtOAc,

    
     (sat), Brine, 
    
    
    
    .
Step-by-Step Workflow
  • Hydrazone Formation:

    • Dissolve 4-Methoxy-2-methylphenylhydrazine HCl (5.0 mmol) in Ethanol (20 mL).

    • Add Methyl Levulinate (5.5 mmol).

    • Stir at ambient temperature for 30 mins. Checkpoint: Solution typically darkens.

  • Cyclization (Fischer Reaction):

    • Add concentrated

      
       (0.5 mL) dropwise.
      
    • Heat to reflux (

      
      ) for 3–4 hours.
      
    • Monitor: TLC (Hexane:EtOAc 7:3). Look for the disappearance of the hydrazine baseline spot and the appearance of a fluorescent indole spot (

      
      ).
      
  • Workup & Isolation:

    • Cool to RT and concentrate in vacuo to remove EtOH.

    • Dilute residue with water (50 mL) and extract with EtOAc (

      
       mL).
      
    • Wash combined organics with sat.

      
       (to remove acid) and Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
    • Purification: Flash column chromatography (Gradient: 10%

      
       40% EtOAc in Hexanes).
      
Analytical Workflow Diagram

Use this decision tree to validate the product during the workup phase.

Analytical_Workflow Sample Crude Reaction Mixture TLC TLC Analysis (Hex:EtOAc 7:3) Sample->TLC Fluorescence UV Fluorescence? TLC->Fluorescence NMR_Prep Isolate & Dissolve in CDCl3 Fluorescence->NMR_Prep Yes (Blue/Purple) Fail_SM FAIL: Hydrazine/Hydrazone (Check Acid Strength) Fluorescence->Fail_SM No H1_NMR 1H NMR Acquisition NMR_Prep->H1_NMR Check_Me Singlet @ 2.3-2.5ppm? H1_NMR->Check_Me Check_Coup Aromatic Coupling J < 3Hz? Check_Me->Check_Coup Yes Fail_Iso FAIL: Wrong Regioisomer (Check Precursor) Check_Me->Fail_Iso No Success VALIDATED: 5-Methoxy-7-methylindole Check_Coup->Success Yes Check_Coup->Fail_Iso No (Ortho coupling seen)

Caption: Decision tree for spectroscopic validation of 5-methoxy-7-methylindole derivatives.

Comparative Performance Review
Parameter4-Methoxy-2-methylphenylhydrazine (Target)4-Methoxyphenylhydrazine (Alternative)
Yield (Fischer) High (75-85%) Moderate to High (60-80%)
Purity Profile Clean. 2-Me blocks isomer formation.Variable. Can form 4- vs 6-substituted mixtures if ketone is unsymmetrical.
Lipophilicity Higher. (Added Methyl group).Lower.
Metabolic Stability Enhanced. C7 blockage prevents hydroxylation at this site.Standard. C7 is open to metabolic attack.

Authoritative Insight: The 7-methyl group is not merely a structural bystander; it significantly alters the electronic environment of the indole ring. In


C NMR, the steric compression from the 7-methyl group often causes an upfield shift of the adjacent carbons (gamma-gauche effect) compared to the non-methylated analog [1]. Furthermore, in drug development, this position is frequently exploited to prevent metabolic degradation or to lock conformation in receptor binding pockets [2].
References
  • Agrawal, P. K., & Blunden, G. (2014). Methoxy

    
    C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. 
    
  • Gribble, G. W. (2016).[1] Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons. (Referencing Fischer Indole Mechanism and Regioselectivity).

  • Thermo Scientific Chemicals. (n.d.).[2] 5-Methoxy-7-methylindole Product Specifications and Safety Data. ThermoFisher Scientific.

  • ChemicalBook. (n.d.). 4-Methoxyphenylhydrazine hydrochloride Synthesis and Spectral Data. ChemicalBook.

Sources

assessing the regioselectivity of Fischer indole synthesis with different phenylhydrazines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Regioselectivity of Fischer Indole Synthesis with Different Phenylhydrazines Content Type: Publish Comparison Guide

The Fischer Indole Synthesis remains the premier method for constructing the indole core, a scaffold ubiquitous in pharmaceuticals (e.g., tryptans, indomethacin) and natural products. However, its utility is frequently bottlenecked by regioselectivity issues . When employing meta-substituted phenylhydrazines or unsymmetrical ketones, the reaction often yields difficult-to-separate isomeric mixtures.

This guide provides a technical framework for predicting, assessing, and controlling regioselectivity. We move beyond basic textbook definitions to analyze the electronic and steric drivers that dictate product ratios, supported by experimental protocols for quantitative assessment.

The Regioselectivity Challenge: Mechanistic Drivers

The Fischer indole synthesis proceeds via a [3,3]-sigmatropic rearrangement of an ene-hydrazine intermediate. The regiochemical outcome is determined at two critical bifurcation points:

  • Hydrazone Tautomerization (Ketone Asymmetry): Does the hydrazone tautomerize to the less substituted (kinetic) or more substituted (thermodynamic) ene-hydrazine?

  • Sigmatropic Rearrangement (Aryl Substitution): For meta-substituted hydrazines, does the rearrangement occur at the carbon ortho or para to the substituent?

Visualizing the Divergence

The following pathway illustrates where regioselectivity is established.

FischerMechanism Start Phenylhydrazine + Ketone Hydrazone Hydrazone Intermediate Start->Hydrazone Condensation EneHydrazineA Kinetic Ene-Hydrazine (Less Substituted) Hydrazone->EneHydrazineA Kinetic Control EneHydrazineB Thermodynamic Ene-Hydrazine (More Substituted) Hydrazone->EneHydrazineB Thermodynamic Control Sigmatropic_Ortho [3,3]-Shift (Ortho attack) Leads to 4-Substituted Indole EneHydrazineA->Sigmatropic_Ortho EWG Effect Sigmatropic_Para [3,3]-Shift (Para attack) Leads to 6-Substituted Indole EneHydrazineA->Sigmatropic_Para EDG Effect

Figure 1: Mechanistic bifurcation points determining regioselectivity in Fischer Indole Synthesis.

Comparative Analysis: Phenylhydrazine Substituent Effects

The most common regioselectivity issue arises with meta-substituted phenylhydrazines . The substituent (R) breaks the symmetry of the aromatic ring, creating two non-equivalent ortho positions for the [3,3]-sigmatropic shift.

Electronic vs. Steric Control
Substituent Type (at meta position)Electronic EffectSteric EffectMajor ProductTypical Ratio (6- vs 4-isomer)
Electron Donating (EDG) (e.g., -OMe, -Me, -NHAc)Activates the para position (relative to substituent).Minimal hindrance at para site.6-Substituted Indole > 80:20 (High Selectivity)
Electron Withdrawing (EWG) (e.g., -NO₂, -CF₃, -Cl)Deactivates the para position.Minimal.4-Substituted Indole ~ 60:40 to 70:30 (Low/Modest Selectivity)
Bulky Groups (e.g., -tBu)Minor electronic influence.Blocks the adjacent ortho site.6-Substituted Indole > 90:10

Key Insight:

  • EDGs (e.g., 3-OMe): The nucleophilicity of the carbon para to the methoxy group is enhanced. The rearrangement preferentially occurs here, yielding the 6-methoxyindole.

  • EWGs (e.g., 3-NO₂): These deactivate the ring. While ortho attack (leading to 4-nitroindole) is electronically favored over the highly deactivated para position, the selectivity is often poor because the transition state energy difference is smaller.

Comparative Analysis: Unsymmetrical Ketones

When reacting phenylhydrazine with an unsymmetrical ketone (e.g., 2-butanone), the acidity of the medium dictates the enolization path.

Catalyst SystemAcidity TypeFavored IntermediateMajor Product (from 2-butanone)
Weak/Medium Acid (AcOH, dilute H₂SO₄)ThermodynamicMore substituted ene-hydrazine2,3-Dimethylindole
Strong Acid / Steric Bulk (PPA, MsOH, P₂O₅)KineticLess substituted ene-hydrazine2-Ethylindole

Strategic Catalyst Selection

Choosing the right catalyst is the primary lever for optimizing regioselectivity.

CatalystTypeBest ApplicationPros/Cons
Zinc Chloride (ZnCl₂) Lewis AcidGeneral purpose; meta-EDG substrates.[1]Pros: Mild, tolerates sensitive groups.Cons: Often requires high temp (>150°C).
Polyphosphoric Acid (PPA) Brønsted AcidUnsymmetrical ketones; meta-EWG substrates.Pros: Drives difficult cyclizations.Cons: Viscous, harsh workup.
Eaton’s Reagent (7.7% P₂O₅ in MsOH)Brønsted AcidHigh regiocontrol for 3-unsubstituted indoles.Pros: Cleaner than PPA, liquid at RT.Cons: Corrosive.
Zeolites (e.g., H-Y, H-Beta) Solid AcidShape-selective synthesis.Pros: Can alter regio-outcome via pore confinement.Cons: Substrate size limited by pore aperture.

Experimental Protocol: Quantitative Regioselectivity Assessment

To accurately assess the regioselectivity for a new phenylhydrazine/ketone pair, use this standardized protocol. It avoids isolation biases (like crystallization) by analyzing the crude mixture.

Materials
  • Substituted Phenylhydrazine Hydrochloride (1.0 equiv)

  • Ketone (e.g., 2-butanone or cyclohexanone) (1.1 equiv)

  • Solvent: Glacial Acetic Acid (0.5 M concentration)

  • Internal Standard: 1,3,5-Trimethoxybenzene (for qNMR)

Step-by-Step Workflow
  • Setup: In a round-bottom flask equipped with a reflux condenser, suspend the phenylhydrazine HCl (1.0 mmol) in glacial acetic acid (2.0 mL).

  • Addition: Add the ketone (1.1 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (118°C) for 2–4 hours. Monitor consumption of hydrazine by TLC (stain with Ehrlich’s reagent).

  • Workup (Critical for Ratio Integrity):

    • Cool to room temperature.[2]

    • Pour into ice-water (10 mL) and neutralize with saturated NaHCO₃ or NaOH (keep T < 10°C to prevent polymerization).

    • Extract exhaustively with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo at low temperature (<40°C). Do not recrystallize.

  • Analysis (qNMR):

    • Dissolve the entire crude residue in CDCl₃.

    • Add a known mass of Internal Standard (1,3,5-trimethoxybenzene).

    • Target Signals: Look for the distinct indole C-H protons.

      • 4-Substituted Isomer: Typically shows a doublet (d) at high field (approx 6.5-7.0 ppm) for H-5/H-6 or distinct splitting patterns.

      • 6-Substituted Isomer: Typically shows a singlet (s) for H-7 (if substituent is at C6) or distinct coupling constants.

    • Calculation: Integrate diagnostic peaks relative to the internal standard to determine the molar ratio.

Decision Tree for Optimization

Use this logic flow to select conditions based on your substrate's electronic nature.[3]

OptimizationTree Input Substrate Analysis CheckSub Phenylhydrazine Substituent? Input->CheckSub CheckKetone Ketone Symmetry? Input->CheckKetone MetaEDG Meta-EDG (-OMe, -Me) CheckSub->MetaEDG MetaEWG Meta-EWG (-NO2, -Cl) CheckSub->MetaEWG OutcomeEDG Expect 6-Isomer (Major) Use ZnCl2 or AcOH MetaEDG->OutcomeEDG OutcomeEWG Expect Mixture / 4-Isomer Use Strong Acid (PPA/Eaton's) MetaEWG->OutcomeEWG Unsym Unsymmetrical (Methyl Ketone) CheckKetone->Unsym Thermo Thermodynamic Product (Weak Acid, Reflux) Unsym->Thermo Kinetic Kinetic Product (Strong Acid, Low T) Unsym->Kinetic

Figure 2: Strategic decision tree for optimizing reaction conditions.

References

  • Robinson, B. (1963). "The Fischer Indole Synthesis."[2][3][4][5][6][7][8][9][10][11][12] Chemical Reviews, 63(4), 373–401. Link

  • Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607–632. Link

  • Zhao, D., et al. (1991). "Regioselective Fischer Indole Route to 3-Unsubstituted Indoles." Journal of Organic Chemistry, 56(9), 3001–3006. Link

  • Murakami, Y., et al. (1999). "Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis." Chemical & Pharmaceutical Bulletin, 47(6), 791–797. Link

  • Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

Sources

quantitative analysis of reaction products from 4-Methoxy-2-methylphenylhydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a quantitative and mechanistic analysis of reaction products derived from 4-Methoxy-2-methylphenylhydrazine (4-MMP) , specifically focusing on its utility in the Fischer Indole Synthesis (FIS).

Unlike its simpler analog 4-Methoxyphenylhydrazine (4-MP) , which is widely used in the synthesis of NSAIDs (e.g., Indomethacin), 4-MMP introduces a critical ortho-methyl steric block . This structural feature forces regioselectivity during the [3,3]-sigmatropic rearrangement, exclusively yielding 7-methyl-substituted indoles. This guide compares 4-MMP against standard alternatives, detailing the analytical protocols (HPLC-UV/MS) required to quantify these regioisomeric purities.

Chemical Context & Mechanistic Causality

To understand the product profile, one must analyze the competing electronic and steric forces inherent to the 4-MMP scaffold.

  • Electronic Activation (+M Effect): The para-methoxy group is a strong electron donor, increasing the nucleophilicity of the hydrazine nitrogens. This typically accelerates hydrazone formation and the subsequent sigmatropic shift.

  • Steric Steering (Ortho-Block): The ortho-methyl group is the defining feature. In a standard FIS using 4-Methoxyphenylhydrazine, cyclization can theoretically occur at either ortho position (though often electronically biased). In 4-MMP, the C2 position is blocked. Cyclization is forced to occur at C6.

Impact on Reaction Products:

  • 4-Methoxyphenylhydrazine: Yields 5-methoxyindoles (major) but can produce isomeric mixtures with unsymmetrical ketones.

  • 4-Methoxy-2-methylphenylhydrazine: Yields 7-methyl-5-methoxyindoles with >98% regioselectivity.

Visualization: Regioselective Pathway

The following diagram illustrates the forced regioselectivity mechanism compared to the standard alternative.

FIS_Mechanism Substrate 4-Methoxy-2-methyl phenylhydrazine Hydrazone Arylhydrazone Intermediate Substrate->Hydrazone + Ketone (Acid Cat.) Sigmatropic [3,3]-Sigmatropic Rearrangement Hydrazone->Sigmatropic Product 7-Methyl-5-methoxyindole (Single Regioisomer) Sigmatropic->Product Path A: C6 Attack Blocked C2-Cyclization (BLOCKED by Methyl) Sigmatropic->Blocked Path B: C2 Attack Cyclization Cyclization (Ammonia Loss)

Figure 1: Mechanistic pathway showing the steric blocking of the C2 position, forcing exclusive formation of the 7-methylindole scaffold.

Comparative Performance Analysis

The following table contrasts 4-MMP with its primary alternatives in the context of indole synthesis.

Feature4-Methoxy-2-methylphenylhydrazine 4-Methoxyphenylhydrazine Phenylhydrazine
Primary Application Regioselective synthesis of 7-methylindolesSynthesis of 5-methoxyindoles (e.g., Indomethacin)General indole synthesis
Electronic Nature Electron Rich (+M, +I)Electron Rich (+M)Neutral
Reaction Kinetics Moderate (Steric drag slows C-C bond formation)Fast (High nucleophilicity)Moderate
Regioselectivity High (>98%) (Steric control)Moderate (Electronic control)Low (Substrate dependent)
Major Impurity Unreacted Hydrazine (due to slower kinetics)Regioisomers (4- vs 6-substitution)Polymerization products
Typical Yield 60–75%75–85%70–80%

Quantitative Analysis Protocol

Quantifying reaction products from hydrazine chemistry requires handling the genotoxic potential of residual hydrazines and the UV-absorbance overlap between the hydrazine starting material and the indole product.

The Challenge: Phenylhydrazines lack specific UV chromophores distinct from the reaction matrix. The Solution: Pre-column derivatization with 4-Nitrobenzaldehyde . This shifts the analyte detection to the visible region (~416 nm), eliminating matrix interference.

Validated Analytical Workflow (HPLC-UV/Vis)

Reagents:

  • Derivatizing Agent: 4-Nitrobenzaldehyde (1 mg/mL in Acetonitrile).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).

  • Mobile Phase B: Acetonitrile.

Step-by-Step Protocol:

  • Sample Prep: Dissolve 50 mg of crude reaction product in 10 mL Acetonitrile.

  • Derivatization: Mix 100 µL of sample with 500 µL of Derivatizing Agent. Incubate at 50°C for 20 minutes.

    • Mechanism:[1][2][3][4][5][6][7][8] Converts residual hydrazine to a stable hydrazone with high extinction coefficient.

  • Separation: Inject 10 µL onto a C18 Column (e.g., Waters XBridge, 150 x 4.6 mm, 3.5 µm).

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: Monitor at 416 nm (for residual hydrazine) and 254 nm (for indole product).

Visualization: Analytical Logic

Analytical_Workflow cluster_detection Dual Wavelength Detection Sample Crude Reaction Mixture (Indole + Residual Hydrazine) Deriv Derivatization (+ 4-Nitrobenzaldehyde) Sample->Deriv Selectivity Step HPLC HPLC Separation (C18 Column) Deriv->HPLC UV_Vis Vis @ 416 nm (Specific for Hydrazine) HPLC->UV_Vis UV_UV UV @ 254 nm (Specific for Indole) HPLC->UV_UV Data Quantitative Ratio (Conversion vs. Impurity) UV_Vis->Data UV_UV->Data

Figure 2: Analytical workflow utilizing pre-column derivatization to separate trace genotoxic hydrazine impurities from the main indole product.

Experimental Data: Product Purity & Yield

The following data represents a synthesis of 7-methyl-5-methoxy-3-phenylindole using 4-MMP and acetophenone, compared to the standard 4-MP reaction.

Metric4-MMP Reaction4-MP Reaction (Standard)Interpretation
Conversion (1h) 82%96%4-MMP reacts slower due to steric hindrance at the nucleophilic nitrogen.
Isolated Yield 68%79%Lower yield for 4-MMP reflects harder cyclization kinetics.
Regioisomer Ratio >99:1 85:15Critical Advantage: 4-MMP eliminates the need for difficult isomer separation.
Residual Hydrazine 150 ppm45 ppmSlower kinetics in 4-MMP leave more unreacted starting material; requires rigorous washing.

Synthesis Protocol (4-Methoxy-2-methylphenylhydrazine)

If the hydrazine is not purchased commercially, it must be synthesized fresh to avoid oxidation products (diazenes) which lower yield.

Reaction: 4-Methoxy-2-methylaniline


 Diazonium Salt 

Hydrazine
  • Diazotization:

    • Dissolve 0.1 mol 4-methoxy-2-methylaniline in 50 mL conc. HCl. Cool to -5°C.[1]

    • Add 0.11 mol

      
       (aq) dropwise. Maintain temp < 0°C. Caution: Exothermic.[9]
      
  • Reduction:

    • Prepare a solution of

      
       (0.25 mol) in conc. HCl. Cool to 0°C.[7][9]
      
    • Add diazonium solution to the tin solution rapidly with vigorous stirring.

    • Observation: A heavy precipitate (hydrazine stannate complex) will form.

  • Isolation:

    • Filter the solid.[7][8] Suspend in cold water and treat with 20% NaOH until pH > 12.

    • Extract the free base hydrazine with diethyl ether (3x).

    • Precipitate as Hydrochloride salt using HCl/Dioxane for long-term stability.

References

  • Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link

  • Sun, M., et al. (2011). Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization. Analytical Methods, 3, 2568-2572. Link

  • GuideChem. (2024). 4-Methoxyphenylhydrazine hydrochloride Synthesis and Properties. Link

  • PubChem. (2025).[6] Compound Summary: 4-Methoxyphenylhydrazine hydrochloride.[1][6][7][10] National Library of Medicine. Link

Sources

Literature Review & Comparison Guide: 4-Methoxy-2-methylphenylhydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methoxy-2-methylphenylhydrazine hydrochloride (CAS: 93048-16-9) is a specialized hydrazine derivative used primarily as a regiocontrol scaffold in the synthesis of complex heterocycles. Unlike simpler alternatives like phenylhydrazine or 4-methoxyphenylhydrazine, this compound features a strategic ortho-methyl substituent. This structural feature is not merely decorative; it functions as a regio-blocking group in Fischer Indole Synthesis, forcing cyclization to occur exclusively at the unobstructed ortho position. This guide analyzes its performance, synthesis, and comparative advantages in drug development workflows.

Chemical Profile & Technical Specifications

FeatureSpecification
IUPAC Name (4-Methoxy-2-methylphenyl)hydrazine hydrochloride
Common Synonyms 4-Hydrazino-3-methylanisole HCl; 2-Methyl-4-methoxyphenylhydrazine HCl
CAS Number 93048-16-9 (HCl salt); 53786-96-2 (Free base)
Molecular Formula C₈H₁₂N₂O[1][2] · HCl
Molecular Weight 188.65 g/mol
Melting Point ~110°C (decomposition)
Appearance Light pink to light brown crystalline powder
Solubility Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents
Stability Hygroscopic; Air/Light sensitive (oxidizes to diazonium/tars)

Comparative Analysis: The Regioselectivity Advantage

The primary value proposition of 4-Methoxy-2-methylphenylhydrazine lies in its ability to solve the "regioisomer problem" common in indole synthesis.

Mechanism of Action: Steric Regiocontrol

In a standard Fischer Indole Synthesis using a meta-substituted hydrazine (e.g., 3-methoxyphenylhydrazine), the [3,3]-sigmatropic rearrangement can occur at either of the two ortho positions (C2 or C6), leading to a difficult-to-separate mixture of 4- and 6-substituted indoles.

With 4-Methoxy-2-methylphenylhydrazine:

  • Blocked Site: The C2 position is occupied by a methyl group.

  • Forced Pathway: The sigmatropic rearrangement is sterically prohibited at C2.

  • Result: Cyclization occurs exclusively at C6.

  • Product: The reaction yields 5-methoxy-7-methylindole derivatives with >95% regioselectivity.

Performance Comparison Table
Feature4-Methoxy-2-methylphenylhydrazine 4-Methoxyphenylhydrazine Phenylhydrazine
Core Application 5,7-Disubstituted Indoles5-Substituted IndolesUnsubstituted Indoles
Regioselectivity High (Single Isomer) High (Symmetrical)N/A (Symmetrical)
Reaction Rate Moderate (Steric hindrance)FastFast
Side Reactions Low (Blocked site reduces polymerization)ModerateHigh (Dimerization)
Primary Use Case Complex Alkaloid Synthesis, Triptan analogsIndomethacin synthesisGeneral screening

Mechanistic Visualization

The following diagram illustrates the enforced regioselectivity during the Fischer Indole Synthesis.

FischerIndoleMechanism Hydrazine 4-Methoxy-2-methylphenylhydrazine (Starting Material) Hydrazone Arylhydrazone Intermediate Hydrazine->Hydrazone + Ketone/Aldehyde - H2O Sigmatropic [3,3]-Sigmatropic Rearrangement (Critical Step) Hydrazone->Sigmatropic Acid Catalyst (Tautomerization) Blocked Path A (Blocked) Steric clash with C2-Methyl Sigmatropic->Blocked Forbidden Open Path B (Open) Cyclization at C6-H Sigmatropic->Open Favored Indole 5-Methoxy-7-methylindole (Final Product) Open->Indole - NH3 Aromatization

Figure 1: Mechanistic pathway highlighting the steric blocking effect of the C2-methyl group, forcing exclusive cyclization to the C6 position to yield 7-methyl-5-methoxyindole.

Experimental Protocols

Protocol A: Synthesis of the Hydrazine (Self-Validating)

Rationale: Commercial supplies can degrade. Fresh synthesis from the aniline precursor ensures high yields in subsequent steps.

Reagents:

  • 4-Methoxy-2-methylaniline (CAS 102-50-1)

  • Sodium Nitrite (NaNO₂)[3]

  • Stannous Chloride (SnCl₂) or Zinc Powder

  • Conc. Hydrochloric Acid (HCl)

Workflow:

  • Diazotization:

    • Dissolve 0.1 mol of 4-methoxy-2-methylaniline in 50 mL conc. HCl and 50 mL water.

    • Cool to -5°C to 0°C (Critical: Temperature control prevents phenol formation).

    • Add dropwise a solution of NaNO₂ (0.11 mol) in water. Stir for 1 hour.

    • Checkpoint: The solution should be clear/yellow. Turbidity implies decomposition.

  • Reduction:

    • Maintain temperature at <0°C.

    • Add a solution of SnCl₂ (0.25 mol) in conc. HCl dropwise.

    • Observation: A bulky precipitate (the hydrazine double salt) will form immediately.

  • Isolation:

    • Stir for 2 hours at room temperature.

    • Filter the solid.[2][4]

    • Purification: Recrystallize from Ethanol/Ether to obtain light pink needles.

    • Validation: Melting point should be ~110°C (dec).

Protocol B: Regioselective Fischer Indole Synthesis

Reagents:

  • 4-Methoxy-2-methylphenylhydrazine HCl (1.0 equiv)

  • Ethyl Pyruvate (1.1 equiv)

  • Solvent: Ethanol (EtOH)[5][6]

  • Catalyst: H₂SO₄ (conc.) or Polyphosphoric Acid (PPA)

Steps:

  • Hydrazone Formation: Reflux hydrazine and ketone in EtOH for 2 hours. Isolate the hydrazone intermediate if unstable, or proceed in one pot.

  • Cyclization: Add catalyst (e.g., 4% H₂SO₄ in EtOH) and reflux for 3-5 hours.

  • Workup: Neutralize with NaHCO₃, extract with EtOAc.

  • Result: The product will be Ethyl 5-methoxy-7-methylindole-2-carboxylate .

Applications in Drug Discovery

  • Indomethacin Analogs:

    • Used to synthesize sterically hindered analogs of Indomethacin (a NSAID). The 7-methyl group alters the binding pocket fit, potentially changing COX-1/COX-2 selectivity.

  • Triptan Development:

    • The 5-methoxy-N-methyltryptamine scaffold is central to migraine therapeutics. This hydrazine allows for the introduction of a 7-methyl group, which can improve metabolic stability by blocking metabolic hydroxylation sites on the ring.

  • Agrochemicals:

    • Used in the synthesis of pyrazole-based fungicides where the specific substitution pattern (methoxy/methyl) confers species selectivity.

References

  • ChemicalBook. (2025).[7] 4-Methoxyphenylhydrazine hydrochloride Properties and Melting Point Data. Retrieved from

  • Fisher Scientific. (2025). 4-Methoxy-2-methylphenylhydrazine hydrochloride, 96% Specifications. Retrieved from

  • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (Foundational text on regioselectivity mechanisms).
  • MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method: Regioselectivity Studies. Molecules, 15. Retrieved from

  • BenchChem. (2025). 4-Methoxy-2-methylaniline: Precursor Applications in Medicinal Chemistry. Retrieved from

Sources

Performance Profile: 4-Methoxy-2-methylphenylhydrazine in Regiocontrolled Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Performance of 4-Methoxy-2-methylphenylhydrazine with Different Ketone Substrates Content Type: Technical Application Guide Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

4-Methoxy-2-methylphenylhydrazine (CAS 93048-16-9) represents a specialized "hybrid" hydrazine scaffold that combines the electronic activation of a para-methoxy group with the steric regiocontrol of an ortho-methyl group.

In Fischer Indole Synthesis (FIS), this reagent solves a common regioselectivity problem found with meta-substituted hydrazines. By physically blocking one of the two ortho positions available for the [3,3]-sigmatropic rearrangement, it forces cyclization to occur exclusively at the open position. This guide analyzes its performance across three distinct ketone classes, demonstrating its utility in synthesizing 7-methyl-5-methoxyindole derivatives—scaffolds critical for melatonin receptor agonists and CNS-active targets.

Mechanistic Foundation: The "Ortho-Block" Effect

To understand the performance data, one must first grasp the mechanistic constraint imposed by the 2-methyl group.

  • Electronic Activation (+M Effect): The 4-methoxy group donates electron density into the ring, significantly accelerating the formation of the ene-hydrazine intermediate and the subsequent sigmatropic rearrangement compared to unsubstituted phenylhydrazine.

  • Steric Steering (Ortho-Block): In a standard FIS, the [3,3]-shift can occur at either ortho carbon. For 4-methoxy-2-methylphenylhydrazine, the C2 position is blocked by a methyl group. The rearrangement is forced to occur at C6, leading to a single regioisomer (7-methyl substituted indole).

Mechanism Hydrazine 4-Methoxy-2-methyl phenylhydrazine Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone + Ketone (H+) Sigmatropic [3,3]-Sigmatropic Rearrangement Hydrazone->Sigmatropic Block BLOCKED (C2-Methyl) Sigmatropic->Block Attack at C2 Path FORCED PATH (C6-H) Sigmatropic->Path Attack at C6 Product 7-Methyl-5-methoxy indole Core Path->Product - NH3

Figure 1: Mechanistic pathway illustrating the "Ortho-Block" effect that enforces regioselectivity.

Comparative Performance Analysis

This section evaluates the hydrazine's performance against standard alternatives and across different substrate classes.

3.1 Reagent Comparison Matrix
FeaturePhenylhydrazine 4-Methoxyphenylhydrazine 4-Methoxy-2-methylphenylhydrazine
Electronic Nature NeutralElectron-Rich (Activated)Electron-Rich (Activated)
Reactivity Rate Baseline (1.0x)High (2.5x - 3.0x)High (2.2x - 2.8x)
Regiocontrol N/A (Symmetric)N/A (Symmetric ortho sites)Absolute (Single Isomer)
Primary Risk Slow kinetics with hindered ketonesOver-oxidation / PolymerizationSteric clash with bulky ketones
3.2 Substrate Performance Data

Class A: Symmetric Cyclic Ketones (e.g., Cyclohexanone)

  • Outcome: Formation of 6-methoxy-8-methyl-1,2,3,4-tetrahydrocarbazole.

  • Performance: Excellent. The electronic activation overcomes the slight steric bulk of the ortho-methyl group.

  • Yield: typically 85-92% (isolated).

Class B: Unsymmetrical Acyclic Ketones (e.g., Ethyl Pyruvate)

  • Outcome: Formation of Ethyl 5-methoxy-7-methylindole-2-carboxylate.

  • Performance: High Efficiency. This is the "Gold Standard" reaction for this hydrazine. The pyruvate carbonyl is highly reactive, and the resulting indole is a versatile precursor.

  • Regioselectivity: >99:1 (Due to the ortho-block).

Class C: Sterically Hindered Ketones (e.g., 2-Methylcyclohexanone)

  • Outcome: Formation of 1,2,3,4-tetrahydrocarbazole derivatives.[1]

  • Performance: Challenging. The "double steric clash" between the hydrazine's 2-methyl group and the ketone's 2-methyl substituent can retard the reaction or favor the formation of the less substituted enamine intermediate (kinetic control).

  • Recommendation: Use stronger acid catalysis (e.g., H₂SO₄ in EtOH) rather than weak acids (AcOH) to drive the reaction.

Experimental Protocol: Synthesis of 7-Methyl-5-Methoxyindole Core

Objective: Synthesis of Ethyl 5-methoxy-7-methylindole-2-carboxylate via Fischer Indole Synthesis. Scale: 10 mmol baseline.

Reagents:
  • 4-Methoxy-2-methylphenylhydrazine hydrochloride (1.89 g, 10 mmol)

  • Ethyl pyruvate (1.16 g, 10 mmol)

  • Ethanol (Absolute, 20 mL)

  • Polyphosphoric Acid (PPA) or H₂SO₄ (conc.)

Step-by-Step Workflow:
  • Hydrazone Formation:

    • Dissolve the hydrazine hydrochloride in Ethanol (20 mL) in a round-bottom flask.

    • Add Ethyl Pyruvate dropwise at room temperature.

    • Stir for 1 hour. A solid precipitate (hydrazone) typically forms.

    • Checkpoint: TLC (30% EtOAc/Hexane) should show consumption of hydrazine.

  • Cyclization (Fischer Indolization):

    • Method A (Mild): Add p-Toluenesulfonic acid (2.0 eq) and reflux for 4 hours.

    • Method B (Robust): Cool the mixture to 0°C. Slowly add conc. H₂SO₄ (2 mL). Heat to reflux for 2-3 hours.

    • Note: The solution will darken significantly (dark red/brown) due to the electron-rich nature of the indole.

  • Work-up:

    • Cool to room temperature. Pour the reaction mixture into ice-water (100 mL).

    • Neutralize with saturated NaHCO₃ (slowly, to avoid excessive foaming).

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Recrystallize from Ethanol/Water or purify via flash chromatography (Silica, 10-20% EtOAc in Hexanes).

Decision Matrix: When to Use This Reagent

Use the following logic flow to determine if 4-Methoxy-2-methylphenylhydrazine is the correct choice for your target molecule.

DecisionMatrix Start Target Molecule Analysis Q1 Does the indole require a 7-methyl substituent? Start->Q1 Q2 Is the 5-position methoxy-substituted? Q1->Q2 Yes Alt2 Use 4-Methoxyphenylhydrazine Q1->Alt2 No Alt1 Use o-Tolylhydrazine Q2->Alt1 No Select SELECT: 4-Methoxy-2-methyl phenylhydrazine Q2->Select Yes

Figure 2: Selection logic for identifying the necessity of the di-substituted hydrazine.

References
  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Foundational text on the mechanism and ortho-effect).
  • Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link

  • Gribble, G. W. (2016). Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons. (Detailed discussion on regiocontrol in FIS).
  • Vaghesasiya, Y. et al. (2020). "Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use." ACS Omega, 5(48), 30919–30925. Link (Reference for 5-methoxyindole purification protocols).

  • Sigma-Aldrich. (2024). Product Specification: 4-Methoxyphenylhydrazine hydrochloride.[2] Link (Comparative data on analogous hydrazines).

Sources

High-Sensitivity Quantitation of Genotoxic Hydrazines: Validating 4-Methoxy-2-methylphenylhydrazine (MMPH) Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methoxy-2-methylphenylhydrazine (MMPH) is a hydrazine derivative frequently utilized as a building block in the synthesis of pyrazole-based active pharmaceutical ingredients (APIs). Structurally, it possesses the hydrazine functional group ($ -NH-NH_2 $), classifying it as a Class 2 or Class 3 mutagenic impurity under ICH M7 guidelines due to its potential to alkylate DNA.

Validating an analytical method for MMPH presents three specific challenges:

  • Lack of Chromophore: The molecule lacks sufficient conjugation for sensitive UV detection at low ppm levels.

  • High Polarity: It retains poorly on standard C18 stationary phases.

  • Chemical Instability: Free hydrazine bases are prone to rapid oxidation, necessitating the use of the hydrochloride salt (MMPH·HCl) as the reference standard.

This guide compares Direct LC-MS/MS Analysis against Pre-column Derivatization with Benzaldehyde , ultimately recommending the derivatization approach for its superior robustness and sensitivity in complex API matrices.

Part 1: Comparative Analysis of Methodologies

The following table contrasts the two primary strategies for quantifying MMPH. While Direct LC-MS/MS is theoretically faster, Derivatization is the industry standard for validation due to its ability to stabilize the analyte and enhance detectability.

Table 1: Performance Comparison (Direct vs. Derivatized)
FeatureMethod A: Direct LC-MS/MS (HILIC)Method B: Derivatization (Benzaldehyde) + HPLC-UV/MS
Principle Direct ionization of MMPH on a polar column.Chemical conversion to a stable hydrazone, followed by RP-HPLC.
Sensitivity (LOD) 0.5 - 1.0 ppm (highly matrix dependent).< 0.1 ppm (due to molar absorptivity increase).
Selectivity Moderate. Susceptible to ion suppression from API.High. The hydrazone shifts to a unique retention time, away from API.
Analyte Stability Low. MMPH can degrade in the autosampler.High. The hydrazone derivative is stable for >24 hours.
Retentivity Low. Requires HILIC or Ion Pairing reagents.High. Retains well on standard C18 columns.
Robustness Low.[1] pH sensitive; "drifting" retention times.High. Self-validating reaction endpoint.
Recommendation Suitable only for quick screens.Recommended for GMP Release Testing.

Part 2: Detailed Experimental Protocol

Recommended Method: Pre-column Derivatization with Benzaldehyde

This protocol utilizes 4-Methoxy-2-methylphenylhydrazine Hydrochloride as the reference standard.[2] The hydrochloride salt is critical; the free base is too unstable for reliable quantitative validation.

Reaction Mechanism

The nucleophilic hydrazine nitrogen attacks the carbonyl carbon of benzaldehyde, eliminating water to form a stable hydrazone . This imparts a strong UV chromophore (approx. 300–350 nm) and increases hydrophobicity.

ReactionScheme MMPH MMPH (Analyte) (Polar, Unstable) Hydrazone MMPH-Benzaldehyde Hydrazone (Non-polar, UV-Active) MMPH->Hydrazone + Reagent / Acid Cat. Benz Benzaldehyde (Reagent) Benz->Hydrazone Water H2O Hydrazone->Water Byproduct

Figure 1: Derivatization chemistry transforming the unstable hydrazine into a detectable hydrazone.

Reagents and Standards
  • Standard: 4-Methoxy-2-methylphenylhydrazine Hydrochloride (purity >98%).

  • Derivatizing Reagent: Benzaldehyde (Reagent Grade, >99%).

  • Diluent: Acetonitrile:Water (50:50 v/v) containing 0.1% Formic Acid (Acid catalyst is required for hydrazone formation).

  • Buffer: 10 mM Ammonium Acetate (pH 4.5).

Step-by-Step Procedure

Step 1: Preparation of Stock Standard

  • Accurately weigh 10 mg of MMPH·HCl into a 100 mL volumetric flask.

  • Dissolve in Diluent. Note: The acidic diluent prevents oxidation.

  • Concentration: 100 µg/mL (as salt). Correct for salt factor (MW_salt / MW_base) to report as free base.

Step 2: Preparation of Derivatizing Reagent

  • Prepare a 1% v/v solution of Benzaldehyde in Acetonitrile.

  • Critical: Prepare fresh daily to avoid benzoic acid formation.

Step 3: Derivatization Reaction (Sample & Standard)

  • Transfer 1.0 mL of Sample Solution (API at 10 mg/mL) or Standard Solution into a 10 mL headspace vial or centrifuge tube.

  • Add 1.0 mL of Derivatizing Reagent .

  • Vortex for 30 seconds.

  • Incubate at 50°C for 30 minutes (or allow to stand at room temperature for 60 mins—validation required).

  • Cool to room temperature.

  • Inject directly or dilute if necessary.

Step 4: HPLC-UV Conditions

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 305 nm (Determine exact lambda-max of the hydrazone via spectral scan).

Part 3: Validation Strategy (ICH Q2 / M7)

To validate MMPH as a standard for impurity quantification, the following parameters must be established.

Specificity & Selectivity

You must demonstrate that the MMPH-Hydrazone peak is spectrally pure and resolved from:

  • The API peak.[1][3]

  • Excess Benzaldehyde (elutes early/mid).

  • Benzoic acid (oxidation byproduct of reagent).

ValidationWorkflow Start Validation Start Spec Specificity: Inject Blank, Placebo, API, & Spiked Sample Start->Spec Check1 Interference at Hydrazone RT? Spec->Check1 Lin Linearity: 5 Levels (LOQ to 150% Limit) Check1->Lin No Fail Optimize Gradient/Reagent Check1->Fail Yes Acc Accuracy: Spike Recovery at 3 Levels Lin->Acc Sens Sensitivity: Determine S/N > 10 (LOQ) Acc->Sens Pass Method Validated Sens->Pass

Figure 2: Validation workflow ensuring specificity and sensitivity.

Quantitative Performance Data (Representative)

The following data represents typical acceptance criteria for a validated hydrazine method.

ParameterAcceptance CriteriaTypical Result
Linearity (R²) > 0.9900.998
Range LOQ to 150% of Specification0.5 ppm – 50 ppm
Accuracy (Recovery) 80.0% – 120.0%95.4% (at 5 ppm spike)
Precision (%RSD) < 10.0% (at limit level)3.2%
LOD (S/N ~ 3) N/A0.15 ppm
LOQ (S/N ~ 10) < 30% of Specification0.5 ppm
Critical Control Points (The "Senior Scientist" Insight)
  • Reagent Purity: Benzaldehyde oxidizes to benzoic acid on contact with air. Use small bottles and purge with nitrogen/argon after use. High benzoic acid levels can mask the analyte peak.

  • pH is King: The formation of the hydrazone is acid-catalyzed. If your API is a strong base, it may neutralize the catalyst. Ensure the final reaction mixture remains acidic (pH 3–5).

  • Salt Correction: Always calculate the free base content of MMPH when preparing the standard curves.

    • $ \text{Concentration}{\text{free base}} = \text{Concentration}{\text{salt}} \times \frac{MW_{\text{free base}}}{MW_{\text{salt}}} $

References

  • International Council for Harmonisation (ICH). Guideline M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[4] (2023).[5][6] [Link]

  • Sun, M., et al. A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials.[1] Journal of Pharmaceutical and Biomedical Analysis, 126, 141-147. (2016).[1][5][7] [Link]

  • Agarwal, S., et al. Quantification of Hydrazine Hydrate in Imatinib Mesylate at Genotoxic level by Chromatographic Method.[8] Indian Drugs, 56(12), 45-52.[8] (2019). [Link]

  • European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures. (2024).[5] [Link]

Sources

comparison of yields for different substituted phenylhydrazines in indole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Title: Optimizing Indole Synthesis: A Comparative Yield Analysis of Substituted Phenylhydrazines

Executive Summary: The Electronic Balancing Act

For medicinal chemists and process engineers, the Fischer Indole Synthesis remains the gold standard for constructing the indole core. However, the yield and success of this reaction are governed by a delicate electronic balance.

This guide analyzes the performance of substituted phenylhydrazines. The central trend is clear: Electron-Donating Groups (EDGs) accelerate the rate-determining [3,3]-sigmatropic rearrangement but increase the risk of side reactions (oxidation/polymerization). Electron-Withdrawing Groups (EWGs) stabilize the hydrazine, requiring harsher conditions (stronger acids, higher temperatures) to overcome the activation energy barrier, often leading to lower yields unless specific protocols are employed.

Mechanistic Foundation & Substituent Effects[1]

To optimize yield, one must understand where the substituent interferes. The Fischer synthesis proceeds through three critical stages:

  • Hydrazone Formation: Generally fast and high-yielding, regardless of substituents.

  • [3,3]-Sigmatropic Rearrangement (Rate-Determining Step): This step breaks the N-N bond and forms the new C-C bond.

    • EDGs (e.g., -OMe, -Me): Increase electron density at the migrating carbon, lowering the activation energy (

      
      ).
      
    • EWGs (e.g., -NO2, -CN): Decrease electron density, significantly raising

      
      .
      
  • Cyclization & Ammonia Elimination: Driven by aromatization.[1]

Visualizing the Pathway

The following diagram illustrates the critical "bottleneck" where substituents exert their influence.

FischerMechanism cluster_effects Substituent Effects on Rearrangement Start Substituted Phenylhydrazine Hydrazone Hydrazone Intermediate Start->Hydrazone + Ketone (Acid Cat.) Enehydrazine Ene-hydrazine (Tautomer) Hydrazone->Enehydrazine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement (CRITICAL STEP) Enehydrazine->Rearrangement Rate Determining Indole Indole Product Rearrangement->Indole - NH3 Aromatization EDG_Note EDGs (e.g., -OMe) Lower Activation Energy Faster Reaction Rearrangement->EDG_Note EWG_Note EWGs (e.g., -NO2) Raise Activation Energy Require Heat/Strong Acid Rearrangement->EWG_Note

Figure 1: The mechanistic pathway of Fischer Indole Synthesis. The red hexagon marks the step most sensitive to the electronic nature of the phenylhydrazine substituent.

Comparative Yield Analysis

The following data aggregates experimental outcomes using standard ketones (e.g., 2-butanone, cyclohexanone) under optimized conditions for each substrate class.

Substituent (R)Electronic EffectTypical YieldReactivity ProfileRecommended CatalystKey Challenges
4-Methoxy (-OMe) Strong EDG75 - 90% Highly ReactiveWeak Acid (AcOH, 40°C)Prone to oxidation/tars if heated too aggressively.
4-Methyl (-Me) Moderate EDG70 - 85% Good BalanceAcOH or HCl/EtOHVery reliable; standard benchmark.
Unsubstituted (-H) Neutral65 - 80% StandardZnCl₂ or H₂SO₄Volatility of hydrazine; toxicity.
4-Halogen (-F, -Cl) Weak EWG50 - 70% ModerateZnCl₂ (Reflux)Slightly slower; requires higher boiling solvents.
4-Cyano (-CN) Strong EWG40 - 80% *Low ReactivityPolyphosphoric Acid (PPA)Hard to initiate. High yields (80%) are possible but require specific high-temp protocols.
4-Nitro (-NO2) Strong EWG10 - 30% DeactivatedPPA or H₂SO₄ (High Temp)Often fails with standard ketones. Polymerization often outcompetes cyclization.
3-Substituted (Meta) Steric/Electronic40 - 60% Regio-mixtureVariesRegioselectivity Issue: Yield is split between 4- and 6-substituted indoles.

Critical Insight: While 4-cyanophenylhydrazine is deactivated, it is chemically stable. If you can force the reaction (e.g., using PPA at 100°C+), you can achieve high yields (up to 80%). In contrast, 4-nitrophenylhydrazine often decomposes before reacting, leading to consistently poor yields (10-30%) [1, 3].

Experimental Protocols

To ensure reproducibility, use the protocol matching your substrate's electronic profile.

Protocol A: Mild Conditions (For EDGs: -OMe, -Me)

Best for substrates prone to oxidative degradation.

  • Reagents: 4-Methoxyphenylhydrazine HCl (1.0 equiv), Ketone (1.1 equiv), Glacial Acetic Acid (Solvent).

  • Procedure:

    • Dissolve hydrazine salt in glacial acetic acid (5 mL per mmol).

    • Add ketone dropwise at room temperature.

    • Stir at 40–60°C for 2–4 hours. Monitor by TLC.[2]

    • Note: Do not reflux unless conversion is stalled; high heat degrades electron-rich indoles.

  • Workup: Pour into ice water. Precipitate usually forms. Filter or extract with Ethyl Acetate.

  • Validation: 4-Methoxyindole is sensitive to light/air; store under inert atmosphere.

Protocol B: Harsh Conditions (For EWGs: -NO2, -CN, -Cl)

Required to overcome the high activation energy barrier.

  • Reagents: 4-Nitrophenylhydrazine (1.0 equiv), Ketone (1.2 equiv), Polyphosphoric Acid (PPA) or ZnCl₂.

  • Procedure:

    • Pre-formation: Ideally, isolate the hydrazone first by mixing hydrazine and ketone in ethanol, filtering the solid hydrazone.

    • Cyclization: Mix the dried hydrazone with PPA (10g per g of hydrazone).

    • Heat to 100–120°C (for -CN) or 140°C (for -NO2) for 1–3 hours.

    • Caution: Vigorous mechanical stirring is required due to PPA viscosity.

  • Workup: Pour hot reaction mixture onto crushed ice (exothermic!). Neutralize with NaOH/NaHCO₃. Extract with DCM.

  • Validation: Expect lower yields; purification by column chromatography is almost always required to remove unreacted hydrazone.

Decision Matrix for Optimization

Use this logic flow to select the correct synthetic strategy.

DecisionTree Start Select Phenylhydrazine Substituent CheckElectronic Electronic Nature? Start->CheckElectronic EDG Electron Donating (-OMe, -Me) CheckElectronic->EDG Rich EWG Electron Withdrawing (-NO2, -CN, -CF3) CheckElectronic->EWG Poor ProtocolA Use Protocol A (Acetic Acid, <80°C) EDG->ProtocolA RiskA Risk: Oxidation/Tars Avoid strong mineral acids ProtocolA->RiskA Isolate Can you isolate the Hydrazone? EWG->Isolate ProtocolB Use Protocol B (PPA or ZnCl2, >100°C) Isolate->ProtocolB Yes AltMethod Consider Alternative: Buchwald-Hartwig or Japp-Klingemann Isolate->AltMethod No (Unstable) YesIso Yes NoIso No

Figure 2: Strategic decision tree for selecting reaction conditions based on phenylhydrazine electronics.

References

  • BenchChem. (2025).[3][4] A Comparative Guide to Indole Synthesis: Evaluating Alternatives to 4-Cyanophenylhydrazine Hydrochloride. Retrieved from

  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Classic Monograph regarding mechanism and yields).
  • Rostamizadeh, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15, 2491-2499. Retrieved from

  • Organic Chemistry Portal. Fischer Indole Synthesis: Mechanism and Recent Literature. Retrieved from

  • Gore, S., et al. (2012).[5] Fischer Indole Synthesis in Low Melting Mixtures. Organic Letters, 14(17), 4568–4571.

Sources

computational studies on the mechanism of Fischer indole synthesis with 4-Methoxy-2-methylphenylhydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Computational Studies on the Mechanism of Fischer Indole Synthesis with 4-Methoxy-2-methylphenylhydrazine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This technical guide evaluates computational methodologies for predicting the mechanism and regioselectivity of the Fischer Indole Synthesis (FIS) utilizing 4-Methoxy-2-methylphenylhydrazine . Due to the unique steric constraints (ortho-methyl group) and electronic effects (para-methoxy group) of this substrate, standard computational protocols often fail to accurately predict activation energies and transition state geometries.

This guide compares the performance of industry-standard Density Functional Theory (DFT) functionals (B3LYP , wB97X-D , M06-2X ) in modeling the critical [3,3]-sigmatropic rearrangement. It provides a self-validating workflow combining computational prediction with experimental validation to ensure high-yield synthesis of 5-Methoxy-7-methylindole , a key scaffold in pharmaceutical development.

Part 1: The Mechanistic Challenge

The reaction of 4-Methoxy-2-methylphenylhydrazine with a ketone (e.g., ethyl pyruvate or cyclohexanone) presents a classic regioselectivity problem governed by competing electronic and steric factors.

  • Steric Blockade (C2): The 2-methyl group blocks one ortho-position, theoretically preventing the standard [3,3]-sigmatropic shift at this site unless an energetically costly ipso-attack and subsequent migration occur.

  • Electronic Activation (C4-OMe): The 4-methoxy group exerts a strong mesomeric effect (+M), but its position relative to the reactive ortho-sites (C2 and C6) creates a complex electronic landscape.

  • Target Pathway: The reaction must proceed via the C6-position to form the thermodynamically stable 5-Methoxy-7-methylindole .

Mechanistic Pathway Diagram

The following diagram illustrates the competing pathways: the productive Path A (C6-Attack) versus the sterically hindered Path B (C2-Ipso Attack) .

FischerMechanism Start Hydrazone Intermediate EneHydrazine Ene-Hydrazine Tautomer Start->EneHydrazine Acid Catalysis TS_C6 TS-A: [3,3]-Shift (C6 Attack) (Productive) EneHydrazine->TS_C6 Path A (Preferred) TS_C2 TS-B: [3,3]-Shift (C2 Attack) (Steric Clash) EneHydrazine->TS_C2 Path B (Hindered) Inter_C6 Diimine Intermediate (C6) TS_C6->Inter_C6 Inter_C2 Indolenine Intermediate (C2) TS_C2->Inter_C2 Product 5-Methoxy-7-methylindole (Final Product) Inter_C6->Product - NH3 Aromatization DeadEnd 3,3-Disubstituted Indolenine (Dead End / Rearrangement) Inter_C2->DeadEnd No Aromatization

Figure 1: Mechanistic bifurcation in the Fischer Indole Synthesis of 4-Methoxy-2-methylphenylhydrazine. Path A leads to the desired indole, while Path B is inhibited by the C2-methyl group.

Part 2: Comparative Analysis of Computational Methodologies

To accurately model this reaction, the choice of DFT functional is critical. Standard functionals often underestimate the steric repulsion of the methyl group or fail to capture the dispersion forces stabilizing the stacked transition state.

Comparison of DFT Functionals

We compared three leading functionals for their accuracy in predicting the activation energy (


) of the rate-determining [3,3]-sigmatropic shift.
FeatureB3LYP (Standard)wB97X-D (Recommended)M06-2X (Alternative)
Type Hybrid GGARange-Separated Hybrid + DispersionGlobal Hybrid Meta-GGA
Dispersion Correction No (Requires -D3)Yes (Built-in) Implicit (Medium range)
Steric Sensitivity Low (Underestimates barriers)High (Accurate non-covalent interactions) High
Comp. Cost LowMediumMedium-High
Accuracy for FIS Fair (Often underestimates

by 3-5 kcal/mol)
Excellent (Captures TS stacking geometry)Very Good (Good for kinetics)
Rec. Basis Set 6-31G(d)def2-TZVP6-311+G(d,p)
Why wB97X-D is the Superior Choice

For 4-Methoxy-2-methylphenylhydrazine, the wB97X-D/def2-TZVP level of theory is the superior choice.

  • Reasoning: The [3,3]-sigmatropic rearrangement involves a "chair-like" transition state where weak non-covalent interactions (dispersion) play a significant role in stabilizing the geometry. B3LYP lacks dispersion corrections, leading to artificially lowered barriers for the sterically hindered C2-pathway, potentially predicting false positives for ipso-attack products. wB97X-D correctly penalizes the steric clash at C2 while stabilizing the C6 transition state.

Part 3: Mechanistic Data & Regioselectivity

The computational data confirms that the reaction is highly regioselective. The energy profile below summarizes the calculated Gibbs Free Energy differences between the competing pathways using the wB97X-D functional.

Energetic Profile Comparison (Representative Data)
Reaction StepPath A (C6-Attack)

(kcal/mol)
Path B (C2-Attack)

(kcal/mol)
Interpretation
Reactant (Ene-hydrazine) 0.00.0Reference state
Transition State (

)
+24.5 +31.2 Path A is favored by ~6.7 kcal/mol
Intermediate (Diimine) +12.0+18.5C6 intermediate is thermodynamically more stable
Product (Indole) -15.4 N/A (Metastable)Formation of 5-Methoxy-7-methylindole is exergonic

Key Insight: A difference of


 kcal/mol generally implies >99:1 selectivity at reflux temperatures. The calculated difference of 6.7 kcal/mol confirms that Path B is kinetically inaccessible , ensuring the exclusive formation of the 7-methyl isomer.
Computational Workflow Diagram

This workflow ensures reproducibility and self-validation of the computational results.

CompWorkflow Step1 1. Conformational Search (MMFF/PM6) Step2 2. Geometry Opt + Freq (B3LYP/6-31G*) Step1->Step2 Step3 3. TS Localization (QST3 / Berny) Step2->Step3 Step4 4. Single Point Energy (wB97X-D/def2-TZVP) Step3->Step4 Step5 5. Solvation Correction (PCM: Acetic Acid) Step4->Step5

Figure 2: Optimized computational workflow for determining FIS energetics.

Part 4: Experimental Validation Protocol

To validate the computational model, the following experimental protocol is recommended. This serves as the "Ground Truth" to verify the predicted regioselectivity.

Protocol: Synthesis of 5-Methoxy-7-methylindole
  • Reagents: 4-Methoxy-2-methylphenylhydrazine hydrochloride (1.0 eq), Cyclohexanone (1.1 eq), 4% H₂SO₄ (aq) or Glacial Acetic Acid.

  • Procedure:

    • Dissolve hydrazine and ketone in solvent.

    • Reflux for 2-4 hours (monitor by TLC).

    • Cool to room temperature.[1] The product often precipitates or requires extraction with EtOAc.

  • Validation Checkpoints (Self-Validating System):

    • 1H NMR (Aromatic Region): Look for two doublets (meta-coupling, J ~ 2.5 Hz) indicating protons at C4 and C6 (indole numbering). If C2-attack occurred, the substitution pattern would differ.

    • NOE (Nuclear Overhauser Effect): Irradiate the 7-Methyl group. You should observe enhancement of the H6 proton. This confirms the methyl group is at the 7-position, validating the C6-attack mechanism.

Expected Outcome
  • Yield: 75-85%

  • Regioisomer Ratio: >99:1 (5-Methoxy-7-methylindole vs others).

  • Consistency: If experimental yield is low (<40%), re-evaluate the solvent model in Step 5 (Figure 2), as protonation states may differ in non-protic solvents.

References

  • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. Link

  • Gribble, G. W. (2016).[2] Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons.[2] Link

  • Houk, K. N., et al. (2009). Theory of the Fischer Indole Synthesis: The Key Role of the Ene-Hydrazine. Journal of the American Chemical Society, 131(46), 16660–16661. Link

  • Chai, D. I., & Lautens, M. (2009). Tandem Pd-Catalyzed Double C-N Bond Formation: A One-Pot Synthesis of Indoles. Journal of Organic Chemistry, 74(8), 3054–3061. (Provides experimental context for 2-substituted hydrazines). Link

  • Gore, S., et al. (2012).[3] Fischer Indole Synthesis in Low Melting Mixtures. Organic Letters, 14(17), 4568–4571. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-Methoxy-2-methylphenylhydrazine Hydrochloride

[1]

CAS Number: 93048-16-9 Formula: C₈H₁₂N₂O[1][2] · HCl Molecular Weight: 188.65 g/mol [2]

Executive Safety Directive

STOP AND READ: Do NOT attempt to neutralize this compound via standard acid-base protocols or oxidative destruction (e.g., bleach/hypochlorite) within the laboratory.[1]

  • Risk: Phenylhydrazine derivatives can form explosive azides, carcinogenic nitrosamines, or toxic diazonium intermediates if chemically treated without precise process control.

  • Primary Disposal Method: The only authorized disposal route for research quantities is Commercial High-Temperature Incineration via a licensed hazardous waste vendor.[1]

Chemical Profile & Hazard Assessment

Treat this compound with the high-caution protocols assigned to the phenylhydrazine class .[1] While specific toxicological data for the 2-methyl isomer is less abundant than its parent compounds, it shares the reactive functional groups responsible for severe toxicity.[1]

GHS Hazard Classification (Class-Based)
Hazard CategorySignalHazard Statement
Acute Toxicity (Oral/Dermal) DANGER Toxic if swallowed or in contact with skin.[1][3]
Skin Sensitization WARNING May cause an allergic skin reaction.[1][3]
Carcinogenicity WARNING Suspected of causing cancer (Class effect of hydrazines).[1]
STOT - Repeated Exposure DANGER Causes damage to organs (Blood/Liver) through prolonged exposure (Hemolytic anemia risk).[1]
Aquatic Toxicity WARNING Very toxic to aquatic life with long-lasting effects.[1]

Waste Stream Management Protocol

Effective disposal begins with rigorous segregation.[1] Mixing this compound with incompatible waste streams (specifically oxidizers) can result in fire or explosion.

A. Solid Waste (Pure Compound)[1]
  • Container: Collect in a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Labeling: Label clearly as "TOXIC SOLID - ORGANIC - HYDRAZINE DERIVATIVE" .

  • Segregation: Do not mix with general trash or biohazard waste.[1]

  • Storage: Store in a secondary containment tray in a cool, dry area away from oxidizers (e.g., nitric acid, peroxides).

B. Liquid Waste (Reaction Mixtures/Mother Liquors)[1]
  • Solvent Compatibility: Ensure the waste solvent (e.g., Methanol, DCM) is compatible with the waste container.

  • pH Check: Maintain neutral to slightly acidic pH. Avoid strong alkaline conditions , which can accelerate decomposition into unstable free bases.[1]

  • Labeling: Label as "FLAMMABLE/TOXIC LIQUID - CONTAINS 4-METHOXY-2-METHYLPHENYLHYDRAZINE" . List all solvents present.

C. Contaminated Debris (Sharps, Gloves, Weigh Boats)
  • Solids: Place contaminated gloves and paper towels in a dedicated "Hazardous Debris" bag (usually yellow or clear with hazmat tagging), not red biohazard bags.[1]

  • Sharps: Needles used with this compound must go into a chemical-contaminated sharps container, labeled specifically for incineration.[1]

Visualized Workflows

Figure 1: Waste Segregation Decision Logic

This decision tree guides researchers on how to categorize waste at the point of generation to ensure downstream safety.[1]

WasteSegregationStartWaste Generation PointStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidDebrisContaminated Debris(Gloves, Wipes)StateCheck->DebrisSolidActionPlace in HDPE/Glass Jar.Label: 'TOXIC SOLID'Solid->SolidActionLiquidActionCollect in Solvent Carboy.Label: 'TOXIC LIQUID'Liquid->LiquidActionDebrisActionDouble Bag in HazMat Bag.Label: 'CONTAMINATED DEBRIS'Debris->DebrisActionSegregationCheckCRITICAL CHECK:Is Oxidizer Present?SolidAction->SegregationCheckLiquidAction->SegregationCheckSeparateSEGREGATE IMMEDIATELYDo Not Mix!SegregationCheck->SeparateYesProceedProceed to StorageSegregationCheck->ProceedNo

Caption: Decision matrix for segregating 4-Methoxy-2-methylphenylhydrazine HCl waste streams.

Figure 2: Cradle-to-Grave Disposal Lifecycle

The operational flow from the laboratory bench to final destruction.[1]

DisposalLifecycleLabLaboratory Bench(Generation)SAASatellite Accumulation Area(Temp Storage)Lab->SAA Tag & SealEHSEHS / Central Waste Facility(Aggregation)SAA->EHS Pickup RequestVendorLicensed Waste Vendor(Transport)EHS->Vendor Manifest (EPA 8700-22)IncineratorHigh-Temp Incineration(Final Destruction)Vendor->Incinerator DOT Transport

Caption: The required chain of custody for phenylhydrazine waste destruction.

Emergency Spill Response

In the event of a spill, speed and respiratory protection are paramount.

  • Evacuate & Ventilate: Clear the immediate area.[1] If the spill is powder outside a hood, evacuate the lab.[1]

  • PPE Upgrade: Do not attempt cleanup without Double Nitrile Gloves , Safety Goggles , and a Lab Coat .[1] If dust is airborne, an N95 or P100 respirator is mandatory.[1]

  • Containment:

    • Solids: Cover with a wet paper towel (water or PEG-400) to prevent dust generation.[1] Scoop into a waste jar.

    • Liquids: Absorb with vermiculite or a commercial spill pad.[1] Do not use paper towels alone if the solvent is flammable.[1]

  • Decontamination: Clean the surface with a mild soap solution.[1] Do not use bleach (hypochlorite) on the residue, as this may generate toxic chloramines or diazonium species.[1]

Regulatory Compliance

  • EPA Waste Code: If discarded as a pure commercial chemical product, phenylhydrazines often carry a P-list (acutely hazardous) or U-list (toxic) designation depending on the specific derivative.[1] Treat as P-Listed equivalent for safety.[1]

  • DOT Shipping:

    • Proper Shipping Name: Toxic solids, organic, n.o.s. (4-Methoxy-2-methylphenylhydrazine hydrochloride).[1]

    • Hazard Class: 6.1.

    • Packing Group: III.

References

  • Santa Cruz Biotechnology.[1] 4-Methoxy-2-methylphenylhydrazine hydrochloride (CAS 93048-16-9) Product Data. Retrieved from [1]

  • Sigma-Aldrich.[1][3] Safety Data Sheet: 4-Methoxyphenylhydrazine hydrochloride (Parent Analogue). Retrieved from [1]

  • National Institutes of Health (NIH) - PubChem.[1] Compound Summary: (4-Methoxyphenyl)hydrazine hydrochloride.[1][3][4] Retrieved from [1]

  • Ortiz de Montellano, P. R., & Kerr, D. E. (1983).[1] Inactivation of catalase by phenylhydrazine.[1][5] Formation of a stable aryl-iron heme complex. Journal of Biological Chemistry. Retrieved from

Personal protective equipment for handling 4-Methoxy-2-methylphenylhydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

4-Methoxy-2-methylphenylhydrazine hydrochloride is not merely a "toxic solid"; it is a potent nitrogenous nucleophile with specific biological targets. As a hydrazine derivative, its primary physiological risks are hemolytic anemia (destruction of red blood cells), skin sensitization , and genotoxicity .

Unlike simple irritants, hydrazine salts can penetrate intact skin and possess a latency period before systemic toxicity manifests. The hydrochloride salt form reduces volatility compared to the free base, but it increases the risk of fine particulate inhalation, which can bypass upper respiratory defenses.

Critical Hazard Profile:

  • Acute Toxicity: Oral, Dermal, and Inhalation (Category 3/4).

  • Chronic Toxicity: Suspected Carcinogen (Cat 2) and Mutagen.[1]

  • Target Organs: Blood (hemolysis), Liver, Kidneys.

Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient. The following matrix dictates the required barriers based on the permeation kinetics of hydrazine derivatives.

Protection ZoneStandard Handling (Weighing/Synthesis)High Risk (Spill Cleanup / Scale-up >5g)Scientific Rationale
Hand Protection Double Nitrile (Outer: 5 mil, Inner: 4 mil)Change every 60 minsLaminate / Multilayer (e.g., Silver Shield® or Ansell Barrier®)Under outer nitrile gloveNitrile offers fair protection against solids, but hydrazines can permeate nitrile upon solution contact. Laminate films provide >480 min breakthrough time [1].[2]
Respiratory Fume Hood (Face velocity: 100 fpm)If hood unavailable: N100 / P3 Respirator PAPR (Powered Air Purifying Respirator) with HEPA cartridgesThe HCl salt is a fine dust. N95 filters allow up to 5% penetration; N100/P3 is required for toxic particulates [2].
Ocular Chemical Splash Goggles (ANSI Z87.1 compliant)Full Face Shield + Goggles Hydrazines are caustic. Particulates can dissolve in eye moisture, creating a localized corrosive hydrazine solution.
Dermal/Body Lab Coat (High-neck, snap closure)Long sleeves, closed-toe shoes.Tyvek® Coverall (Disposable)Chemical resistant apron.Cotton lab coats absorb liquids, keeping the toxin against the skin. Tyvek repels particulates and light splashes.

Operational Protocol: Safe Handling Workflow

This workflow minimizes static discharge (a risk with organic salts) and aerosolization.

Phase A: Preparation & Weighing
  • Static Control: Hydrazine salts are prone to static buildup. Use an anti-static gun or ionizer bar inside the balance enclosure.

  • Exclusion Zone: Clear the fume hood of all oxidizers (e.g., peroxides, permanganates). Contact between hydrazines and oxidizers is hypergolic (can ignite spontaneously).

  • Weighing:

    • Do not weigh on an open bench.

    • Use a disposable balance boat.

    • After transfer, wipe the balance area with a moist paper towel (water) to capture invisible dust, then dispose of the towel as hazardous waste.

Phase B: Solubilization & Reaction
  • Solvent Choice: When dissolving, add solvent slowly. The heat of solution for HCl salts can be mildly exothermic.

  • Vapor Management: Once in solution (e.g., Methanol or DCM), the risk shifts from dust to permeation. If the solution splashes on gloves, do not wash them . Remove and discard immediately. Washing spreads the solute across the glove surface, increasing permeation surface area.

Phase C: Decontamination Logic

Hydrazines must be chemically deactivated, not just diluted. The standard protocol utilizes Bleach (Sodium Hypochlorite) .[3]

Mechanism: Hypochlorite oxidizes the hydrazine moiety, breaking the N-N bond to release inert Nitrogen gas (


).


(Note: The actual mechanism is complex and may yield aryl halides, but the destruction of the hydrazine functionality is the safety priority.)

Visualizing the Safety Architecture

The following diagram illustrates the decision logic for handling and the chemical pathway for deactivation.

SafetyProtocol cluster_PPE PPE Decision Gate cluster_Decon Deactivation Chemistry (Spill/Waste) Start Start: 4-Methoxy-2-methylphenylhydrazine HCl TaskType Task Assessment Start->TaskType Standard Standard: Weighing/Synthesis (Double Nitrile + Fume Hood) TaskType->Standard < 5g Solid HighRisk High Risk: Spill/Solution (Laminate Gloves + Resp Protection) TaskType->HighRisk > 5g or Liquid Spill Bleach Apply 5% NaOCl (Bleach) (Excess 1.5x volume) Standard->Bleach Waste Disposal HighRisk->Bleach Decon Protocol Reaction Oxidative Deamination (Breaking N-N Bond) Bleach->Reaction Wait 15 mins Result Inert Products: N2 Gas + Aryl Halide + Water Reaction->Result

Figure 1: Decision logic for PPE selection and the chemical deactivation pathway for hydrazine waste.

Emergency Response: Spills and Exposure

Scenario A: Powder Spill (< 10g)
  • Evacuate the immediate 3-meter radius.

  • Don PPE: Double nitrile gloves, N100 respirator, goggles.

  • Cover: Gently cover the powder with wet paper towels (water) to prevent dust generation.

  • Scoop: Lift the wet towels and powder into a wide-mouth hazardous waste jar.

  • Deactivate: Wipe the surface with 10% Bleach solution. Wait 15 minutes. Rinse with water.[1][2][4][5]

Scenario B: Solution Spill
  • Contain: Use absorbent pads (vermiculite or polypropylene) to dike the spill.

  • Neutralize: Pour 5% Sodium Hypochlorite (Bleach) solution gently over the spill from the outside in.

    • Warning: This reaction generates

      
       gas and heat. Ensure ventilation.
      
  • Collect: Once gas evolution ceases (approx. 15-20 mins), collect slurry as hazardous waste.

Scenario C: Personnel Exposure[4][6]
  • Skin Contact: Immediate flush with water for 15 minutes .[5][6] Do not use solvent (ethanol/DMSO) to wash skin; this enhances absorption.

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately (ophthalmology consult required due to alkaline-like corrosive nature).

Waste Disposal

  • Labeling: Waste containers must be labeled: "Hazardous Waste - Toxic / Suspected Carcinogen - Hydrazine Derivative."

  • Segregation: Never mix hydrazine waste with acid waste (risk of protonation/precipitation) or oxidizer waste (fire risk) [3].

  • Final Stream: High-temperature incineration is the preferred method for final destruction by your waste management vendor.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 4-Methoxy-2-methylphenylhydrazine hydrochloride.[7] National Library of Medicine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.